2-(4-Bromophenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362748 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168072-17-1 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)benzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)benzonitrile, also known as 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile. As a key intermediate in organic synthesis, this biaryl compound possesses a unique combination of functional groups—a nitrile and an aryl bromide—that make it a versatile building block for complex molecular architectures. This document details its chemical structure, physicochemical properties, and expected spectroscopic signatures. A robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, including a discussion of the underlying catalytic mechanism. Furthermore, the guide explores the reactivity of its key functional moieties and highlights its significant role as a precursor in the development of pharmaceuticals, particularly within the class of angiotensin II receptor blockers. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this valuable chemical entity.
Introduction and Nomenclature
This compound is a biaryl nitrile, a class of organic compounds characterized by two directly connected phenyl rings, with a nitrile (-C≡N) substituent. In this specific isomer, the nitrile group is located at the 2-position of one phenyl ring, and a bromine atom is at the 4-position of the second ring. This substitution pattern creates a sterically hindered yet highly functionalized scaffold.
The strategic placement of the reactive handles—the nitrile group and the aryl bromide—makes this compound a valuable intermediate. The aryl bromide serves as a prime site for further cross-coupling reactions, while the nitrile group can be transformed into other critical functionalities such as amines or carboxylic acids. Its structural core is closely related to the pharmacophore found in several "sartan" drugs, highlighting its importance in medicinal chemistry.
Systematic IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile
Common Synonyms:
-
This compound
-
2-Cyano-4'-bromobiphenyl
Molecular Structure and Physicochemical Properties
The molecular structure features two phenyl rings with a C-C bond between them. The dihedral angle between the rings is influenced by the bulky ortho-nitrile group, which restricts free rotation and imparts specific conformational properties to the molecule.
Caption: Chemical structure of this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value / Expected Signature | Source / Method |
| Molecular Formula | C₁₃H₈BrN | - |
| Molecular Weight | 258.11 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar biaryl compounds |
| Melting Point | Not widely reported; expected to be >100 °C | Inferred from similar structures like 4'-Bromomethyl-2-biphenylcarbonitrile (125-128 °C)[1] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); Insoluble in water | Predicted based on polarity |
| IR Spectroscopy | ~2220-2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1000-1100 cm⁻¹ (C-Br stretch) | Standard IR correlation tables[2] |
| ¹H NMR Spectroscopy | Multiplets in the range of δ 7.0-8.0 ppm, characteristic of a disubstituted and a tetrasubstituted aromatic ring system | General NMR principles |
| ¹³C NMR Spectroscopy | ~115-120 ppm (nitrile carbon), multiple signals between ~120-145 ppm (aromatic carbons) | Standard ¹³C NMR chemical shifts |
| Mass Spectrometry | Molecular ion peaks (M⁺, M+2) with ~1:1 ratio, characteristic of a single bromine atom | Isotopic abundance of ⁷⁹Br and ⁸¹Br |
Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the C(sp²)-C(sp²) bond in biaryl systems is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.[3]
The synthesis of this compound can be reliably performed by coupling 2-bromobenzonitrile with (4-bromophenyl)boronic acid . This approach is advantageous as both starting materials are commercially available and stable.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
Materials:
-
2-Bromobenzonitrile (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 v/v) or Dioxane/Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile and (4-bromophenyl)boronic acid.
-
Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) is crucial for maintaining catalytic activity.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The base (K₂CO₃) is essential for the formation of the boronate species, which is the active nucleophile in the transmetalation step of the catalytic cycle.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzonitrile is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Reactivity and Chemical Transformations
This compound is a bifunctional molecule, offering two primary sites for chemical modification.
-
Aryl Bromide Moiety: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the 4'-position. For example, a second Suzuki coupling can be performed to create terphenyl systems, or Buchwald-Hartwig amination can be used to install nitrogen-based functional groups. This reactivity is fundamental to building molecular complexity from this intermediate.[4]
-
Nitrile Group: The nitrile functionality is a versatile precursor. It can undergo:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid), a key structural element in many pharmaceuticals.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a nucleophilic site for further derivatization.[4]
-
Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
-
Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated building block for high-value target molecules.
-
Precursor to Angiotensin II Receptor Blockers (Sartans): The 2-cyanobiphenyl scaffold is the foundational core of many sartan drugs, which are widely used to treat hypertension. While the direct industrial precursor for drugs like Irbesartan and Valsartan is often 4'-(bromomethyl)-[1,1']-biphenyl-2-carbonitrile, the synthesis of this and related advanced intermediates relies on the core 2-cyanobiphenyl structure.[5][6] The nitrile group is ultimately converted into a tetrazole ring, which mimics a carboxylic acid and is crucial for binding to the AT₁ receptor.
-
Fragment in Medicinal Chemistry: Biaryl structures are privileged motifs in drug discovery as they can effectively orient functional groups to interact with biological targets like enzymes and receptors. The ability to functionalize both rings of this compound independently makes it an attractive starting point for generating libraries of novel compounds for screening against various therapeutic targets.
-
Materials Science: Biaryl nitriles are also explored in materials science for the synthesis of liquid crystals and other organic electronic materials. The rigid, polarizable structure of these molecules can lead to desirable anisotropic properties.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Upon combustion, they may release toxic fumes such as nitrogen oxides and hydrogen bromide.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
References
- Klivon. (n.d.). 2-(4-Bromomethylphenyl)benzonitrile | CAS Number 114772-54-2.
- BenchChem. (n.d.). 2-Bromo-4-(phenylmethyl)-benzonitrile.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- Sigma-Aldrich. (n.d.). 4'-Bromomethyl-2-biphenylcarbonitrile 97%. Retrieved from Sigma-Aldrich website. (CAS 114772-54-2)
- Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile.
- Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.
- PubChem. (n.d.). 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile.
- DrugBank. (n.d.). 2-4-Bromo-Methylphenyl Benzonitrile | Drug Information, Uses, Side Effects, Chemistry.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 2-(4-BROMOPHENYL)ACETONITRILE.
- PubChem. (n.d.). Benzonitrile, 4-bromo-.
- LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
- BLD Pharm. (n.d.). 114772-54-2|4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
- ChemicalBook. (n.d.). 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2.
- Advanced ChemBlocks. (n.d.). 4'-Bromo-[1,1'-biphenyl]-4-carbonitrile. Retrieved from Advanced ChemBlocks website. (CAS 57774-35-3)
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-.
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-bromo- (CAS 623-00-7).
- ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... [Image].
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Wikipedia. (n.d.). Suzuki reaction.
- PubChemLite. (n.d.). 2-(4-bromophenyl)propanenitrile (C9H8BrN).
- ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile [Image].
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
- ResearchGate. (n.d.). Biologically active compounds having 2-arylbenzothiazole scaffold.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions.
- Wiley Online Library. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles.
- PubMed. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
Sources
- 1. 4′-ブロモメチル-2-ビフェニルカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 114772-54-2|4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]
- 6. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
2-(4-Bromophenyl)benzonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)benzonitrile, also systematically named 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl compound of significant interest in synthetic organic chemistry. Its structure, featuring a bromo-substituted phenyl ring linked to a benzonitrile moiety, provides two reactive sites for further chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety considerations, designed to support researchers in leveraging this versatile molecule.
Core Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₃H₈BrN. The presence of the bromine atom and the nitrile group makes it a valuable intermediate for the synthesis of more complex molecules through reactions such as cross-coupling and nitrile group transformations.
| Property | Value | Source |
| CAS Number | 168072-17-1 | [1] |
| Molecular Formula | C₁₃H₈BrN | [1] |
| Molecular Weight | 258.12 g/mol | [2] |
| Synonyms | 4'-Bromo-[1,1'-biphenyl]-2-carbonitrile | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In this case, the reaction would involve the coupling of a boronic acid or ester derivative of one of the phenyl rings with a halogenated partner of the other.
A representative Suzuki coupling protocol for the synthesis of a biphenyl nitrile is as follows:
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask, combine 2-cyanophenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Subsequently, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 1-5 mol%.
-
Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 100 °C with vigorous stirring.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl product.
Spectroscopic Characterization
Expected ¹H and ¹³C NMR Data:
While experimental data is absent, general predictions for the NMR spectra can be made based on the structure. The ¹H NMR spectrum would be expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the biphenyl core. The ¹³C NMR spectrum would display signals for the 13 carbon atoms, including the nitrile carbon (typically δ 115-120 ppm) and the carbon attached to the bromine atom.
Applications of this compound
The unique bifunctional nature of this compound makes it a valuable building block in several areas of chemical research and development.
-
Pharmaceutical Research: This compound has been identified as an impurity in the synthesis of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. This highlights its relevance in pharmaceutical process chemistry and quality control. The biphenyl scaffold is a common motif in many pharmaceuticals, suggesting that this compound could serve as a key intermediate in the synthesis of novel drug candidates.
-
Materials Science: Biphenyl derivatives are known for their rigid structures and are often incorporated into liquid crystals and organic light-emitting diodes (OLEDs).[5][6] The specific substitution pattern of this compound could be exploited to synthesize novel materials with tailored electronic and photophysical properties for applications in organic electronics.[6]
-
Organic Synthesis: As a bifunctional molecule, it can undergo a variety of chemical transformations. The bromine atom can participate in further cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce additional complexity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound (CAS 168072-17-1) was not found during the literature search. The available safety information is for related compounds, such as the "bromomethyl" analogue, which may have different hazard profiles. Therefore, this compound should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols should be strictly followed.
General Laboratory Safety Workflow
References
-
[1,1'-Biphenyl]-2-carbonitrile, 4'-bromo- | CymitQuimica.
-
4'-bromo-[1,1'-Biphenyl]-4-carbonitrile | C13H8BrN | CID 1394462 - PubChem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
-
The Role of 4-Bromo-2-fluorobenzonitrile in Advanced Materials and Electronics.
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Spectroscopic Elucidation of 2-(4-Bromophenyl)benzonitrile: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)benzonitrile, a key intermediate in the synthesis of various organic compounds. The structural confirmation of this molecule is paramount for its application in research and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation for professionals in the fields of chemical research and drug development.
Molecular Structure and Synthesis Overview
This compound is a biphenyl derivative featuring a nitrile group on one phenyl ring and a bromine atom on the other. This arrangement makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be further functionalized.
A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route involves the coupling of 2-bromobenzonitrile with 4-bromophenylboronic acid.[1]
Caption: Synthetic pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering the aromatic region (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate relaxation delay (e.g., d1 = 2 seconds) is crucial for accurate integration of quaternary carbons.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region due to the coupling of the protons on the two phenyl rings.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.75 | d | 1H | H-6' |
| ~ 7.65 | m | 3H | H-3', H-2, H-6 |
| ~ 7.50 | m | 2H | H-4', H-5' |
| ~ 7.40 | d | 2H | H-3, H-5 |
Interpretation of ¹H NMR Spectrum:
The protons on the benzonitrile ring (H-3', H-4', H-5', H-6') and the bromophenyl ring (H-2, H-3, H-5, H-6) will all resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the deshielding effect of the bromine atom. The proton ortho to the nitrile group (H-6') is expected to be the most downfield-shifted proton of the benzonitrile ring. The protons on the brominated ring will likely appear as two distinct sets of doublets, characteristic of a para-substituted benzene ring.[2][3]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145 | C-1' |
| ~ 140 | C-1 |
| ~ 133 | C-4 |
| ~ 132 | C-3', C-5' |
| ~ 131 | C-2, C-6 |
| ~ 130 | C-4' |
| ~ 129 | C-3, C-5 |
| ~ 128 | C-6' |
| ~ 123 | C-2' |
| ~ 118 | -C≡N |
| ~ 112 | C (ipso to CN) |
Interpretation of ¹³C NMR Spectrum:
The spectrum will show several signals in the aromatic region (110-150 ppm). The carbon atom attached to the bromine (C-4) will be shifted upfield due to the heavy atom effect. The carbon atom of the nitrile group (-C≡N) will appear around 118 ppm, and the ipso-carbon to which the nitrile is attached will be around 112 ppm.[4][5] The quaternary carbons (C-1, C-1', C-2', C-4) will typically show lower intensity peaks.
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (FT-IR)
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2230-2220 | Strong, Sharp | C≡N stretch |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~ 1100-1000 | Strong | C-Br stretch |
| ~ 850-800 | Strong | C-H out-of-plane bend (para-disubstituted) |
Interpretation of IR Spectrum:
The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption of the nitrile group (C≡N) stretch, expected around 2225 cm⁻¹.[6][7] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-Br stretch will be observed in the fingerprint region, typically between 1100 and 1000 cm⁻¹. A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of the para-disubstituted bromophenyl ring.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol (GC-MS or Direct Infusion ESI-MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a Gas Chromatograph (GC) for volatile compounds or through direct infusion using Electrospray Ionization (ESI).
-
Ionization: Electron Ionization (EI) is commonly used with GC-MS, while ESI is a softer ionization technique.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
MS Spectral Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 259/261 | High | [M]⁺ (Molecular ion) |
| 180 | Medium | [M - Br]⁺ |
| 152 | Medium | [M - Br - CN]⁺ |
| 102 | High | [C₆H₄CN]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Interpretation of Mass Spectrum:
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 259 and 261.
Common fragmentation pathways would involve the loss of the bromine atom (leading to a peak at m/z 180) and the loss of the nitrile group. The base peak could correspond to the [C₆H₄CN]⁺ fragment (m/z 102) or the biphenyl radical cation after losing both bromine and the nitrile group.
Caption: Predicted mass fragmentation pathway of this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and data from closely related compounds, offers a reliable reference for researchers working with this compound. Accurate interpretation of this data is crucial for ensuring the purity and identity of this important synthetic intermediate, thereby upholding the integrity of subsequent research and development activities.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]
-
PrepChem. Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. [Link]
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National Institute of Standards and Technology. Benzonitrile, 2-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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National Institute of Standards and Technology. Benzonitrile, 4-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Biological Magnetic Resonance Bank. Benzonitrile. [Link]
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National Institute of Standards and Technology. Benzonitrile, 4-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
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National Institute of Standards and Technology. Benzonitrile, 4-bromo- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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National Institute of Standards and Technology. Benzonitrile, 2-(4-methylphenyl)- IR Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)benzonitrile
Introduction
2-(4-Bromophenyl)benzonitrile is a biphenyl derivative characterized by a bromine substituent and a nitrile group. While not extensively documented in public literature, its structure suggests significant potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The biphenyl scaffold is a common motif in drug discovery, and the presence of reactive handles like the bromine atom (amenable to cross-coupling reactions) and the nitrile group (which can be hydrolyzed or reduced) makes it a versatile building block.
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is paramount. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and the feasibility of formulation for in vitro and in vivo testing. Stability, on the other hand, is critical for ensuring the integrity of the compound during storage, chemical reactions, and formulation, as well as for identifying potential degradation pathways that could impact purity, safety, and efficacy.
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the underlying scientific principles and provides detailed, field-proven experimental protocols. By synthesizing information from structurally analogous compounds and adhering to established regulatory guidelines, this guide empowers researchers to systematically characterize this and similar molecules with scientific rigor.
Part 1: Physicochemical Properties and Solubility Profile
A molecule's solubility is fundamentally governed by its structure. This compound possesses two aromatic rings, rendering the bulk of the molecule nonpolar and hydrophobic. The nitrile (-C≡N) group introduces a degree of polarity due to the electronegativity difference between carbon and nitrogen. The bromine atom is a weakly deactivating, ortho-para directing substituent that adds to the molecule's molecular weight and can participate in halogen bonding.
Predicted Physicochemical Properties
Based on its structure, the following properties can be inferred:
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | White to off-white solid | Aromatic compounds of this size are typically crystalline solids at room temperature. |
| Molecular Weight | 258.11 g/mol | C₁₃H₈BrN |
| Polarity | Moderately polar to nonpolar | The large nonpolar surface area of the biphenyl rings is the dominant feature. The nitrile group provides a localized dipole moment. |
| Water Solubility | Low to Insoluble | The hydrophobic nature of the biphenyl core is expected to lead to very poor aqueous solubility. Structurally similar compounds like biphenyl are insoluble in water.[1] |
| Organic Solvent Solubility | Good solubility in a range of organic solvents | Expected to be soluble in common organic solvents like chloroform, toluene, and moderately soluble in polar aprotic solvents like acetonitrile and acetone.[2] |
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents have strong intermolecular forces, such as hydrogen bonding. The energy required to break these bonds to accommodate the nonpolar this compound molecule is not sufficiently compensated by the weak van der Waals interactions that would form. Thus, low solubility is expected.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents have dipole-dipole interactions but are not hydrogen bond donors. This compound is expected to have moderate solubility in these solvents, as the nitrile group can interact favorably with the solvent dipoles.
-
Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents primarily exhibit van der Waals forces. The nonpolar biphenyl structure of this compound will interact favorably with these solvents, leading to higher solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Caption: Workflow for Shake-Flask Solubility Determination.
Predicted Solubility in Common Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | High | Favorable van der Waals interactions with the biphenyl rings. |
| Halogenated | Dichloromethane | High | Good solvent for many organic solids. |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Dipole-dipole interactions with the nitrile group. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Stronger polar aprotic solvents capable of dissolving a wide range of compounds. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Can interact with the nitrile group, but the nonpolar bulk of the molecule limits solubility. |
| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic. |
Part 2: Chemical Stability and Forced Degradation Studies
Chemical stability is a critical quality attribute of any compound used in research and development. Forced degradation (or stress testing) is a series of studies that intentionally degrade the compound under more severe conditions than accelerated stability testing.[5] The purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[6][7]
The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for conducting these studies.[8] A degradation of 5-20% is generally considered optimal to detect and identify degradation products without generating secondary or tertiary degradants that would not be seen under normal storage conditions.[6]
Forced Degradation Experimental Protocols
A systematic approach to forced degradation involves exposing this compound to hydrolytic, oxidative, photolytic, and thermal stress.
Caption: General workflow for forced degradation studies.
2.1.1 Hydrolytic Stability
Causality: Hydrolysis investigates the compound's stability in aqueous environments at different pH values. The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis.[9][10]
Protocol:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic). A co-solvent like acetonitrile may be necessary if the compound's aqueous solubility is very low.
-
Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by RP-HPLC to quantify the remaining parent compound and detect any degradation products.
Expected Degradation Pathway: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile group, first to a benzamide intermediate and then to a carboxylic acid (2-(4-bromophenyl)benzoic acid).[11][12]
Caption: Plausible hydrolytic degradation pathway.
2.1.2 Oxidative Stability
Causality: Oxidative stress testing assesses the compound's susceptibility to oxidation, which can occur in the presence of oxygen or oxidizing agents. Aromatic rings can be susceptible to oxidation, although they are generally stable.[13]
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and stir at room temperature.[14][15]
-
Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) by withdrawing aliquots.
-
Analyze the samples by RP-HPLC.
Expected Degradation: While the biphenyl system is relatively robust, strong oxidative conditions could potentially lead to hydroxylation of the aromatic rings or other complex oxidative degradation products. The nitrile and bromo-substituents are generally stable to mild oxidation.
2.1.3 Photostability
Causality: Photostability testing determines if the compound degrades when exposed to light. This is crucial for handling and storage, as well as for formulation in transparent containers.
Protocol:
-
Expose a solid sample of this compound and a solution of the compound to a light source that meets ICH Q1B guidelines.[16][17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[5][19]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by RP-HPLC.
Expected Degradation: The C-Br bond can be susceptible to photolytic cleavage, which could lead to radical-mediated degradation pathways.
2.1.4 Thermal Stability
Causality: Thermal stress testing evaluates the compound's stability at elevated temperatures in the solid state. This is important for determining appropriate storage conditions and for assessing stability during manufacturing processes like milling or drying.
Protocol:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent and analyze by RP-HPLC.
Expected Degradation: this compound is expected to be thermally stable under typical pharmaceutical processing and storage conditions. Degradation would likely only occur at temperatures approaching its melting or decomposition point.
Part 3: Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.[20][21]
Key Principles of a Stability-Indicating Method
A method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and excipients.[22][23]
-
Specificity/Selectivity: The method must be able to resolve the peak for this compound from the peaks of any degradants. This is confirmed by analyzing the stressed samples from the forced degradation studies.
-
Accuracy & Precision: The method must provide results that are close to the true value and are reproducible.
-
Linearity: The detector response must be proportional to the concentration of the compound over a defined range.
-
Robustness: The method should be reliable under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for nonpolar molecules like this compound.[24] |
| Mobile Phase | A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile or Methanol | A gradient elution (e.g., starting at 50% B and increasing to 95% B) is often effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm | The aromatic rings will have strong UV absorbance. A full UV scan should be performed to determine the optimal wavelength. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Conclusion
This compound is a compound with significant potential in synthetic chemistry. A comprehensive understanding of its solubility and stability is a prerequisite for its effective use. This guide has provided a robust framework for this characterization, grounded in established scientific principles and regulatory expectations. While specific experimental data for this molecule is not widely available, the protocols and theoretical discussions presented here offer a clear path for researchers to:
-
Predict and experimentally determine its solubility profile in a range of solvents.
-
Systematically investigate its stability under hydrolytic, oxidative, photolytic, and thermal stress.
-
Identify potential degradation pathways and products.
-
Develop a foundational, stability-indicating analytical method for accurate quantification.
By following these methodologies, scientists and drug development professionals can generate the high-quality data necessary to confidently advance their research and development programs.
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ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). atlas-mts.com. [Link]
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Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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An In-depth Technical Guide to the Synthesis of Key Precursors for 2-(4-Bromophenyl)benzonitrile
Abstract
2-(4-Bromophenyl)benzonitrile is a pivotal biaryl scaffold, serving as a foundational building block in the development of advanced pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of its distinct structural motifs is critical for tuning molecular properties. This guide provides an in-depth exploration of the synthesis of its essential precursors, focusing on robust and scalable methodologies. We will dissect the prevalent retrosynthetic strategies, centering on the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for the preparation of the requisite aryl halide and organoboron components. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and a practical guide to precursor synthesis.
Retrosynthetic Strategy: Deconstructing the Target Molecule
The most efficient and modular route to biaryl compounds like this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, stands out for its functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents.[1][2]
Two primary retrosynthetic disconnections are considered for the target molecule:
-
Route A: Disconnection at the C-C bond between the two phenyl rings, utilizing a 2-halobenzonitrile and 4-bromophenylboronic acid.
-
Route B: An alternative disconnection using a dihaloarene and 2-cyanophenylboronic acid.
While both routes are chemically viable, Route A is generally preferred in a research and development setting. This preference is grounded in the high commercial availability and straightforward, reliable synthesis of its precursors: 2-chlorobenzonitrile and 4-bromophenylboronic acid.[3][4] This guide will focus on the synthesis of these two key intermediates.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Aryl Halide Precursor: 2-Chlorobenzonitrile
2-Chlorobenzonitrile is a versatile and cost-effective aryl halide precursor. Among the various synthetic methods, the Sandmeyer reaction remains a cornerstone of aromatic chemistry due to its reliability and broad applicability.[5][6][7]
Core Methodology: The Sandmeyer Reaction
The Sandmeyer reaction provides a transformative pathway to replace an amino group on an aromatic ring with a variety of substituents, including halides and nitriles, via a diazonium salt intermediate.[8] The transformation is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] For the synthesis of 2-chlorobenzonitrile, the process begins with the diazotization of 2-chloroaniline, followed by reaction with copper(I) cyanide.
Caption: Workflow for the Sandmeyer synthesis of 2-Chlorobenzonitrile.
Experimental Protocol: Sandmeyer Cyanation
This protocol details the conversion of 2-chloroaniline to 2-chlorobenzonitrile.
Step 1: Preparation of the Diazonium Salt
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of concentrated hydrochloric acid in water.
-
Add 2-chloroaniline to the acid solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Warm the solution gently to ensure complete dissolution, then cool.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, warm the reaction mixture on a steam bath until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature. The product, 2-chlorobenzonitrile, will often separate as an oil or solid.
-
Perform a steam distillation or solvent extraction (e.g., with dichloromethane) to isolate the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-chlorobenzonitrile.
| Reagent/Material | Molar Eq. | Purpose | Key Considerations |
| 2-Chloroaniline | 1.0 | Starting Material | - |
| Conc. HCl | ~3.0 | Acid catalyst, forms HCl salt | Ensures complete diazotization |
| Sodium Nitrite (NaNO₂) | 1.05 | Diazotizing agent | Add slowly at 0-5 °C |
| Copper(I) Cyanide (CuCN) | ~1.2 | Cyanide source & catalyst | Highly toxic, handle with care |
| Sodium Cyanide (NaCN) | ~1.2 | Solubilizes CuCN | Highly toxic, handle with care |
Synthesis of the Organoboron Precursor: 4-Bromophenylboronic Acid
4-Bromophenylboronic acid is a stable, crystalline solid that is indispensable for Suzuki-Miyaura coupling reactions. A highly effective method for its synthesis involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by reaction with a borate ester.
Core Methodology: Grignard Reaction and Borylation
This synthesis leverages the nucleophilic character of Grignard reagents.[9][10] The carbon-magnesium bond in the Grignard reagent readily attacks the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis cleaves the borate ester to yield the desired boronic acid. The use of 1,4-dibromobenzene allows for selective formation of the mono-Grignard reagent.
Caption: Workflow for Grignard-based synthesis of 4-Bromophenylboronic Acid.
Experimental Protocol: Grignard Borylation
This protocol outlines the synthesis of 4-bromophenylboronic acid from 1,4-dibromobenzene.
Step 1: Grignard Reagent Formation
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Add anhydrous tetrahydrofuran (THF) or diethyl ether to cover the magnesium.
-
Dissolve 1,4-dibromobenzene in anhydrous THF/ether and add it to the dropping funnel.
-
Add a small portion of the dibromobenzene solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle warming.
-
Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining dibromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Step 2: Borylation and Hydrolysis
-
Cool the freshly prepared Grignard reagent to below -70 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate or trimethyl borate in anhydrous THF.
-
Add the borate solution dropwise to the cold Grignard reagent, maintaining the temperature below -70 °C. A thick precipitate will form.
-
Once the addition is complete, allow the mixture to warm slowly to room temperature while stirring.
-
Quench the reaction by carefully pouring it into a cold, stirred solution of aqueous acid (e.g., 2M HCl).
-
Separate the organic layer and extract the aqueous layer with ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 4-bromophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to yield a white crystalline solid.[11]
| Reagent/Material | Molar Eq. | Purpose | Key Considerations |
| 1,4-Dibromobenzene | 1.0 | Starting Material | - |
| Magnesium (Mg) | 1.0-1.1 | Grignard formation | Must be activated/fresh |
| Triisopropyl Borate | 1.1-1.2 | Boron source | Highly moisture-sensitive |
| Anhydrous THF/Ether | - | Solvent | Must be strictly anhydrous |
| Aqueous HCl | Excess | Hydrolysis/Workup | Added during quench |
The Convergent Step: A Outlook on the Suzuki-Miyaura Coupling
With both high-purity precursors in hand, the final convergent step involves their coupling to form this compound. This reaction exemplifies the power of palladium catalysis in modern organic synthesis.[12][13] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
A typical procedure involves heating the two precursors with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., DME/water).[14] The successful synthesis of the final product is critically dependent on the purity and integrity of the precursors prepared via the methods detailed in this guide.
Conclusion
The synthesis of this compound is most effectively approached through a convergent Suzuki-Miyaura cross-coupling strategy. This guide has provided a detailed, scientifically-grounded framework for the preparation of the two essential precursors, 2-chlorobenzonitrile and 4-bromophenylboronic acid. By understanding the mechanisms behind the Sandmeyer and Grignard reactions and adhering to robust experimental protocols, researchers can reliably produce these high-purity intermediates, paving the way for successful and efficient synthesis of the target molecule and its derivatives for applications across the chemical sciences.
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- MDPI.
- Thieme. Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.
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- Wikipedia. Sandmeyer reaction.
- Molbase. 4-bromophenylboric acid - 5467-74-3 - Structure, Synthesis, Properties.
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- BYJU'S. Sandmeyer Reaction Mechanism.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis.
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- Sigma-Aldrich. 4-Bromophenylboronic acid = 95.0 5467-74-3.
- PrepChem.com. Synthesis of (a) 2-(4-Methylphenyl)benzonitrile.
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- ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
- Google Patents.
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An In-Depth Technical Guide to the Discovery and History of 2-(4-Bromophenyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-(4-Bromophenyl)benzonitrile, a key biaryl intermediate in organic and medicinal chemistry. We delve into the evolution of its synthesis, from classical Ullmann couplings to modern palladium-catalyzed Suzuki-Miyaura reactions, offering detailed experimental protocols and a comparative analysis of these methodologies. Furthermore, this guide explores the critical role of this compound and its derivatives as versatile building blocks in the synthesis of high-value compounds, particularly in the development of pharmaceuticals such as angiotensin II receptor blockers (sartans). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic intermediate.
Introduction: The Emergence of a Versatile Biaryl Scaffold
The biaryl motif is a privileged structure in medicinal chemistry and materials science, imparting unique conformational and electronic properties to molecules. This compound, with its distinct arrangement of a brominated phenyl ring linked to a cyanophenyl moiety, represents a highly versatile and strategically important building block in organic synthesis. The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the nitrile group can be readily transformed into other functional groups or serve as a key pharmacophoric element.
This guide will trace the historical development of the synthesis of this compound, from early, often harsh, synthetic methods to the more refined and efficient catalytic processes used today. We will provide detailed, field-proven protocols for its preparation and discuss its significant applications, particularly in the pharmaceutical industry where it and its close derivatives are instrumental in the synthesis of life-saving medications.
Historical Perspective and the Evolution of Synthesis
While a singular, definitive "discovery" of this compound in a landmark publication is not readily apparent from the historical literature, its emergence is intrinsically linked to the development of carbon-carbon bond-forming reactions for the synthesis of biaryl compounds. The synthesis of such unsymmetrical biaryls has historically presented a significant challenge in organic chemistry.
The Era of Ullmann Coupling: A Classical Approach
The first conceptual pathway to molecules like this compound would have been through the Ullmann reaction, first reported by Fritz Ullmann and his student Bielecki in 1901.[1][2] This reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[1][3][4]
The classical Ullmann reaction for synthesizing an unsymmetrical biaryl like this compound would involve the coupling of a bromobenzonitrile with a bromobenzene derivative. However, this approach is often plagued by several challenges:
-
Harsh Reaction Conditions: The traditional Ullmann reaction requires high temperatures, often exceeding 200°C.[3]
-
Stoichiometric Copper: The reaction typically necessitates stoichiometric or even excess amounts of copper powder or a copper-bronze alloy.[1]
-
Low to Moderate Yields: Yields can be erratic and are often low, particularly for unsymmetrical couplings, due to the formation of symmetrical side products.[1]
-
Limited Substrate Scope: The reaction is generally limited to aryl halides activated by electron-withdrawing groups.[1]
Despite these drawbacks, the Ullmann reaction was a foundational method for biaryl synthesis for much of the 20th century and represents the classical approach to forming the core structure of this compound.
Conceptual Ullmann Synthesis Workflow
Caption: Conceptual workflow for the Ullmann coupling to synthesize this compound.
The Suzuki-Miyaura Revolution: A Paradigm Shift in Biaryl Synthesis
The landscape of biaryl synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010. This reaction provides a much milder, more efficient, and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura coupling has become the state-of-the-art method for the synthesis of this compound and its derivatives. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the coupling of 2-bromobenzonitrile with 4-bromophenylboronic acid.
The advantages of the Suzuki-Miyaura coupling over the Ullmann reaction are numerous:
-
Mild Reaction Conditions: Reactions are typically run at much lower temperatures (e.g., 80-110°C).
-
Catalytic Palladium: Only a small amount of a palladium catalyst is required.
-
High Yields: The reaction is known for its high efficiency and often provides excellent yields of the desired product.
-
Broad Substrate Scope and Functional Group Tolerance: A wide variety of functional groups are tolerated, making it a highly versatile method.
The general applicability and high efficiency of the Suzuki-Miyaura reaction have made it the preferred method for the industrial-scale production of this compound and related compounds.
Suzuki-Miyaura Synthesis Workflow
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Modern Synthetic Methodologies: Detailed Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound via both classical and modern methods. These protocols are based on established literature procedures for similar transformations and are intended to serve as a reliable starting point for laboratory synthesis.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound from 2-bromobenzonitrile and 4-bromophenylboronic acid.
Materials and Equipment:
-
2-Bromobenzonitrile
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to ensure good stirring.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically around 90-100°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Protocol 2: Synthesis via Ullmann Coupling (Conceptual)
This protocol outlines a conceptual procedure for the Ullmann coupling to synthesize this compound. It is important to note that this method is often lower yielding and requires more stringent conditions than the Suzuki-Miyaura coupling.
Materials and Equipment:
-
2-Bromobenzonitrile
-
1,4-Dibromobenzene
-
Copper powder (activated)
-
High-boiling point solvent (e.g., Dimethylformamide (DMF) or nitrobenzene)
-
High-temperature reaction vessel
-
Mechanical stirrer
-
Standard laboratory glassware for high-temperature reactions
Experimental Procedure:
-
Reactant Charging: In a high-temperature reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-bromobenzonitrile (1.0 eq), an excess of 1,4-dibromobenzene (e.g., 3.0 eq), and activated copper powder (2.0 eq).
-
Solvent Addition: Add a high-boiling point solvent such as DMF or nitrobenzene.
-
Reaction: Heat the mixture to a high temperature (typically 180-220°C) with vigorous stirring for an extended period (12-24 hours). Monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling the reaction mixture, filter to remove the copper residues.
-
Purification: The purification of the product from the high-boiling solvent and the excess starting material can be challenging and may require distillation under reduced pressure or extensive column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound is largely dictated by factors such as desired yield, purity, scalability, and environmental considerations. The following table provides a comparative overview of the Ullmann and Suzuki-Miyaura coupling methods.
| Feature | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Stoichiometric or excess copper | Catalytic palladium (mol%) |
| Reaction Temperature | High (>180°C) | Mild (80-110°C) |
| Yields | Generally low to moderate, often with side products | Generally high to excellent |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, high functional group tolerance |
| Reaction Time | Typically long (12-24 hours) | Typically shorter (4-12 hours) |
| Work-up & Purification | Often difficult due to high-boiling solvents and byproducts | Generally straightforward |
| Industrial Viability | Less favorable for large-scale synthesis | Highly favorable and widely used in industry |
The Role of this compound in Drug Discovery
The 2-phenylbenzonitrile scaffold is a key structural motif in a variety of biologically active molecules. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, leveraging the reactivity of both the bromo and cyano functionalities.
Precursor to Angiotensin II Receptor Blockers (Sartans)
While not a direct precursor to most marketed sartans, the core structure of this compound is closely related to key intermediates in their synthesis. For instance, the synthesis of many sartan drugs, such as Losartan and Valsartan, involves the key intermediate 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[5] This intermediate is typically synthesized from 2-cyano-4'-methylbiphenyl, which itself is prepared via a Suzuki-Miyaura coupling of 2-bromobenzonitrile and 4-methylphenylboronic acid.[5] The structural similarity and the synthetic strategies employed highlight the importance of the 2-phenylbenzonitrile core, for which this compound is a representative member. The "sartan" drugs are a class of antihypertensive agents that block the angiotensin II receptor, leading to vasodilation and a reduction in blood pressure.[6][7]
Angiotensin II Receptor Blockade by Sartans
Caption: Simplified schematic of the Renin-Angiotensin system and the mechanism of action of sartan drugs.
A Versatile Building Block for Novel Therapeutics
The inherent reactivity of this compound makes it an attractive starting material for the generation of compound libraries in drug discovery. The bromine atom can be readily substituted via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the chemical space accessible from this versatile intermediate. For example, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have been synthesized and investigated as potential microbial DNA-gyrase inhibitors.[1]
Characterization and Spectroscopic Data
The identity and purity of this compound are confirmed through standard analytical techniques. While a comprehensive, publicly available dataset for the compound is not consistently reported across all sources, the expected spectroscopic data can be inferred from closely related structures.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carbon of the nitrile group (typically around δ 118-120 ppm).
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₈BrN), with a characteristic isotopic pattern due to the presence of the bromine atom.
Conclusion
This compound has evolved from a conceptually accessible molecule via classical, albeit challenging, synthetic routes to a readily available and highly valuable intermediate through the advent of modern catalytic methods. The transition from the Ullmann reaction to the Suzuki-Miyaura coupling for its synthesis exemplifies the significant advancements in organic chemistry over the past century. Its structural features make it a versatile building block, particularly in the pharmaceutical industry, where it and its derivatives play a crucial role in the synthesis of important therapeutics. This guide has provided a comprehensive overview of the history, synthesis, and applications of this compound, offering valuable insights and practical protocols for the scientific community.
References
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19825–19842. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
SynArchive. (n.d.). Ullmann Coupling. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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- 7. rsc.org [rsc.org]
A Technical Guide to Unlocking the Research Potential of 2-(4-Bromophenyl)benzonitrile Derivatives in Drug Discovery and Materials Science
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Untapped Potential of a Privileged Scaffold
In the landscape of modern chemical research, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints from which vast libraries of novel compounds can be engineered for specific, high-value applications. The 2-(4-bromophenyl)benzonitrile framework represents one such privileged scaffold. Its deceptively simple biphenyl nitrile structure is endowed with two highly reactive and strategically positioned functional groups—an aryl bromide and a nitrile. This dual functionality provides a gateway to extensive chemical diversification, enabling its application in fields as distinct as oncology and optoelectronics.
This guide moves beyond a simple recitation of known facts. As a senior application scientist, my objective is to provide a forward-looking technical roadmap. We will dissect the core reactivity of this scaffold, explore its established roles, and, most importantly, delineate promising, data-driven research avenues that await exploration. The protocols and insights herein are designed to be immediately actionable, empowering research teams to design, synthesize, and validate the next generation of this compound derivatives.
Part 1: The this compound Scaffold: A Versatile Synthetic Platform
The synthetic utility of this compound arises from the orthogonal reactivity of its two key functional handles: the C-Br bond on one phenyl ring and the C≡N group on the other[1][2]. This allows for selective, stepwise modifications, making it an ideal starting point for combinatorial chemistry and targeted synthesis.
The Aryl Bromide: A Hub for Cross-Coupling
The bromine atom is an excellent leaving group, rendering its position a prime site for palladium-catalyzed cross-coupling reactions. This is the most powerful strategy for introducing molecular complexity and is fundamental to building the diverse libraries discussed in this guide[1].
-
Suzuki-Miyaura Coupling: Forms new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound (e.g., boronic acids or esters)[3][4]. This is the workhorse reaction for creating extended biaryl systems or introducing alkyl and vinyl groups.
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling with a wide variety of primary and secondary amines. This is critical for synthesizing derivatives for biological targets where a key amine interaction is required.
-
Sonogashira, Stille, and Negishi Couplings: These reactions further expand the C-C bond-forming toolkit, allowing for the introduction of alkynyl, stannyl, and organozinc moieties, respectively, each bringing unique electronic and structural properties to the final molecule[1].
The Benzonitrile Moiety: A Modifiable Polar Unit
The nitrile group is not merely a passive polar feature; it is a versatile functional handle that can be transformed into other critical chemical groups[5].
-
Reduction to Primary Amines: The nitrile can be readily reduced using agents like borane or through catalytic hydrogenation to yield a benzylamine[6]. This introduces a flexible, basic linker crucial for interacting with many biological targets.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid[1][2]. This transformation is valuable for creating compounds that target active sites with key hydrogen bond donors/acceptors or for improving aqueous solubility.
-
Cycloaddition Reactions: The nitrile group can participate in cycloadditions to form important heterocyclic structures such as tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry[1].
The following workflow illustrates the primary diversification pathways starting from the core scaffold.
Part 2: Potential Research Area 1: Immuno-Oncology - Designing Novel IDO1 Inhibitors
Rationale & Hypothesis
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target in cancer immunotherapy[7]. IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway[8]. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T-cells and promote an immunosuppressive state, allowing cancer cells to evade the immune system[8][9].
The development of small-molecule IDO1 inhibitors is therefore a major focus of cancer research[10]. While several scaffolds have been investigated, there is a continuous need for novel chemotypes with improved potency, selectivity, and pharmacokinetic properties.
Hypothesis: The this compound scaffold is an ideal platform for developing novel IDO1 inhibitors. By utilizing Suzuki and Buchwald-Hartwig reactions at the bromine position, diverse aryl and heteroaryl moieties can be introduced to probe the enzyme's active site. The nitrile group can be retained or converted to other hydrogen-bonding groups to optimize interactions with key residues.
Experimental Workflow
Objective: To synthesize 2-(4-(1H-indol-5-yl)phenyl)benzonitrile, a hypothetical IDO1 inhibitor candidate. The indole moiety is a common feature in tryptophan mimetics.
Methodology:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), (1H-indol-5-yl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of DME (dimethoxyethane) and water. The volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask[3].
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a robust, pre-catalyst that is effective for a wide range of Suzuki couplings. Sodium carbonate is the base required to activate the boronic acid for transmetalation.
-
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 18 hours[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, remove the organic solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Objective: To determine the IC₅₀ value of the synthesized derivative against human IDO1.
Methodology:
-
Enzyme & Reagents: Use recombinant human IDO1 enzyme. Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and methylene blue.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions (e.g., from 100 µM to 1 nM).
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, L-tryptophan (substrate), and the test compound dilutions. Initiate the reaction by adding the IDO1 enzyme. A known potent inhibitor (e.g., Epacadostat) should be used as a positive control.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding trichloroacetic acid. This precipitates the enzyme.
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with the kynurenine product to produce a colored adduct.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Table 1: IC₅₀ Values of Selected IDO1 Inhibitors (for reference) | |
| Compound | IDO1 IC₅₀ (nM) |
| Epacadostat | ~10 |
| Navoximod (GDC-0919) | ~70 |
| Linrodostat | ~50 |
| Hypothetical Derivative | To be determined |
| (Note: IC₅₀ values are approximate and can vary based on assay conditions.) |
Part 3: Potential Research Area 2: Materials Science - Engineering Advanced Biphenyl-Based Fluorophores
Rationale & Hypothesis
The development of efficient organic light-emitting materials is crucial for next-generation displays and lighting. Molecules with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D') structure are of particular interest[11]. The benzonitrile group is a moderate electron acceptor, while the biphenyl core provides a rigid, conjugated linkage.
Hypothesis: By attaching strong electron-donating groups (e.g., carbazole, phenoxazine, or triphenylamine) to the 4'-position of the this compound scaffold via Suzuki or Buchwald-Hartwig coupling, we can create novel D-A fluorophores. These molecules are predicted to exhibit strong intramolecular charge transfer (ICT) character, leading to desirable photophysical properties such as large Stokes shifts, solvatochromism, and potentially Thermally Activated Delayed Fluorescence (TADF) or Aggregation-Induced Emission (AIE)[12].
Experimental Workflow
Objective: To synthesize 2-(4'-(9H-carbazol-9-yl)biphenyl-4-yl)benzonitrile.
Methodology: This would typically be a two-step process: first, a Suzuki coupling to create 2-(4'-aminobiphenyl-4-yl)benzonitrile, followed by a reaction to form the carbazole ring, or more directly, a Buchwald-Hartwig amination between this compound and carbazole. The latter is more efficient.
-
Setup: In an oven-dried flask under argon, combine this compound (1.0 eq), 9H-carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos).
-
Solvent & Reaction: Add anhydrous toluene and heat the mixture to 100-110 °C for 12-24 hours.
-
Causality: Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle (oxidative addition, amine coordination, reductive elimination).
-
-
Workup & Purification: Follow a similar workup procedure as Protocol 1 (cooling, partitioning, extraction, drying). Purify the crude product via column chromatography. Recrystallization may be necessary to obtain material of high purity suitable for photophysical measurements.
-
Validation: Confirm structure and purity via NMR, MS, and elemental analysis.
Objective: To evaluate the absorption and emission properties of the newly synthesized fluorophore.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, THF, dichloromethane, acetonitrile) to study solvatochromic effects[12].
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra for each solution using a dual-beam spectrophotometer to determine the maximum absorption wavelength (λₐₑₛ) and molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra by exciting at the λₐₑₛ. Determine the maximum emission wavelength (λₑₘ)[12]. The difference between λₐₑₛ and λₑₘ is the Stokes shift.
-
Quantum Yield (ΦF) Determination: Measure the absolute fluorescence quantum yield using an integrating sphere[12]. This is a direct measure of the emission efficiency.
-
Fluorescence Lifetime (τ) Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile and determine the excited-state lifetime.
-
Data Analysis: Plot the Stokes shift against the solvent polarity function (Lippert-Mataga plot) to quantify the degree of ICT in the excited state[12].
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An In-Depth Technical Guide to the Safe Handling and Use of 2-(4-Bromophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Chemistry and Hazards of a Key Synthetic Intermediate
2-(4-Bromophenyl)benzonitrile is a bifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl scaffold with a reactive bromine atom and a versatile nitrile group, makes it a valuable precursor for the synthesis of complex molecular architectures. Notably, its derivatives have been explored in the development of pharmaceuticals, including angiotensin II receptor blockers and microbial DNA-gyrase inhibitors[1]. The utility of this compound is primarily derived from the distinct reactivity of its functional groups: the aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the nitrile moiety can be hydrolyzed, reduced, or participate in cycloadditions to generate a variety of other functional groups and heterocyclic systems[2].
However, the very features that make this compound a valuable synthetic tool also necessitate a thorough understanding of its potential hazards. As a brominated aromatic nitrile, its safe handling requires a proactive and informed approach to chemical hygiene, emergency preparedness, and waste disposal. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in an understanding of its chemical properties and toxicological profile, to empower researchers to work with this compound safely and effectively.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining the known risks associated with its constituent parts: the biphenyl core, the aryl bromide, and the nitrile group.
GHS Classification (Predicted): Based on data from similar compounds such as 4-bromobenzonitrile, this compound is anticipated to be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This classification is extrapolated from data for structurally related compounds and should be used for guidance pending specific testing.
Toxicological Profile: A Mechanistic Perspective
The toxicity of this compound is likely multifactorial, stemming from three primary sources:
-
The Nitrile Group (-CN): A significant concern with many nitrile-containing compounds is their potential to release cyanide ions in vivo through metabolic processes[3]. The nitrile group can be metabolized by cytochrome P450 enzymes to liberate cyanide, which then inhibits cellular respiration by binding to cytochrome c oxidase. While the metabolic fate of this compound has not been explicitly studied, the potential for cyanide release necessitates stringent precautions to prevent absorption. It is important to note that not all nitriles release cyanide at the same rate, and aromatic nitriles like benzonitrile are generally metabolized more slowly than their aliphatic counterparts[3][4][5].
-
The Brominated Aromatic System: Brominated aromatic compounds can be persistent in the environment and may bioaccumulate. Chronic exposure to certain polychlorinated biphenyls (PCBs), which share the biphenyl core, has been linked to adverse health effects, including liver and kidney toxicity[5][6][7]. The U.S. EPA has noted that biphenyl exposure can lead to toxic effects on the liver, kidneys, and nervous system[6]. While this compound is not a PCB, the shared structural motif warrants caution regarding long-term exposure.
-
Irritant Properties: As with many fine chemical powders, this compound is expected to be an irritant to the skin, eyes, and respiratory tract. Direct contact can cause redness and pain, while inhalation of dust can lead to irritation of the nose, throat, and lungs.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for safely handling this compound. The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general ventilation in the laboratory to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned experimental procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. | In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. |
Safe Handling and Storage Procedures
Adherence to best practices in handling and storage is fundamental to preventing accidents and ensuring the integrity of the compound.
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.
-
Maintain Good Housekeeping: Clean up any spills promptly and decontaminate work surfaces after use.
-
Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. Hazardous reactions are not expected under normal storage conditions.
Reactivity and Chemical Incompatibilities
Understanding the chemical reactivity of this compound is key to preventing hazardous situations during its use in synthesis.
Figure 1: A diagram illustrating the key chemical reactivities and incompatibilities of this compound.
Hazardous Decomposition Products
Upon combustion, this compound will emit toxic fumes, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen cyanide (HCN)
Thermal decomposition in the absence of flame may also lead to the formation of hazardous polybrominated compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a common and powerful method for forming C-C bonds and is a likely application for this compound in a research setting[8][9][10]. The following is a representative protocol for the coupling of 2-bromobenzonitrile (a closely related starting material) with an arylboronic acid, illustrating the necessary safety considerations.
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Commercial availability and suppliers of 2-(4-Bromophenyl)benzonitrile
An In-depth Technical Guide to 2-(4-Bromophenyl)benzonitrile for Advanced Research
Foreword for the Modern Researcher
In the landscape of medicinal chemistry and materials science, the strategic value of a molecular scaffold is defined by its synthetic accessibility, inherent structural properties, and potential for controlled diversification. This compound emerges as a compound of significant interest, embodying the versatile biphenyl nitrile core. This guide moves beyond a simple datasheet to provide a senior scientist's perspective on its synthesis, procurement, application, and quality validation. Herein, we dissect the causality behind experimental choices and provide a framework for integrating this potent building block into ambitious research and development programs.
Compound Identity and Physicochemical Profile
This compound is a bi-aryl compound characterized by a nitrile group positioned ortho to the phenyl-phenyl bond and a bromine atom at the para position of the second phenyl ring. This specific arrangement distinguishes it from its isomers, such as 4-bromobenzonitrile or 4-bromophenylacetonitrile, and is critical to its unique reactivity profile. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed into other key functionalities like amines or tetrazoles.[1]
It is imperative to confirm the identity of the starting material, as confusion with isomers like 4-bromophenylacetonitrile (also known as 4-bromobenzyl cyanide) is common but can lead to entirely different reaction outcomes.[2]
Table 1: Key Properties and Identifiers
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₈BrN | Calculated |
| Molecular Weight | 258.12 g/mol | Calculated |
| General Appearance | Expected to be an off-white solid | Analogy to similar biphenyls[3] |
| Key Functional Groups | Nitrile (-C≡N), Aryl Bromide (-Br) | Structural |
| Primary Utility | Organic Synthesis Intermediate | Inferred from related structures[4][5] |
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach
The most reliable and modular route to constructing the 2-phenylbenzonitrile scaffold is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid or ester. For the synthesis of this compound, two primary pathways are viable, depending on the availability of starting materials. Pathway A, coupling an aryl bromide with a boronic acid, is detailed below as it represents a common and effective strategy.
Caption: Suzuki-Miyaura synthesis of this compound.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 2-(4-methylphenyl)benzonitrile.[3]
Objective: To synthesize this compound from o-bromobenzonitrile and (4-bromophenyl)boronic acid.
Materials:
-
o-Bromobenzonitrile (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1M Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,2-Dimethoxyethane (DME) (solvent)
-
Diethyl ether (for extraction)
-
Brine, Magnesium Sulfate (MgSO₄) (for workup)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-bromobenzonitrile, (4-bromophenyl)boronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add DME to the flask, ensuring the reagents are sufficiently dissolved to form a slurry.
-
Base Addition: Add the 1M aqueous sodium carbonate solution to the mixture. The base is crucial for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (approximately 85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting o-bromobenzonitrile is consumed (typically 12-18 hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Remove the DME solvent under reduced pressure. Partition the resulting residue between diethyl ether and water.
-
Workup - Organic Phase Wash: Separate the layers and extract the aqueous phase two more times with diethyl ether. Combine the organic extracts and wash sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford pure this compound as a solid.[3]
Commercial Availability and Procurement Strategy
Unlike more common building blocks, this compound is not typically held as a stock item by major chemical suppliers. A search of commercial catalogs often reveals its isomers or derivatives instead.[6][7] Therefore, researchers should adopt a procurement strategy centered on custom synthesis .
Recommended Suppliers for Custom Synthesis:
-
Contract Research Organizations (CROs): Companies specializing in medicinal chemistry and custom synthesis are well-equipped to perform multi-step syntheses like the one described above.
-
Specialty Chemical Suppliers: Many suppliers, while not listing the compound in their catalog, offer custom synthesis services. It is advisable to inquire directly with vendors who supply related biphenyls or brominated aromatics.
When ordering, provide the IUPAC name, chemical structure, and desired purity level (e.g., >95%, >98%). A Certificate of Analysis (CoA) should be requested, detailing the purity and identity confirmed by analytical methods.
Applications in Medicinal Chemistry: A Versatile Scaffold
The true value of this compound lies in its role as a versatile intermediate for building complex molecular architectures. Its utility is twofold, stemming from the reactivity of its two key functional groups.
-
The Biphenyl Nitrile Core: This motif is a "privileged structure" in drug discovery, found in numerous biologically active molecules. For example, derivatives of the related 2-(4-bromomethylphenyl)benzonitrile are key intermediates in the synthesis of angiotensin II receptor antagonists like Losartan and Valsartan, which are used to treat hypertension.[4][5] The nitrile group itself is a common feature in marketed drugs.[2]
-
The Aryl Bromide Handle: The bromine atom is not merely a substituent; it is a reactive site for subsequent, selective functionalization. This allows for the systematic exploration of chemical space around the core scaffold, a key strategy in lead optimization. A variety of powerful cross-coupling reactions can be employed to introduce new substituents at this position.[1]
Caption: Diversification pathways for the this compound scaffold.
Quality Control and Analytical Verification
Ensuring the identity and purity of this compound is paramount for reproducible research. A multi-technique approach is required for full characterization. The methods described below are standard for quality control in pharmaceutical development and are adapted from validated procedures for structurally related compounds.[8][9][10]
1. Chromatography (Purity Assessment):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purity analysis. A typical method would use a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. Detection is typically performed with a UV detector at a wavelength around 210-254 nm.
-
Gas Chromatography (GC): For assessing volatile impurities, GC with a flame ionization detector (FID) is effective. A non-polar column (e.g., DB-1) would be suitable for this type of analyte.[9]
2. Spectroscopy (Identity Confirmation):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the aromatic proton substitution patterns and the absence of aliphatic protons (except for solvent impurities).
-
¹³C NMR: Will show the characteristic chemical shift for the nitrile carbon (~118 ppm) and the carbon bearing the bromine atom (~125 ppm), along with other aromatic carbons.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides definitive evidence of a monobrominated compound.
3. Purity Thresholds: For use in drug discovery, a purity of ≥95% is generally required, with no single impurity being >1%.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated aromatic nitriles provide a strong basis for hazard assessment and handling procedures.[11][12][13]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: Causes skin irritation and serious eye irritation.[11][12] May cause respiratory tract irritation.[13]
Mandatory Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile is a common choice), a lab coat, and chemical safety goggles or a face shield.[13][14]
-
Handling: Avoid direct contact with the substance. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11][13]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[12]
-
Keep away from strong oxidizing agents and strong acids.[12]
References
-
PrepChem.com. Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. [Online] Available at: [Link]
-
AA Blocks. Safety Data Sheet: 2-Amino-2-(4-bromophenyl)acetonitrile hydrochloride. [Online] Available at: [Link]
-
Allied Academies. A simple and sensitive RP-UPLC method for the determination of 2-(4', 4?-Dibromomethylphenyl) benzonitrile impurity content in Irbesartan drug substance. [Online] (2012) Available at: [Link]
-
Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Online] Available at: [Link]
-
Reddy, G. A., et al. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ISRN Analytical Chemistry, 2013, 542516. [Online] Available at: [Link]
-
Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19571–19584. [Online] Available at: [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide by a validated ion chromatography. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12162, Benzonitrile, 4-bromo-. [Online] Available at: [Link]
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IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Online] Available at: [Link]
-
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4409. [Online] Available at: [Link]
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Theoretical and computational studies of 2-(4-Bromophenyl)benzonitrile
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(4-Bromophenyl)benzonitrile
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile and semi-rigid framework for the development of novel functional molecules.[1][2] this compound, a derivative featuring both a reactive nitrile group and a versatile bromine handle, represents a compound of significant interest for further functionalization and exploration. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental quantum chemical principles with practical, field-proven computational workflows, offering researchers and drug development professionals a robust framework for in-silico analysis. We will explore the application of Density Functional Theory (DFT) for geometric and spectroscopic characterization, analyze electronic properties through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, and detail a validated protocol for molecular docking to investigate its potential as a pharmacophore.
Foundational Concepts: The Significance of the Biphenyl Nitrile Moiety
Biphenyl derivatives are integral to the design of a wide array of pharmaceuticals, agricultural products, and organic electronics.[1] The C-C single bond connecting the two phenyl rings introduces a critical conformational element—the dihedral angle—which dictates the molecule's three-dimensional shape and its ability to interact with biological targets.
The this compound structure is particularly noteworthy for two key features:
-
The Nitrile Group (C≡N): This functional group is a cornerstone of modern medicinal chemistry. Its strong dipole moment and linear geometry make it an excellent hydrogen bond acceptor and a bioisosteric replacement for carbonyl groups or terminal alkynes.[3] Furthermore, the nitrile can act as a reactive center, or "warhead," for the development of covalent inhibitors, a strategy of growing importance in drug design.[3][4]
-
The Aryl Bromide: The bromine atom at the 4-position of the second phenyl ring is not merely a substituent; it is a strategic gateway for synthetic elaboration. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the facile introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).[5]
This guide focuses on how computational chemistry provides a predictive, cost-effective, and insightful approach to understanding this molecule before extensive synthetic and biological testing is undertaken.
The Computational Scientist's Toolkit: Core Methodologies
To dissect the properties of this compound, a multi-tiered computational approach is required. The choice of methodology is dictated by the desired balance between accuracy and computational expense, a critical consideration in any research endeavor.
Density Functional Theory (DFT)
DFT stands as the workhorse for quantum chemical calculations on molecules of this size. It provides a robust framework for predicting molecular properties grounded in the principles of quantum mechanics.
-
Causality Behind the Choice: We select DFT, specifically the B3LYP functional with a 6-311++G(d,p) basis set, for its well-documented success in reproducing experimental geometries and vibrational frequencies for a wide range of organic molecules, including halogenated aromatic compounds.[6][7][8] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, offering a superior description of electronic structure compared to pure DFT methods. The Pople-style basis set, 6-311++G(d,p), provides a flexible description of the electron density by including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron distributions.
-
Self-Validating System: The trustworthiness of DFT results is established by comparing calculated data against known experimental values. For instance, the calculated vibrational frequency for the nitrile stretch can be directly compared to experimental FT-IR spectra, providing a crucial validation checkpoint for the chosen level of theory.[7][8]
Molecular Docking
In the context of drug development, molecular docking is an indispensable tool for predicting how a ligand (our molecule) might bind to the active site of a target protein.[9]
-
Expertise in Application: The process involves preparing a rigid protein structure (typically from the Protein Data Bank) and a flexible ligand, then using a scoring function to sample possible binding poses and estimate the binding affinity.[10] The success of a docking experiment hinges on the careful preparation of both receptor and ligand, including the assignment of correct protonation states and charges.
-
Authoritative Grounding: Docking algorithms like AutoDock Vina are validated against extensive datasets of known protein-ligand complexes, ensuring their predictions are grounded in established biophysical principles.[10]
The logical flow of a comprehensive computational investigation is depicted below.
Caption: A generalized workflow for the computational analysis of a small molecule.
In-Silico Characterization: Structure and Spectroscopy
DFT optimization provides the most stable, lowest-energy conformation of the molecule in the gas phase. This optimized geometry is the foundation for all subsequent property calculations.
Geometric Parameters
The key structural feature of biphenyl systems is the dihedral angle (φ) between the planes of the two aromatic rings. In the gaseous state, biphenyl itself is non-planar with a dihedral angle of approximately 45°, a compromise between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation).[11] For this compound, a similar twisted conformation is expected.
| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C-C (Inter-ring) | The single bond connecting the two phenyl rings. | ~1.49 |
| C≡N | The triple bond of the nitrile functional group. | ~1.16 |
| C-Br | The bond between the phenyl carbon and bromine. | ~1.91 |
| Bond Angles (°) | ||
| C-C-C (Inter-ring) | The angle defining the connection of the rings. | ~121.5 |
| C-C≡N | The angle defining the linear nitrile group. | ~179.0 |
| Dihedral Angle (°) | ||
| φ (C-C-C-C) | The twist angle between the two phenyl rings. | ~50 - 55° |
| Note: These are typical expected values based on calculations of similar structures. Actual values would be derived from the output of a DFT calculation. |
Vibrational Spectroscopy (FT-IR)
DFT frequency calculations allow for the prediction of the infrared spectrum, which serves as a molecular fingerprint. By comparing the calculated wavenumbers with experimental data, we can confirm the identity and purity of a synthesized compound.
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C≡N Stretch | Nitrile | 2220 - 2260 (sharp, intense)[5] | Value from DFT output |
| C-H Stretch | Aromatic | 3000 - 3100 | Value from DFT output |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Value from DFT output |
| C-Br Stretch | Aryl Bromide | 500 - 600[5] | Value from DFT output |
| Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison. |
Electronic Landscape: Reactivity and Interaction Potential
Beyond static structure, DFT provides profound insights into the electronic nature of a molecule, which governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter. A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7] For this compound, the HOMO is expected to be distributed across the π-system of the phenyl rings, while the LUMO will likely show significant density on the nitrile group, indicating its electron-accepting nature.[12]
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack or forming hydrogen bonds as an acceptor. The nitrogen atom of the nitrile group is the most prominent negative site.[7]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate areas of low polarity, often associated with hydrophobic interactions.
The MEP map is invaluable in drug design for predicting how a molecule will interact with the electrostatic environment of a protein's active site.
Application in Drug Discovery: A Molecular Docking Protocol
To illustrate the practical application of these computational studies, we present a detailed protocol for docking this compound into a hypothetical protein target. Biphenyl nitrile derivatives have shown activity against targets like DNA gyrase.[13]
Experimental Protocol: Molecular Docking Workflow
Objective: To predict the binding mode and affinity of this compound within the active site of a target protein.
Materials:
-
3D structure of this compound (optimized via DFT).
-
Protein crystal structure file (e.g., from the RCSB Protein Data Bank).
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio).
-
Docking engine (e.g., AutoDock Vina).[10]
Procedure:
-
Receptor Preparation: a. Load the protein PDB file into the modeling software. b. Remove all non-essential components (water molecules, co-solvents, original ligands). c. Add polar hydrogens to the protein structure. d. Compute and assign Gasteiger charges to the protein atoms. e. Save the prepared receptor in the required PDBQT format.
-
Ligand Preparation: a. Load the DFT-optimized structure of this compound. b. Detect the rotatable bonds within the molecule. The primary rotatable bond is the C-C bond between the phenyl rings. c. Assign Gasteiger charges. d. Save the prepared ligand in the PDBQT format.
-
Grid Box Generation: a. Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein. b. The box dimensions should be large enough to accommodate the ligand in various orientations but small enough to focus the search, increasing efficiency.
-
Docking Execution: a. Using the command line or a graphical interface, execute AutoDock Vina. b. Provide the prepared receptor, ligand, and grid box configuration files as input. c. The program will generate a set of predicted binding poses (typically 9-10), ranked by their calculated binding affinity (in kcal/mol).
-
Results Analysis: a. Visualize the top-ranked poses within the protein active site using PyMOL or Discovery Studio. b. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) for the most favorable pose. c. The binding affinity score provides a quantitative estimate of the binding strength; more negative values indicate stronger binding.
Caption: Step-by-step workflow for a typical molecular docking experiment.
Conclusion and Future Directions
Theoretical and computational chemistry provides a powerful, predictive lens through which to study molecules like this compound. Through DFT, we can accurately model its three-dimensional structure and predict its spectroscopic signatures, providing a crucial link to experimental validation. Analysis of its electronic properties via FMOs and MEP maps illuminates its inherent reactivity and potential for intermolecular interactions. Finally, molecular docking protocols allow us to place the molecule in a biological context, generating testable hypotheses about its potential as a scaffold in drug discovery.
Future work should focus on more dynamic and accurate methods. Molecular Dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time, while more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) calculations could provide highly accurate binding energies and investigate potential reaction mechanisms within the active site. These integrated computational approaches are essential for accelerating the design-synthesis-test cycle in modern chemical and pharmaceutical research.
References
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Single-molecule junctions based on nitrile-terminated biphenyls: a promising new anchoring group. OPUS. Available at: [Link]
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Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. PrepChem.com. Available at: [Link]
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Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. OUCI. Available at: [Link]
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Benzonitrile, 4-bromo-. PubChem, NIH. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. Available at: [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Available at: [Link]
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Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. ResearchGate. Available at: [Link]
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SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research. Available at: [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
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(PDF) SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. ResearchGate. Available at: [Link]
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Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ResearchGate. Available at: [Link]
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Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. ResearchGate. Available at: [Link]
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(PDF) Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates. ResearchGate. Available at: [Link]
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Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie. Available at: [Link]
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1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/1-H-NMR-spectra-of-(E)-3-(4-bromophenyl)-2-(4-acrylonitrile-Sivakumar-Kaliyamoorthi/5a0c108169e5d4a4b11f7c75a40b377b8f056d39]([Link]
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Molecular Docking and Structure-Based Drug Design. OUCI. Available at: [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available at: [Link]
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Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. DergiPark. Available at: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]
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The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. Available at: [Link]
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
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Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PMC - NIH. Available at: [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC - NIH. Available at: [Link]
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(4-Bromobenzoyl)acetonitrile. PubChem. Available at: [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. Available at: [Link]
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Methodological & Application
Synthesis of 2-(4-Bromophenyl)benzonitrile: A Detailed Guide to Palladium-Catalyzed Cross-Coupling
Introduction: The Significance of 2-(4-Bromophenyl)benzonitrile in Modern Chemistry
The biaryl nitrile scaffold is a privileged structural motif in contemporary drug discovery and materials science. The unique electronic properties and metabolic stability imparted by the nitrile group, combined with the synthetic versatility of the biphenyl structure, make these compounds highly valuable. This compound, in particular, serves as a crucial intermediate for the synthesis of a wide array of complex organic molecules. The presence of a bromine atom provides a reactive handle for further functionalization, allowing for the strategic construction of diverse molecular architectures. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis of this compound, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely utilized method for forming carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][2]
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between organoboron compounds and organohalides.[3][4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (in this case, a 2-halobenzonitrile) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.
2. Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (4-bromophenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.
3. Reductive Elimination: The final step is reductive elimination, in which the two organic fragments on the palladium(II) complex couple to form the desired biaryl product, this compound. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1. A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the Suzuki-Miyaura coupling of a 2-halobenzonitrile with 4-bromophenylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst.
Materials and Equipment:
-
Substrates: 2-Chlorobenzonitrile or 2-Bromobenzonitrile, 4-Bromophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water
-
Apparatus: Schlenk flask, magnetic stirrer, heating mantle/oil bath, condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-halobenzonitrile (1.0 mmol, 1.0 eq.), 4-bromophenylboronic acid (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The choice of solvent may be optimized for specific substrates.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Figure 2. A workflow diagram outlining the experimental procedure for the synthesis.
Data Summary: Reaction Parameters and Expected Outcomes
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields based on literature precedents for similar transformations.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [6] (adapted) |
| 2-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | ~90 | [7] (adapted) |
| 4-Bromo-2-chlorobenzonitrile | Pd(OAc)₂ (0.007 eq) | PPh₃ (0.024 eq) | Na₂CO₃ | Acetonitrile/H₂O | Reflux | 2 | 92.3 | [8] |
| 4-Bromobenzonitrile | Pd-bpydc-Ln (1) | - | K₂CO₃ | H₂O | 70 | 1-3 | 90-97 | [9] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here should be considered as a guideline for optimization.
Conclusion and Future Outlook
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of this compound. The protocols outlined in this guide offer a solid foundation for researchers in both academic and industrial settings. The versatility of this synthetic intermediate opens avenues for the development of novel pharmaceuticals and advanced materials. Future research may focus on the development of even more efficient and environmentally benign catalytic systems, such as those utilizing lower catalyst loadings, greener solvents, or flow chemistry conditions.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. Available from: [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available from: [Link]
-
The Suzuki Reaction. University of California, Irvine. 2014 . Available from: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]
-
Martins, D. L.; et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 2023 , 14(1), 105. Available from: [Link]
-
Adegoke, Y. A.; et al. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. ResearchGate, 2023 . Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Ali, H.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020 , 25(21), 5087. Available from: [Link]
-
Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 2007 , 72(10), 3626-3631. Available from: [Link]
-
Al-Hamdani, N. J.; et al. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate, 2019 . Available from: [Link]
-
Process for the preparation of androgen receptor antagonists and intermediates thereof. European Patent Office, EP3280710B1. 2016 . Available from: [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Bromophenyl)benzonitrile in Medicinal Chemistry
Introduction
2-(4-Bromophenyl)benzonitrile is a versatile biphenyl building block crucial in the synthesis of various pharmaceutical agents. Its structure, featuring a bromine atom and a nitrile group on adjacent phenyl rings, provides two key reactive handles for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This makes it an invaluable scaffold in drug discovery, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of PARP inhibitors like Niraparib and Talazoparib, and detailed protocols for its use in key synthetic transformations.
Key Applications in Drug Discovery: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair machinery.[1][2] They are primarily involved in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[4][5] These cells become highly dependent on PARP-mediated SSB repair for survival. Inhibition of PARP in these BRCA-mutated cells leads to the accumulation of unrepaired SSBs, which collapse into toxic DSBs during DNA replication.[4][6] Without a functional HR pathway, these DSBs cannot be repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality" and is a cornerstone of targeted cancer therapy.[2]
This compound is a key precursor for the synthesis of several potent PARP inhibitors. The biphenyl scaffold serves to correctly position the pharmacophoric elements that interact with the PARP enzyme active site.
Niraparib (Zejula®)
Niraparib is a highly selective and potent oral inhibitor of PARP-1 and PARP-2.[7] It is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who are in a complete or partial response to platinum-based chemotherapy.[8] Clinical studies have shown that ovarian cancer cells with BRCA1/2 mutations are significantly more sensitive to Niraparib compared to those with wild-type BRCA.[9][10] The synthesis of Niraparib utilizes this compound as a key starting material to construct the core structure of the drug.
Talazoparib (Talzenna®)
Talazoparib is another potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[11] Its mechanism of action involves not only the catalytic inhibition of PARP but also the "trapping" of PARP enzymes on DNA at the site of damage.[3][4] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[3][11] Talazoparib is considered one of the most potent PARP trappers among the clinically approved inhibitors.[4][11] The synthesis of Talazoparib also leverages the this compound scaffold.
Signaling Pathway and Mechanism of Action
The therapeutic efficacy of PARP inhibitors derived from this compound is rooted in the principle of synthetic lethality. The diagram below illustrates this pathway.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Synthetic Protocols and Methodologies
The bromine atom on the this compound scaffold is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds, essential for building the complex molecular architectures of modern pharmaceuticals.[12][13]
General Workflow for Drug Scaffold Synthesis
The following diagram outlines a general workflow for utilizing this compound in a drug discovery program.
Caption: General workflow for library synthesis and screening.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is fundamental to creating the biaryl core of many PARP inhibitors.
Causality and Experimental Choices:
-
Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is used. Pd(0) is essential for the initial oxidative addition step with the aryl bromide.[14][15]
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are used to stabilize the palladium catalyst and modulate its reactivity.[16]
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, KF) is required to activate the boronic acid for the transmetalation step.[15][16] An aqueous solution of the base is often used.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly employed to dissolve both the organic starting materials and the inorganic base.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 10 mL toluene and 2.5 mL water per 1 mmol of the starting bromide).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Characterization:
-
NMR Spectroscopy: Confirm the structure of the purified product using ¹H and ¹³C NMR.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
-
HPLC: Assess the purity of the final compound.
Data Presentation: PARP Inhibitor Potency
The following table summarizes the inhibitory potency of Niraparib and Talazoparib against PARP-1 and PARP-2 enzymes. Lower IC₅₀ values indicate greater potency.
| Compound | Target | IC₅₀ (nM) | Key Feature |
| Niraparib | PARP-1 | 2.8[7] | Highly selective PARP-1/2 inhibitor |
| PARP-2 | 0.6[7] | ||
| Talazoparib | PARP-1/2 | <5 | Most potent PARP-trapper[4] |
Data is compiled from multiple sources and represents typical reported values.
Conclusion and Future Perspectives
This compound is a cornerstone building block in modern medicinal chemistry, particularly for the development of targeted cancer therapeutics like PARP inhibitors. Its versatile reactivity, primarily through Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex biaryl scaffolds. The protocols and data presented here provide a framework for researchers to utilize this important intermediate in their own drug discovery efforts. Future research may focus on leveraging this scaffold to develop inhibitors for other enzyme families or to create novel chemical probes for exploring complex biological pathways. The continued exploration of derivatives of this compound holds significant promise for the discovery of new and effective medicines.
References
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
-
Mina, A., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Journal of Clinical Medicine, 12(18), 5834. [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023). Journal of Cancer, 14(18), 3397-3403. [Link]
-
Baretta, Z., et al. (2020). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Cancers, 12(4), 800. [Link]
-
Niraparib: Everything You Need to Know About The Drug. (n.d.). Bulat Pharmaceutical. Retrieved January 13, 2026, from [Link]
-
Niraparib. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
What is the mechanism of Talazoparib Tosylate? (2024, July 17). Patsnap Synapse. [Link]
-
Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved January 13, 2026, from [Link]
-
Talazoparib. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 13, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile. (2023). Molecules, 28(23), 7791. [Link]
-
2-4-Bromo-Methylphenyl Benzonitrile. (n.d.). Drug Information. Retrieved January 13, 2026, from [Link]
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Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). Organic Process Research & Development, 26(2), 269-275. [Link]
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Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). Recent Patents on Anti-Cancer Drug Discovery, 19(10), 1234-1248. [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Future Medicinal Chemistry, 16(16), 1237-1253. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). Scientific Reports, 8(1), 16812. [Link]
-
Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. (2013). ISRN Analytical Chemistry. [Link]
- PARP inhibitor, pharmaceutical composition, preparation method and application thereof. (n.d.). Google Patents.
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Benzonitrile derivatives by Zhang et al. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). Molbank, 2023(4), M1751. [Link]
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Application Notes and Protocols: 2-(4-Bromophenyl)benzonitrile as a Pivotal Intermediate in Modern Sartan Synthesis
Introduction: The Strategic Importance of the Biphenyl Core in Antihypertensive Therapy
The "sartan" class of drugs, formally known as Angiotensin II Receptor Blockers (ARBs), represents a cornerstone in the management of hypertension and cardiovascular disease.[1][2][3] These non-peptide molecules exert their therapeutic effect by selectively antagonizing the Angiotensin II receptor type 1 (AT1), thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3][4] A common structural motif critical for this antagonistic activity is the biphenyl tetrazole moiety. The synthesis of this key pharmacophore often relies on strategic C-C bond formation to construct the biphenyl scaffold.
2-(4-Bromophenyl)benzonitrile has emerged as a highly valuable intermediate in this context. Its structure is ingeniously designed for convergent synthesis: one phenyl ring carries a cyano group, a direct precursor to the essential tetrazole ring, while the other bears a reactive bromine atom, primed for palladium-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the use of this compound in sartan synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and analytical validation.
Part 1: The Core Synthetic Strategy — Suzuki-Miyaura Cross-Coupling
The construction of the sartan biphenyl core from this compound is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6][7] In this specific application, this compound serves as the organohalide partner, while the corresponding boronic acid or ester derivative contains the imidazole, spiro, or other heterocyclic portion of the target sartan molecule (e.g., for Losartan or Irbesartan).
The Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): A Pd(0) species is the active catalyst. The cycle begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) center.
-
Ligand (e.g., PPh₃, PCy₃): Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity to facilitate the key steps of the catalytic cycle.[5][8]
-
Base (e.g., Na₂CO₃, K₂CO₃, KF): The base is not merely a pH adjuster; it is a critical mechanistic component. It activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium center.[5][7]
-
Solvent System: Often a two-phase system, such as Toluene/Water or Dioxane/Water, is employed to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt, facilitating the reaction at the interface.[8][9][10]
The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Imidazole Precursor via Suzuki Coupling
Objective: To synthesize a key biphenyl intermediate for sartan drugs by coupling this compound with a protected imidazole boronic acid derivative. This protocol is a representative example and may require optimization for specific substrates.
Data Summary: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | (2-Butyl-4-chloro-1H-imidazol-5-yl)boronic acid | 1.1 - 1.5 equivalents |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.5 - 2 mol% |
| Ligand | Triphenylphosphine (PPh₃) | 1 - 4 mol% (relative to Pd) |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Toluene / Ethanol / Water | 4:1:1 v/v/v |
| Temperature | 80 - 90 °C | To ensure sufficient reaction rate |
| Reaction Time | 4 - 12 hours | Monitored by TLC or HPLC |
| Typical Yield | 85 - 95% | Dependent on substrate and conditions |
Materials & Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Imidazole Boronic Acid Derivative | Condenser and heating mantle |
| Palladium(II) Acetate | Magnetic stirrer |
| Triphenylphosphine | Nitrogen or Argon gas inlet |
| Anhydrous Potassium Carbonate | Septa and syringes |
| Toluene, Ethanol (Reagent Grade) | TLC plates (Silica gel 60 F₂₅₄) |
| Deionized Water | Rotary evaporator |
| Ethyl Acetate, Brine | Separatory funnel |
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble the three-neck flask with a condenser and nitrogen inlet. Purge the system with nitrogen for 15 minutes. Causality: The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be deactivated through oxidation.
-
Charge Reagents: To the flask, add this compound (1.0 eq), the imidazole boronic acid derivative (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add Solvent: Add the toluene, ethanol, and water solvent mixture via syringe. Begin vigorous stirring to create a well-mixed slurry.
-
Catalyst Preparation: In a separate small vial, dissolve the Palladium(II) Acetate and Triphenylphosphine ligand in a small amount of the toluene solvent.
-
Initiate Reaction: Add the catalyst solution to the main reaction flask. Heat the mixture to 85 °C under a steady, gentle flow of nitrogen.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[11]
-
Add water to dissolve the inorganic salts. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then brine (1x) to remove residual base and water-soluble impurities.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure biphenyl nitrile intermediate.
Protocol 2: [2+3] Cycloaddition for Tetrazole Formation
Objective: To convert the cyano group of the biphenyl intermediate into the biologically essential tetrazole ring.
Causality & Safety: This reaction forms the cornerstone of the sartan's activity. Historically, hazardous organotin azides were used.[12][13] Modern syntheses employ safer alternatives like sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or a trialkylammonium salt.[14][15] Extreme caution is mandatory: Sodium azide is highly toxic and can form explosive heavy metal azides or hydrazoic acid if exposed to strong acids. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[8]
Step-by-Step Methodology:
-
Setup: In a flask equipped with a condenser and nitrogen inlet, dissolve the biphenyl nitrile intermediate (1.0 eq) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Add Reagents: Add sodium azide (1.5 - 3.0 eq) and zinc bromide (1.0 - 1.5 eq) to the solution. Causality: The Lewis acid (ZnBr₂) coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion.
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C and maintain for 24-48 hours.[8]
-
Monitoring: Monitor the reaction by Infrared (IR) spectroscopy for the disappearance of the characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹, or by HPLC.
-
Work-up (with caution):
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker of stirred, acidified water (e.g., dilute HCl, pH ~2-3). This step protonates the newly formed tetrazole ring and safely neutralizes any excess azide. Ensure this is done in a fume hood as toxic hydrazoic acid gas (HN₃) may evolve.
-
The product will typically precipitate out of the aqueous solution.
-
Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.[1]
-
Overall Synthetic Workflow
Caption: General workflow from the intermediate to the final sartan API.
Part 3: Analytical Quality Control
Ensuring the purity and structural integrity of intermediates and the final API is paramount in pharmaceutical development. A combination of chromatographic and spectroscopic methods is employed.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity, quantifying intermediates, and detecting trace impurities. A typical reverse-phase method would use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR spectra are used to verify the successful formation of the C-C bond in the Suzuki coupling and the disappearance of the nitrile carbon signal after tetrazole formation.
-
Infrared (IR) Spectroscopy: A rapid method for monitoring the conversion of the nitrile group. The disappearance of the sharp C≡N peak around 2230 cm⁻¹ is a clear indicator of successful cycloaddition.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds, verifying their identity.
Conclusion
This compound stands as a testament to strategic molecular design in modern pharmaceutical synthesis. Its use in conjunction with the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a highly efficient, scalable, and convergent pathway to the life-saving sartan class of antihypertensive drugs. The protocols and principles outlined herein offer a foundational guide for researchers and drug development professionals, emphasizing the critical interplay between mechanistic understanding, procedural execution, and rigorous analytical control.
References
- An improved process for the preparation of losartan.
-
Synthesis of valsartan through nitrile derivative 7. ResearchGate. [Link]
-
Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. Atlantis Press. [Link]
-
IRBESARTAN. New Drug Approvals. [Link]
-
Development of a New Synthetic Route of the Key Intermediate of Irbesartan. MDPI. [Link]
- Novel synthesis of irbesartan.
-
A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Synthesis of irbesartan.
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Semantic Scholar. [Link]
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A short and efficient synthesis of valsartan via a Negishi reaction. NIH National Library of Medicine. [Link]
-
Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. NIH National Library of Medicine. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Process for the preparation of losartan.
-
Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically generated bromine. ChemRxiv. [Link]
-
Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. NIH National Library of Medicine. [Link]
-
Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). ResearchGate. [Link]
-
Analytical Methods for the Determination of Sartans in Pharmaceutical Formulations and Biological Fluids: A Review. ResearchGate. [Link]
- The process for purification of valsartan.
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH National Library of Medicine. [Link]
-
A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journals. [Link]
-
Method development and validation of RP-HPLC for simultaneous estimation of cilnidipine and valsartan in synthetic mixture. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
-
Advances in quality assessment and analytical techniques for losartan potassium: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]
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Application Notes and Protocols for the Derivatization of 2-(4-Bromophenyl)benzonitrile to Synthesize Novel Compounds
Introduction
2-(4-Bromophenyl)benzonitrile is a versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive aryl bromide and a cyano group on a biphenyl scaffold, offers multiple avenues for chemical modification. The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[1] The nitrile group can participate in various transformations, including hydrolysis, reduction, and cycloaddition reactions, or it can direct intramolecular cyclization to form complex heterocyclic systems.
This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on the synthesis of novel compounds with potential applications in drug discovery and materials science. We will delve into the mechanistic rationale behind common synthetic transformations and provide detailed, field-proven protocols for their execution.
Strategic Approaches to Derivatization
The derivatization of this compound can be broadly categorized into two main strategies:
-
Functionalization via Cross-Coupling Reactions: Leveraging the reactivity of the aryl bromide for the introduction of new molecular complexity.
-
Transformations Involving the Nitrile Group and Subsequent Cyclization: Utilizing the nitrile as a precursor for constructing novel heterocyclic scaffolds.
These strategies can be employed independently or in sequence to generate a diverse library of novel compounds.
Part 1: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational in contemporary organic synthesis for their efficiency and functional group tolerance.[1] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful for generating derivatives with extended aromatic systems or for introducing nitrogen-containing functional groups, respectively.
Suzuki-Miyaura Coupling: Synthesis of Functionalized Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.[2] This reaction is ideal for synthesizing derivatives of this compound with diverse aryl or heteroaryl substituents, which can significantly modulate the electronic and biological properties of the molecule.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used.[3][4] The ligand, often a phosphine, stabilizes the palladium center and facilitates the catalytic cycle.[5] A base is required to activate the boronic acid for transmetalation.[3] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation through oxidation.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.[3]
-
Under a positive pressure of the inert gas, add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
-
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 10 | 88 |
| 3 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | KF (3) | Dioxane | 110 | 12 | 75[6] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide array of arylamines from aryl halides.[7] This reaction is invaluable for introducing primary or secondary amines to the this compound scaffold, which are key functionalities in many pharmacologically active molecules.[8]
Causality Behind Experimental Choices: The success of this reaction hinges on the selection of the palladium catalyst, a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[5][7] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, while the strong base is necessary to deprotonate the amine coupling partner.[9]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography.
-
Diagram 2: Buchwald-Hartwig Amination Workflow
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Application Notes & Protocols for the Quantification of 2-(4-Bromophenyl)benzonitrile
Introduction
2-(4-Bromophenyl)benzonitrile, also known as 4'-Bromomethyl-2-cyanobiphenyl, is a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), notably angiotensin II receptor antagonists like Losartan and Valsartan.[1][2] Its presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the precise quantification of this compound are essential for quality control during drug development and manufacturing.
This guide provides detailed, validated protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), the primary recommended method, and Gas Chromatography (GC) as a viable alternative. It also covers spectroscopic characterization for identity confirmation and adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3][4]
Physicochemical Properties
Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 114772-54-2 | [1] |
| Molecular Formula | C₁₄H₁₀BrN | [1] |
| Molecular Weight | 272.14 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in organic solvents like Acetonitrile, Methanol, Dichloromethane. | [7][8] |
| Structure | ||
| This compound |
Overview of Analytical Strategies
The choice of an analytical technique is dictated by the analyte's properties, the sample matrix, and the required sensitivity. For this compound, both chromatographic and spectroscopic methods are applicable.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique for the analysis of non-volatile or thermally labile compounds in pharmaceutical matrices.[9] Given the aromatic nature and molecular weight of the target compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is highly suitable.
-
Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds. This compound can be analyzed by GC, often with a Flame Ionization Detector (FID), providing high sensitivity and resolution.[7][10]
-
Spectroscopy (IR, NMR): While not primary quantitative methods, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and identification.[11][12] The nitrile (C≡N) group has a very distinct IR absorption band.[13]
This document will focus on HPLC as the primary method due to its widespread use in pharmaceutical quality control, with GC presented as a robust alternative.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is recommended for its high precision, accuracy, and suitability for quantifying impurities in drug substances and products. The method described below is designed to be specific and sensitive.
Principle of the HPLC Method
The method utilizes a C18 stationary phase, which is nonpolar. A polar mobile phase is used to elute the components. This compound, being a relatively nonpolar molecule, will be retained on the column and separated from more polar impurities. Elution is achieved by a gradient of acetonitrile in water, which increases the mobile phase's organic content and, therefore, its elution strength over time. A UV detector is used for quantification, as the aromatic rings in the molecule provide strong chromophores.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Quantification.
Detailed HPLC Protocol
A. Instrumentation and Consumables
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
B. Reagents and Materials
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
This compound reference standard.
-
Sample containing the analyte (e.g., API batch).
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | Provides good elution strength and is UV transparent at the detection wavelength. |
| Gradient | 0-2 min (70% A), 2-15 min (70% to 20% A), 15-18 min (20% A), 18-20 min (70% A) | A gradient ensures efficient elution of the analyte while separating it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Wavelength selected for good absorbance by the benzonitrile moiety. |
| Injection Vol. | 10 µL | A standard volume to ensure good peak shape and sensitivity. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures analyte solubility and compatibility with the mobile phase. |
D. Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh an appropriate amount of the test sample (e.g., 50 mg) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection if necessary.
E. Data Analysis
-
Inject the diluent (as a blank), followed by the working standard solutions and the sample solution(s).
-
Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the working standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of the analyte in the original sample, expressed as a percentage or in ppm (µg/g).
Method Validation Protocol (per ICH Q2(R2))
For the method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[3][14] Validation demonstrates that the protocol is a self-validating system for ensuring data integrity.[4][15]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components. | Peak purity index > 0.995 (PDA detector). No co-eluting peaks at the analyte's retention time in a spiked placebo. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | % RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N of 10:1; %RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | % RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) after minor changes (flow rate ±10%, temp ±2°C). |
Alternative Method: Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is a powerful alternative, particularly for assessing volatile impurities or as an orthogonal technique to confirm HPLC results. A method adapted from literature for a structurally similar compound is presented.[7][10]
Experimental Workflow for GC Analysis
Caption: Workflow for GC Quantification.
Detailed GC Protocol
A. Instrumentation and Consumables
-
Gas chromatograph with FID and split/splitless inlet.
-
GC data system software.
-
GC autosampler vials with septa.
B. Reagents and Materials
-
Dichloromethane (GC grade or equivalent).
-
Helium or Nitrogen (high purity, as carrier gas).
-
This compound reference standard.
C. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.53 mm, 3 µm | A nonpolar column providing good separation for a wide range of compounds based on boiling points. |
| Carrier Gas | Helium at a constant flow of 5.0 mL/min | Inert carrier gas. A higher flow is used with a wide-bore column. |
| Oven Program | 150°C (hold 0 min), ramp at 10°C/min to 220°C (hold 15 min) | The temperature program ensures the analyte is eluted with a good peak shape in a reasonable time. |
| Inlet Temp. | 240 °C | Ensures rapid and complete vaporization of the sample. |
| Detector Temp. | 260 °C (FID) | Prevents condensation of the analyte in the detector. |
| Injection | 2 µL, Split ratio 1:1 | Split injection prevents column overloading and ensures sharp peaks. |
| Solvent | Dichloromethane | A volatile solvent suitable for GC analysis that properly dissolves the analyte. |
D. Solution Preparation & Analysis
-
Prepare standard and sample solutions in dichloromethane at appropriate concentrations (e.g., 10-100 µg/mL).
-
Analysis follows the same principles as HPLC: inject a blank, calibration standards, and samples to quantify the analyte using an external standard calibration curve.
Spectroscopic Characterization (for Identity)
To confirm the identity of the material being quantified, spectroscopic analysis is essential.
-
Infrared (IR) Spectroscopy: The most prominent feature for a nitrile is the C≡N triple bond stretch. This appears as a sharp, strong absorption band in the range of 2200-2260 cm⁻¹.[11][12]
-
¹³C NMR Spectroscopy: The nitrile carbon (C≡N) will appear in a characteristic region of the spectrum, typically between 110-125 ppm.[11][13]
-
¹H NMR Spectroscopy: Protons on the aromatic rings will show complex splitting patterns in the aromatic region (typically 7-8 ppm). The benzylic protons (-CH₂-Br) would appear as a singlet further upfield.
Conclusion
This document provides comprehensive, detailed, and scientifically grounded protocols for the quantification of this compound. The primary RP-HPLC method is robust, precise, and aligns with pharmaceutical industry standards for quality control. The alternative GC method serves as an excellent orthogonal technique for confirmation. Both methods, when properly validated according to the included ICH guidelines, will ensure the generation of trustworthy and reproducible data, which is critical for researchers, scientists, and drug development professionals.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Calgary. Ch20: Spectroscopy Analysis: Nitriles.
- ResearchGate. (2016, May 11). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Klivon. 2-(4-Bromomethylphenyl)benzonitrile | CAS Number 114772-54-2.
- Semantic Scholar. (2013, June 9). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography.
- European Journal of Biomedical and Pharmaceutical sciences. A typical method for the quantification of n-chlorosuccinimide in n-bromosuccinimide.
- DrugBank. 2-4-Bromo-Methylphenyl Benzonitrile | Drug Information, Uses, Side Effects, Chemistry.
- LIFECHEM PHARMA. 4-bromomethyl Benzonitrile.
- Allied Academies. (2012, November 15). A simple and sensitive RP-UPLC method for the determination of 2-(4', 4?-Dibromomethylphenyl) benzonitrile impurity content in Irbesartan drug substance.
- ResearchGate. (2017, September 5). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Omics Online. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
- World Journal of Pharmaceutical Research. Review on gas chromatography & its hyphenation techniques.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 2-4-Bromo-Methylphenyl Benzonitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
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Purification techniques for 2-(4-Bromophenyl)benzonitrile
An Application Guide to the Purification of 2-(4-Bromophenyl)benzonitrile
Abstract
This comprehensive application note provides detailed protocols and theoretical justifications for the purification of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. Addressing the needs of researchers, medicinal chemists, and process development scientists, this guide moves beyond simple step-by-step instructions to explain the causality behind methodological choices. We present field-proven protocols for recrystallization and flash column chromatography, a discussion of common process-related impurities, and methods for assessing final product purity.
Introduction: The Importance of Purity
This compound is a biphenyl derivative of significant interest in organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a versatile nitrile group, makes it a valuable building block for creating complex molecular architectures. In drug discovery, for instance, the biphenyl scaffold is a common feature in angiotensin II receptor blockers (sartans), and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening numerous synthetic pathways.
The efficacy, safety, and reproducibility of any downstream application hinge on the purity of this starting material. Even minor impurities can lead to significant side reactions, lower yields, and complicate the isolation of the final target molecule. This guide provides a robust framework for selecting and executing the appropriate purification strategy to achieve high-purity this compound.
Compound Profile & Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on its chemical structure and data from analogous compounds such as 4-bromobenzonitrile and 2-phenylbenzonitrile.
-
Structure: A biphenyl system where the phenyl rings are substituted with a cyano group and a bromine atom at the 2- and 4'-positions, respectively.
-
Physical State: Expected to be a white to off-white crystalline solid at room temperature.[1]
-
Purity & Contaminants: The primary challenge in purifying this compound arises from impurities generated during its synthesis, most commonly via a Suzuki-Miyaura cross-coupling reaction.[2][3]
| Property | Estimated Value / Characteristic | Justification & Strategic Importance |
| Molecular Formula | C₁₃H₈BrN | Defines the molecular weight and elemental composition. |
| Molecular Weight | 258.12 g/mol | Essential for all stoichiometric calculations in subsequent reactions. |
| Melting Point | Estimated >100 °C | The melting point of 4-bromobenzonitrile is 110-115 °C. The larger, more rigid biphenyl structure suggests a similar or higher melting point. A sharp melting range is a key indicator of purity. This property makes recrystallization a highly suitable purification method. |
| Boiling Point | Estimated >300 °C | The boiling point of 4-bromobenzonitrile is 235-237 °C. The significantly higher molecular weight suggests a very high boiling point, making atmospheric distillation impractical due to the risk of thermal decomposition. Vacuum distillation may be possible but is generally less efficient for solids.[4] |
| Solubility Profile | Insoluble in water. Sparingly soluble in cold, non-polar solvents (e.g., Hexanes). Soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Diethyl Ether), and moderately polar solvents (Ethyl Acetate). Solubility increases significantly in hot solvents. | This differential solubility is the cornerstone of purification by recrystallization.[5] Solubility in solvents like DCM and Ethyl Acetate is critical for purification by column chromatography. |
Understanding Process-Related Impurities
The most common route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] Understanding the potential byproducts of this reaction is critical for designing an effective purification strategy.[2][6]
Typical Reaction: (Route A) 2-Bromobenzonitrile + 4-Bromophenylboronic acid (Route B) 4-Bromoiodobenzene + 2-Cyanophenylboronic acid
Common Impurities:
-
Homocoupling Byproducts: Reaction of two molecules of the boronic acid (e.g., 4,4'-dibromobiphenyl) or two molecules of the aryl halide. These are often major impurities.[2][6]
-
Dehalogenated Starting Material: Reduction of the aryl halide starting material (e.g., benzonitrile from 2-bromobenzonitrile).[2]
-
Protodeborylated Starting Material: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom (e.g., bromobenzene from 4-bromophenylboronic acid).[2]
-
Unreacted Starting Materials: Residual 2-bromobenzonitrile or the boronic acid/ester.
-
Catalyst Residues: Traces of palladium catalyst, which can often be removed by filtration or chromatography.
These impurities typically have different polarities and crystallinities compared to the desired product, enabling separation by the techniques outlined below.
Purification Strategy Selection
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Caption: Decision workflow for selecting the optimal purification technique.
Protocol I: Recrystallization
Recrystallization is the most effective and scalable method for purifying crystalline organic solids.[3] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[7]
Causality: The Critical Choice of Solvent
The success of recrystallization is almost entirely dependent on the choice of solvent. An ideal solvent should:
-
Completely dissolve the crude product at its boiling point.
-
Dissolve very little of the product at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities very well at all temperatures or not at all.
-
Not react with the product.
-
Have a boiling point below the melting point of the product.
-
Be volatile enough to be easily removed from the purified crystals.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of the crude solid into several small test tubes.
-
Add a potential solvent dropwise to each tube at room temperature until the solid is just covered. Observe solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
If the solid dissolves when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will show extensive crystal formation upon cooling.
| Solvent System | Polarity | Boiling Point (°C) | Expected Behavior for this compound |
| Hexanes/Heptane | Low | 69 / 98 | Low solubility at room temperature, good solubility when hot. Excellent choice for final product crystallization. |
| Ethanol/Isopropanol | Medium | 78 / 82 | Good candidate. May require a mixed solvent system (e.g., with water or toluene) to reduce cold solubility. |
| Toluene | Low | 111 | High dissolving power when hot. Good for removing less soluble, non-polar impurities. |
| Ethyl Acetate/Hexanes | Mixed | Variable | A powerful mixed-solvent system. The ratio can be tuned to achieve ideal solubility characteristics. Start with a high hexanes ratio. |
| Dichloromethane (DCM) | Medium | 40 | Often too good a solvent (high solubility even when cold), making it better for chromatography than recrystallization. |
Step-by-Step Recrystallization Protocol
Caption: Workflow for the recrystallization of this compound.
Protocol II: Flash Column Chromatography
For small-scale purifications or when separating compounds with similar crystallinity but different polarities, flash column chromatography is the method of choice.[8][9] It utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent) to separate components based on their differential adsorption.[1]
Causality: Selecting the Right Phase System
The key to successful chromatography is achieving a good separation on a Thin-Layer Chromatography (TLC) plate first.
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The goal is to find a solvent system where the desired product has an R_f value of ~0.3 .
R_f (Retention Factor) = (Distance traveled by spot) / (Distance traveled by solvent front)
Experimental Protocol: TLC Analysis
-
Dissolve a tiny amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a prepared eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the eluent polarity to achieve the target R_f of ~0.3 for the product spot, ensuring it is well-separated from impurity spots.
Step-by-Step Flash Chromatography Protocol
Caption: Workflow for purification by flash column chromatography.
Protocol III: Vacuum Sublimation
Sublimation is a solvent-free purification technique where a solid is heated under vacuum, transitioning directly into a gas, and then re-condensed as a pure solid on a cold surface, leaving non-volatile impurities behind.[2] This method is ideal for thermally stable compounds and for removing inorganic salts or high molecular weight polymeric impurities.
Causality: Vapor Pressure and Purity
This technique works because the target compound has a sufficiently high vapor pressure at a temperature below its melting point, especially under reduced pressure.[2] Non-volatile impurities (like salts or catalyst residues) have negligible vapor pressure and remain in the heating flask.
Step-by-Step Sublimation Protocol
-
Place the crude this compound into the bottom of a sublimation apparatus.
-
Insert the cold finger and ensure all joints are properly sealed.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Carefully apply a vacuum to the apparatus.
-
Once a high vacuum is achieved, gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Observe as the solid sublimes and pure crystals deposit on the cold finger.
-
Once the process is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully remove the cold finger and scrape the purified crystals onto a clean, tared watch glass.
Purity Assessment
After purification, the purity of the this compound must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an R_f value that matches a reference standard if available.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Spectroscopic Analysis (NMR, GC-MS): For definitive structural confirmation and the highest level of purity assessment, ¹H NMR, ¹³C NMR, and GC-MS should be employed. The spectra should be free of signals corresponding to starting materials or the byproducts discussed in Section 3.
References
-
University of Colorado Boulder. (n.d.). Distillation. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Sublimation. Retrieved from [Link]
-
BrainKart. (2016). Sublimation - Purification of Organic compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
-
ChemBK. (2024). 2-(4-Bromophenyl)acetonitrile. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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Application Notes and Protocols: Scale-up Synthesis of 2-(4-Bromophenyl)benzonitrile for Industrial Applications
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-(4-Bromophenyl)benzonitrile, a key intermediate in the manufacturing of various pharmaceuticals and advanced materials. The protocol detailed herein focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and amenability to industrial production. We will delve into the rationale behind the selection of catalysts, reagents, and reaction conditions, providing a scientifically grounded, step-by-step protocol for synthesis, purification, and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient manufacturing process for this critical building block.
Introduction: The Industrial Significance of this compound
This compound serves as a pivotal precursor in the synthesis of a multitude of high-value organic molecules. Its unique bifunctional nature, featuring a reactive bromine atom and a cyano group on a biphenyl scaffold, allows for diverse downstream chemical transformations. This versatility has led to its extensive use in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), including angiotensin II receptor blockers (sartans) which are vital for the management of hypertension.[1] Beyond pharmaceuticals, its derivatives are integral to the development of novel organic light-emitting diodes (OLEDs), polymers, and agrochemicals.
The increasing demand for these end-products necessitates a scalable, cost-effective, and sustainable manufacturing process for this compound. The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for constructing the requisite biaryl C-C bond, offering significant advantages over other coupling methods in terms of mild reaction conditions, commercial availability of starting materials, and the environmentally benign nature of its boron-containing byproducts.[2]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The core of our scalable synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorobenzonitrile with 4-bromophenylboronic acid. This approach is favored for its high yields, excellent functional group tolerance, and the commercial availability and relative low cost of the starting materials.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chlorobenzonitrile) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoborane (4-bromophenylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Component Selection
| Component | Selection | Rationale |
| Aryl Halide | 2-Chlorobenzonitrile | Readily available and more cost-effective for large-scale synthesis compared to the corresponding bromide or iodide.[5] |
| Organoborane | 4-Bromophenylboronic Acid | Commercially available in bulk, stable, and exhibits high reactivity in Suzuki-Miyaura couplings. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)2) with a Phosphine Ligand (e.g., SPhos) | Palladium acetate is a common and robust palladium precursor.[5] The use of a bulky and electron-rich phosphine ligand like SPhos enhances catalytic activity, allowing for lower catalyst loading and efficient coupling of less reactive aryl chlorides.[6] |
| Base | Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) | These inorganic bases are effective, inexpensive, and easy to handle on a large scale. They are crucial for activating the boronic acid for transmetalation.[7] |
| Solvent | Toluene/Water or Dioxane/Water | A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[8] Toluene is a common choice for industrial applications due to its cost and boiling point. |
Detailed Experimental Protocol
Materials and Equipment
-
Reactants: 2-Chlorobenzonitrile (≥98%), 4-Bromophenylboronic acid (≥98%), Palladium(II) acetate (Pd(OAc)2), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Base: Anhydrous Potassium Carbonate (K2CO3).
-
Solvents: Toluene, Deionized Water.
-
Equipment: Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet; heating/cooling circulator; filtration apparatus; rotary evaporator; crystallizer.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained reactor system.[10][11]
-
Reagent Handling: 2-Chlorobenzonitrile and 4-bromobenzonitrile are harmful if swallowed and can cause skin and eye irritation.[10][11][12] Palladium compounds can be toxic. Avoid inhalation of dust and vapors. Consult the Safety Data Sheets (SDS) for all chemicals before use.[9][10][11][12]
Step-by-Step Synthesis Procedure
Caption: Workflow for the scale-up synthesis of this compound.
-
Reactor Setup: Charge the jacketed reactor with 2-chlorobenzonitrile (1.0 eq.), 4-bromophenylboronic acid (1.1 eq.), and toluene (5-10 volumes).
-
Inert Atmosphere: Begin stirring and sparge the mixture with nitrogen for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: In a separate vessel, dissolve potassium carbonate (2.0-3.0 eq.) in deionized water (2-4 volumes). Add this aqueous solution to the reactor.
-
Catalyst Loading: Add palladium(II) acetate (0.01-0.1 mol%) and SPhos (0.02-0.2 mol%) to the reaction mixture. The low catalyst loading is a key advantage for industrial-scale production, reducing costs and simplifying purification.[13]
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 2 volumes) to recover any dissolved product.
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 3 volumes). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Analysis
Purification Protocol: Recrystallization
For industrial applications, achieving high purity is critical. Recrystallization is a cost-effective and scalable method for purifying the crude this compound.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot alcohol solvent. Slowly add hot water until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Analytical Methods for Quality Control
| Analytical Technique | Purpose | Acceptance Criteria |
| HPLC/GC | Purity assessment and quantification of residual starting materials and byproducts.[14][15] | Purity ≥ 99.5% |
| ¹H NMR and ¹³C NMR | Structural confirmation of the final product. | Spectrum consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+H]⁺ or [M]⁺ peak corresponding to the calculated molecular weight. |
| Melting Point | Identity and purity check. | Sharp melting point within the expected range. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient, scalable, and robust method for the industrial synthesis of this compound. The protocol outlined in these application notes, with its well-defined parameters and emphasis on process control and safety, is designed to be readily implemented in a manufacturing setting. By adhering to these guidelines, researchers and production chemists can consistently produce high-purity this compound, a critical intermediate for the pharmaceutical and advanced materials industries.
References
-
Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(4), 286-291. Available at: [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current opinion in drug discovery & development, 10(6), 672–690. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 27(2), 522. Available at: [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(1), 103. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Available at: [Link]
-
Zhang, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 198. Available at: [Link]
-
Ding, F., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Inorganica Chimica Acta, 482, 633-639. Available at: [Link]
- Cerezo, A. B., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 20(11), 562-571.
-
ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... Available at: [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- OC T. (2020, July 11). Suzuki Coupling [Video]. YouTube.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
-
IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(9), 56-62. Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Available at: [Link]
-
Hindawi. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ISRN Analytical Chemistry, 2016, 1-7. Available at: [Link]
-
ResearchGate. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Available at: [Link]
- Google Patents. (n.d.). EP3560934A1 - PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.
-
ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
Sources
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- 2. uwindsor.ca [uwindsor.ca]
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- 5. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
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- 8. orgsyn.org [orgsyn.org]
- 9. fishersci.com [fishersci.com]
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- 11. aksci.com [aksci.com]
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- 13. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Suzuki coupling conditions for 2-(4-Bromophenyl)benzonitrile
Technical Support Center: Suzuki-Miyaura Coupling
Optimizing Conditions for the Synthesis of Biaryl Nitriles: A Guide for 2-(4-Bromophenyl)benzonitrile
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of coupling this sterically influenced substrate. We provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions for maximal yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when performing Suzuki-Miyaura coupling with this compound and similar substrates.
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low or no yield in the coupling of this compound is a frequent issue, often stemming from a combination of factors related to the substrate's structure and general reaction setup.
-
Inefficient Catalyst System: The nitrile group at the ortho-position introduces steric hindrance, which can impede key steps in the catalytic cycle.[1][2] The classic Pd(PPh₃)₄ catalyst, while versatile, may be inadequate. The oxidative addition of the aryl bromide to the Pd(0) center or the final reductive elimination step can become rate-limiting.[1][3]
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote both oxidative addition and the crucial, sterically-demanding reductive elimination step.[4] Modern pre-catalysts like XPhos Pd G2 or G3 are often more stable and efficient.[6]
-
-
Improper Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[7][8][9] An inappropriate base can lead to a stalled reaction.
-
Poor Reagent Quality or Stability:
-
Boronic Acid: Arylboronic acids are susceptible to degradation over time, particularly through protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially in the presence of moisture.[10][11] This reduces the amount of active nucleophile.
-
Catalyst: The active Pd(0) species is highly sensitive to oxygen.[10] Inadequate degassing of solvents or a leaky reaction setup will deactivate the catalyst, leading to termination of the catalytic cycle.
-
Solution: Use fresh or properly stored boronic acid. Consider using a more stable boronic ester derivative (e.g., a pinacol ester) if protodeboronation is a persistent issue.[10] Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[10][12]
-
Q2: I'm observing significant side products, primarily the homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: These are two of the most common side reactions in Suzuki-Miyaura couplings.
-
Homocoupling (Boronic Acid Dimer): This typically occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or residual Pd(II) species from the pre-catalyst that have not been reduced to the active Pd(0) state.[13]
-
Prevention: The most effective preventative measure is meticulous exclusion of oxygen from the reaction mixture.[10] Using a well-defined Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a modern pre-catalyst that efficiently generates Pd(0) in situ, can also reduce homocoupling.
-
-
Dehalogenation (Protodebromination): This side reaction replaces the bromine atom on your starting material with a hydrogen atom, forming 2-phenylbenzonitrile.[14] It can be caused by various factors, including the choice of base and the presence of trace water or other proton sources.
-
Prevention:
-
Base Choice: Avoid strongly basic conditions with potential hydride sources. Sometimes, switching from a hydroxide base to a carbonate or phosphate can mitigate this issue.[14]
-
Solvent Purity: Use anhydrous solvents to minimize proton sources.[10]
-
Ligand Effect: The choice of phosphine ligand can influence the relative rates of productive coupling versus dehalogenation. Screening different ligands is advisable if this is a major issue.[14]
-
-
Q3: How do I select the optimal combination of solvent and temperature?
A3: Solvent and temperature are interdependent and crucial for success. The solvent system must fully dissolve the organic substrates while also being compatible with the (often inorganic) base.[15]
-
Solvent Selection: Biphasic solvent systems are common for Suzuki couplings.
-
Aprotic Organic Solvents: Toluene, 1,4-dioxane, and THF are excellent choices.[4][13] They have good solvating power for the aryl bromide and boronic acid.
-
Aqueous Phase: A small amount of water is often necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the formation of the active boronate species.[16] A typical ratio might be 10:1 organic solvent to water.[8]
-
Polar Aprotic Solvents: In some cases, solvents like DMF or MeCN can be effective, but they are also more coordinating and can sometimes interfere with the catalyst.[15][17]
-
-
Temperature: The reaction temperature provides the necessary activation energy.
-
General Range: Most Suzuki couplings with aryl bromides are run at elevated temperatures, typically between 80–110 °C.[12][18]
-
Optimization: If the reaction is slow, cautiously increasing the temperature may improve the rate. However, excessively high temperatures can promote side reactions like dehalogenation.[14] It is best to start around 90 °C and adjust based on reaction monitoring (e.g., by TLC or GC-MS).
-
Data & Protocols
Comparative Performance of Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of catalyst, ligand, and base selection on reaction yield.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 45-55% |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 50-60% |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95% |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 90 | 12 | >95% |
| Data is illustrative and compiled from typical outcomes for similar sterically hindered Suzuki-Miyaura couplings. Yields are highly dependent on precise experimental execution.[6][8][9][19] |
Experimental Methodologies
Protocol 1: Standard Conditions using Pd(PPh₃)₄
This protocol represents a common starting point but may result in moderate yields for this specific substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and degassed deionized water via syringe.
-
Briefly purge the system with inert gas again, then add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for High Yield
This protocol uses a modern catalyst system better suited for sterically hindered substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) or Toluene (10 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.
-
Seal the tube with a septum. Evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 2-MeTHF (or Toluene) and degassed deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Visualizing the Mechanism
The efficiency of any Suzuki-Miyaura coupling depends on the smooth operation of its catalytic cycle. Understanding these steps is key to troubleshooting. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][18][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Allergan, H., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available from: [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
Rakhmatullin, A. I., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation. The Journal of Physical Chemistry B. Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available from: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
ResearchGate. C(aryl)‐C(aryl) bond formation in Suzuki–Miyaura cross‐coupling via C−S cleavage. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
-
Reddit. Problems with Suzuki coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. Available from: [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. Pd‐catalyzed Suzuki coupling of 2‐(4‐bromophenyl)‐5‐chloropyrazine... Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
Sources
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- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)benzonitrile
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)benzonitrile. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges, particularly the identification and mitigation of impurities, through a series of frequently asked questions and troubleshooting guides. Our goal is to provide not just solutions, but the underlying scientific principles to empower your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section covers the most common impurities encountered during the synthesis of this compound, categorized by their likely source.
FAQ 1: What are the most common process-related impurities I should expect?
Process-related impurities are byproducts formed from side reactions of your starting materials or intermediates under the reaction conditions. In the context of synthesizing this compound, the impurity profile is highly dependent on the chosen synthetic route. The Suzuki-Miyaura cross-coupling is the most prevalent method for this biaryl synthesis.
Summary of Common Impurities by Synthetic Route
| Synthetic Route | Common Impurity | Structure | Origin |
| Suzuki-Miyaura | 4,4'-Dibromobiphenyl | Br-Ph-Ph-Br | Homocoupling of (4-bromophenyl)boronic acid |
| Suzuki-Miyaura | Bromobenzene | Br-Ph | Protodeboronation of (4-bromophenyl)boronic acid |
| Suzuki-Miyaura | Benzonitrile | Ph-CN | Dehalogenation of 2-halobenzonitrile |
| Suzuki-Miyaura | Biphenyl | Ph-Ph | Homocoupling of phenylboronic acid (if present as impurity) |
| All Routes | 2-(4-Bromophenyl)benzamide | (Br-Ph-Ph)-CONH₂ | Partial hydrolysis of the nitrile group |
| All Routes | 2-(4-Bromophenyl)benzoic acid | (Br-Ph-Ph)-COOH | Complete hydrolysis of the nitrile group |
FAQ 2: My mass spectrometry results show a peak corresponding to 4,4'-dibromobiphenyl. What is this and how can I prevent it?
This impurity is the result of homocoupling , a classic side reaction in Suzuki-Miyaura couplings.[1][2] It occurs when two molecules of your boronic acid reagent—in this case, (4-bromophenyl)boronic acid—react with each other to form a symmetrical biaryl.
-
Causality: The mechanism of homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species, facilitating the unwanted reaction pathway.[3][4] It can also occur through other pathways, especially with electron-deficient arylboronic acids.[1][5]
-
Prevention Strategies:
-
Rigorous Degassing: Before adding your palladium catalyst, thoroughly degas your reaction mixture and solvent. This is the most critical step.[3] Use methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or multiple freeze-pump-thaw cycles.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the bimolecular homocoupling reaction.
-
FAQ 3: I've isolated a low-boiling point impurity identified as bromobenzene. What causes this?
The presence of bromobenzene is a clear indicator of protodeboronation . This is a side reaction where the C-B bond of the arylboronic acid is cleaved and replaced by a C-H bond from a proton source in the reaction mixture.[6][7]
-
Causality: Protodeboronation can be catalyzed by both acid and base, and its rate is influenced by temperature and the electronic properties of the arylboronic acid.[6][8] The presence of water and the choice of base in a Suzuki-Miyaura reaction are critical factors.[6]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Minimize the amount of water in your reaction. Use dry solvents and reagents.
-
Optimize Base and Temperature: Very strong bases or high temperatures can accelerate protodeboronation.[7] Consider screening milder bases (e.g., K₃PO₄ vs. Na₂CO₃) or running the reaction at the lowest effective temperature.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation than the corresponding boronic acids.
-
FAQ 4: During workup, I noticed my product's solubility profile changed, and IR analysis shows a carbonyl stretch. What happened?
This strongly suggests that the nitrile group (-CN) has undergone hydrolysis to form either the corresponding amide (-CONH₂) or carboxylic acid (-COOH).[9] This is a common issue if the reaction workup or purification involves strong acidic or basic conditions, especially at elevated temperatures.[10][11][12]
-
Causality: The carbon atom of a nitrile is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This initially forms an amide, which can then undergo a second hydrolysis step to yield a carboxylic acid and ammonia.
-
Prevention Strategies:
-
Neutral Workup: Use a neutral or mildly basic (e.g., saturated sodium bicarbonate) aqueous wash instead of strong acids or bases.
-
Avoid High Temperatures: If an acidic or basic wash is unavoidable, perform it at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Purification Method: If hydrolysis is a persistent issue, consider purification methods that avoid aqueous environments, such as dry column chromatography.
-
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides actionable advice for specific experimental problems and includes a representative protocol for a Suzuki-Miyaura synthesis.
Troubleshooting Common Issues
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst2. Poor Reagent Quality3. Ineffective Base4. Protodeboronation of Starting Material | 1. Ensure your palladium catalyst is active. If using Pd(PPh₃)₄, which can degrade on storage, consider using a more stable pre-catalyst.2. Check the purity of your boronic acid; it can degrade over time. Use freshly purchased or recrystallized material.3. The base must be anhydrous and finely powdered for optimal reactivity in heterogeneous mixtures.4. Run a control reaction to confirm your boronic acid is not fully degrading under the reaction conditions. |
| Significant amount of Benzonitrile detected | Dehalogenation of the 2-halobenzonitrile starting material. | This can occur if the reaction conditions are too harsh or if there are reducing agents present. Try using a milder base or lowering the reaction temperature. Ensure the boronic acid is not contaminated with reducing species. |
| Product is difficult to purify from a biaryl byproduct | Homocoupling of the boronic acid (forming 4,4'-dibromobiphenyl). | This impurity often has similar chromatographic behavior to the desired product. The best strategy is prevention (see FAQ 2). For purification, consider recrystallization from a carefully selected solvent system, which can sometimes selectively precipitate one of the biaryls.[13] |
| Inconsistent reaction results between batches | 1. Variable Reagent Purity2. Solvent Impurities3. Inconsistent Degassing | 1. Source starting materials from a reliable vendor and check their specifications. Impurities in starting materials like 4-bromobiphenyl can carry through.[14]2. Certain solvent impurities can act as catalyst poisons.[15] Use high-purity, dry solvents.3. Standardize your degassing procedure to ensure oxygen is consistently removed. |
Diagram: Key Reaction Pathways in Suzuki-Miyaura Synthesis
The following diagram illustrates the desired catalytic cycle for the synthesis of this compound and the competing side reactions of homocoupling and protodeboronation.
Caption: Main catalytic cycle and common impurity-forming side reactions.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established methods for similar biaryl syntheses and should be adapted and optimized for your specific laboratory conditions.[16]
Materials:
-
2-Bromobenzonitrile (1.0 eq)
-
(4-Bromophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃), anhydrous (2.5 eq)
-
1,2-Dimethoxyethane (DME)
-
Water, deionized
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile and (4-bromophenyl)boronic acid.
-
Solvent Addition: Add DME to the flask. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Prepare a 2M aqueous solution of Na₂CO₃ and sparge it with argon or nitrogen for at least 30 minutes. Sparge the DME solution in the reaction flask with the same inert gas for 30 minutes. Maintaining a positive pressure of inert gas is crucial.
-
Reagent Addition: Add the degassed aqueous Na₂CO₃ solution to the reaction flask, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the DME under reduced pressure.
-
Partition the remaining residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.
-
References
-
Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions.
-
Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Available at: [Link]
-
Li, G., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid. Available at: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS. Available at: [Link]
-
Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid. Available at: [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
LeBlond, C. R., et al. (2000). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. Available at: [Link]
- Klapars, A., & Buchwald, S. L. (2002). L-Proline-Promoted Rosenmund–von Braun Reaction. Organic Letters.
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Available at: [Link]
-
Shandong Look Chemical. (n.d.). 4-Bromobiphenyl 92-66-0. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]
-
StudySmarter. (2023). Nitrile Synthesis. Available at: [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
-
PubChem. (n.d.). 4-Bromobiphenyl. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
- ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- EMU Physics Department. (2023).
- Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
- National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Available at: [Link]
- ResearchGate. (n.d.).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 16. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important biaryl nitrile intermediate. Here, we address common challenges, particularly low reaction yields, through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve issues in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of 2-cyanophenylboronic acid (or its corresponding boronate ester) with 1-bromo-4-iodobenzene or a similar aryl halide. The versatility and functional group tolerance of the Suzuki coupling make it a preferred choice in many synthetic applications.[3][4]
Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of biphenyl species derived from the boronic acid.[5][6] This side reaction is often promoted by the presence of oxygen, which can alter the catalytic cycle.[6] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[7][8] Additionally, carefully controlling the stoichiometry of the reactants and the reaction temperature can help suppress this unwanted side reaction.
Q3: My reaction has stalled, and I am left with unreacted starting materials. What are the likely causes?
A3: A stalled reaction can be due to several factors. One common reason is catalyst deactivation. The palladium catalyst can precipitate as palladium black, reducing its efficacy.[5] Another possibility is the degradation of the boronic acid, which can be susceptible to protodeboronation, especially at elevated temperatures or in the presence of excess base.[5] It is also important to ensure that your reagents, particularly the solvent and base, are of high purity and anhydrous, as impurities can poison the catalyst.[9]
In-Depth Troubleshooting Guides
Problem 1: Consistently Low Yield of this compound
A persistent issue of low yield in the synthesis of this compound via Suzuki coupling often points to suboptimal reaction conditions. The interplay between the catalyst, base, and solvent is critical for an efficient reaction.
Root Cause Analysis and Solutions:
-
Inefficient Catalyst System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ is a common catalyst, more modern and efficient catalyst systems often employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can significantly improve yields, especially with challenging substrates.[10]
-
Improper Base Selection and Stoichiometry: The base plays a crucial role in activating the boronic acid for transmetalation.[1][11][12] The strength and solubility of the base are important considerations. While inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used, organic bases can sometimes offer advantages.[7] It is essential to use the correct stoichiometry of the base; an excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Suboptimal Solvent Choice: The solvent influences the solubility of the reactants and the stability of the catalytic species.[13][14] A mixture of an organic solvent (e.g., THF, dioxane, or toluene) and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[8][9] The polarity of the solvent can also affect the reaction rate and selectivity.[13][15]
Experimental Protocol: Optimization of Reaction Conditions
-
Catalyst and Ligand Screening:
-
Set up a parallel screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., PPh₃, SPhos, XPhos).
-
Maintain a consistent catalyst loading (e.g., 1-2 mol%) across all reactions.
-
-
Base Evaluation:
-
Test a range of bases, including inorganic options like K₂CO₃, K₃PO₄, and Cs₂CO₃, and an organic base like triethylamine.
-
Vary the equivalents of the base (e.g., 1.5, 2.0, 2.5 equivalents) to find the optimal concentration.
-
-
Solvent System Assessment:
-
Evaluate different solvent systems, such as toluene/water, THF/water, and dioxane/water, keeping the ratio consistent.
-
Ensure all solvents are of high purity and are properly degassed before use.
-
Data Summary Table for Optimization:
| Experiment | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 45 |
| 2 | Pd(OAc)₂ (1) | SPhos (1.5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 78 |
| 3 | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 85 |
| 4 | Pd₂(dba)₃ (0.5) | XPhos (1.5) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 92 |
Problem 2: Formation of Significant Byproducts
The presence of impurities alongside the desired this compound can complicate purification and reduce the overall isolated yield. Understanding the origin of these byproducts is key to their mitigation.
Common Byproducts and Mitigation Strategies:
-
Dehalogenated Starting Material: The aryl halide can undergo dehalogenation, resulting in the formation of bromobenzene. This side reaction can be promoted by certain reaction conditions and impurities.[16] Using a well-defined catalyst system and ensuring the absence of reducing agents can help minimize dehalogenation.
-
Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved, replacing the boron moiety with a hydrogen atom. This leads to the formation of benzonitrile.[5] This side reaction is often exacerbated by high temperatures and prolonged reaction times. Using milder reaction conditions and ensuring a timely work-up can reduce protodeboronation.
-
Homocoupling of the Aryl Halide: While less common than boronic acid homocoupling, the aryl halide can also undergo homocoupling to form 4,4'-dibromobiphenyl. This is often a sign of a highly active catalyst system that may require further optimization.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Use of Base Metals in Suzuki Coupling. WordPress. [Link]
-
Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Synthesis of (a) 2-(4-Methylphenyl)benzonitrile. PrepChem.com. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
How can I purify impure benzonitrile? ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Method for preparing p-bromobenzonitrile.
-
Benzonitrile, 4-bromo-. PubChem. [Link]
- Process for the preparation of 4-bromophenyl derivatives.
-
p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]
-
Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ResearchGate. [Link]
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- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 2-(4-Bromophenyl)benzonitrile
A Guide to Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification.[3][4] This guide addresses the most common issues observed in the synthesis of this compound from 2-cyanophenylboronic acid and a 1,4-dihaloaryl species (e.g., 1-bromo-4-iodobenzene).
Q1: My reaction yield is low, and I'm recovering significant amounts of my starting aryl halide. What's going wrong?
Plausible Causes & Solutions:
This is a general issue often pointing to suboptimal reaction conditions or reagent quality.
-
Inactive Catalyst: The active catalytic species in the Suzuki reaction is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to Pd(0). This reduction can sometimes be inefficient. Furthermore, the Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[5][6]
-
Solution: Ensure your reaction is conducted under a strict inert atmosphere (nitrogen or argon).[5] Degas all solvents and the reaction mixture thoroughly before adding the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[7]
-
-
Poor Reagent Quality:
-
Boronic Acid Instability: Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to a side reaction known as protodeboronation.[5][8]
-
Base Quality: The base should be finely powdered and dry. Clumped or hydrated base can lead to poor reproducibility.[5]
-
Solvent Purity: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane which can contain peroxides.[5]
-
-
Insufficient Reaction Time or Temperature: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many cases.[1] Some aryl halides, particularly bromides, may require higher temperatures or longer reaction times to react completely.[3]
Q2: I've isolated a byproduct with a mass corresponding to a biphenyl-dicarbonitrile. What is it and how can I prevent its formation?
Plausible Cause: Homo-coupling of the Boronic Acid
This byproduct is likely 2,2'-biphenyldicarbonitrile, resulting from the homo-coupling of two molecules of 2-cyanophenylboronic acid. This is a very common side reaction in Suzuki couplings.[4][11][12]
-
Mechanism: Homo-coupling can be promoted by two primary pathways:
-
Oxygen-Mediated: The presence of molecular oxygen can facilitate the oxidative coupling of boronic acids.[3][6][11]
-
Pd(II)-Mediated: If Pd(II) species are present in the reaction mixture (either from the precatalyst or from oxidation of Pd(0)), they can react with two molecules of the boronic acid to form the homo-coupled product and generate the Pd(0) necessary for the main catalytic cycle.[3][13][14]
-
Preventative Measures & Solutions:
-
Rigorous Degassing: As with general low yield issues, the most critical step to prevent homo-coupling is the thorough exclusion of oxygen from the reaction mixture.[6][13] A subsurface sparge with nitrogen or argon is highly effective.[13]
-
Use of a Reducing Agent: Adding a mild reducing agent can help to ensure that the palladium exists predominantly in the active Pd(0) state, suppressing the Pd(II)-mediated pathway. Potassium formate has been shown to be effective in this regard.[13]
-
Controlled Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the statistical likelihood of homo-coupling.[14] Consider using a stoichiometry closer to 1.1-1.2 equivalents of the boronic acid.
Q3: My crude product mixture contains benzonitrile. How is this forming?
Plausible Cause: Protodeboronation
The presence of benzonitrile indicates that the 2-cyanophenylboronic acid is undergoing protodeboronation (also called protodeborylation).[15] This is a well-documented side reaction where the C-B bond is cleaved and replaced with a C-H bond.[15][16]
-
Mechanism: Protodeboronation can be catalyzed by acid or base and is often promoted by the presence of water.[15][17][18] The rate of this side reaction is highly dependent on the substrate and the reaction conditions.[15] For some heteroaryl boronic acids, this process is fastest at neutral pH, but for simple arylboronic acids, basic conditions can accelerate it.[16][18] High temperatures can also exacerbate the issue.[12]
Preventative Measures & Solutions:
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is a persistent issue, consider using a more stable boronic ester, such as a pinacol ester or an MIDA boronate ester.[5][8][15] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition.[15]
-
Optimize the Base and Solvent System: The choice of base is critical. Strong bases can sometimes accelerate protodeboronation.[16] Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7][16]
-
Temperature Control: Avoid unnecessarily high reaction temperatures. Monitor the reaction to find the minimum temperature required for efficient cross-coupling.[12]
Q4: My product seems to have hydrolyzed, showing signals for an amide or carboxylic acid. Is this possible under Suzuki conditions?
Plausible Cause: Nitrile Hydrolysis
Yes, hydrolysis of the nitrile group to form a primary amide or a carboxylic acid is possible, especially given that Suzuki reactions are run under basic aqueous conditions, often at elevated temperatures.[19][20][21]
-
Mechanism: The hydrolysis of a nitrile is a classic organic transformation. Under basic conditions, a hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide. With sufficient heat and base concentration, this amide can be further hydrolyzed to a carboxylate salt, which upon acidic workup will yield the carboxylic acid.[19][22]
Preventative Measures & Solutions:
-
Choice of Base: This is the most critical parameter. Avoid using strong hydroxide bases like NaOH or KOH if nitrile stability is a concern. Milder carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are much less likely to promote significant hydrolysis.[7][23]
-
Minimize Water Content: While many Suzuki protocols use aqueous co-solvents, minimizing the amount of water can help reduce the rate of hydrolysis.
-
Temperature and Reaction Time: As with other side reactions, use the lowest effective temperature and avoid unnecessarily long reaction times. Monitor the reaction closely and work it up as soon as the starting materials are consumed.
Data & Visualization
Table 1: Common Side Products and Their Identification
| Side Product Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature (MS, m/z) |
| Homo-coupling Product | 2,2'-Biphenyldicarbonitrile | 204.22 | [M+H]⁺ = 205.07 |
| Protodeboronation Product | Benzonitrile | 103.12 | [M+H]⁺ = 104.05 |
| Dehalogenation Product | Bromobenzene | 157.01 | [M]⁺ = 156/158 (isotope pattern) |
| Nitrile Hydrolysis Product | 2-(4-Bromophenyl)benzamide | 276.13 | [M+H]⁺ = 277.02 |
Diagrams
Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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- 21. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Purification of 2-(4-Bromophenyl)benzonitrile
Welcome to the technical support center for 2-(4-Bromophenyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key biaryl intermediate. Our goal is to provide you with practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Introduction: The Synthetic Context
This compound is most commonly synthesized via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling.[1][2] While powerful, these reactions are seldom perfectly clean. Understanding the potential side reactions is the first step in designing an effective purification strategy. The primary impurities you are likely to encounter include unreacted starting materials, dehalogenated byproducts, and homocoupled species.[3][4][5] This guide will address how to diagnose and remove these specific contaminants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant, less polar spot than my product. What is it and how do I remove it?
A1: Probable Cause & Diagnosis
This is a classic signature of a dehalogenated byproduct , specifically 2-phenylbenzonitrile. In Suzuki coupling, a palladium-hydride species can form and participate in a competing catalytic cycle, replacing the bromine atom with hydrogen.[4][6] This side reaction is often promoted by elevated temperatures or certain bases and solvents.[3][6]
-
Identification: The dehalogenated product will have a lower molecular weight (loss of ~79 Br) and will be significantly less polar due to the removal of the electronegative bromine atom. This is readily confirmed by GC-MS or LC-MS analysis.[6]
Solution: Purification Strategy
The polarity difference between your desired brominated product and the dehalogenated impurity is your key to separation.
-
Column Chromatography: This is the most robust method for removing dehalogenation impurities. The higher polarity of this compound will cause it to adhere more strongly to the silica gel, allowing the less polar 2-phenylbenzonitrile to elute first.
-
Recrystallization: This can be effective if the impurity is present in a smaller amount. The dehalogenated compound may have higher solubility in common organic solvents, allowing it to remain in the mother liquor upon cooling.
Q2: I've isolated my product, but the melting point is broad and lower than expected. What are the likely impurities?
A2: Probable Cause & Diagnosis
A broad or depressed melting point indicates the presence of impurities that are disrupting the crystal lattice of your pure compound. Besides the dehalogenated species mentioned in Q1, other common culprits include:
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dibromobiphenyl or 2,2'-dicyanobiphenyl). These are often much less soluble and may precipitate out.
-
Residual Starting Materials: Unreacted 2-cyanophenylboronic acid (or its ester) and 1,4-dibromobenzene (or 2-bromobenzonitrile). Boronic acids can be particularly troublesome due to their unique solubility and potential to streak on silica gel.
-
Hydrolysis Products: If your workup or purification involved harsh acidic or basic conditions, the nitrile group could be partially hydrolyzed to the corresponding amide or even the carboxylic acid (2-(4-bromophenyl)benzoic acid).[7][8][9][10] These impurities are significantly more polar.
Solution: Multi-Step Purification
A multi-pronged approach is often necessary here.
-
Aqueous Wash: Before any organic purification, perform a thorough aqueous workup. Washing the crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like residual boronic acid or the hydrolyzed carboxylic acid byproduct.
-
Column Chromatography: This remains the gold standard for separating mixtures with varying polarities. The highly polar hydrolysis products will stick strongly to the baseline, while homocoupled products and starting materials will elute at different rates from your desired product.
-
Recrystallization: After chromatography, a final recrystallization step can remove trace impurities and provide a highly crystalline final product with a sharp melting point.
Q3: My compound appears pure by TLC, but NMR analysis shows trace grease or other contaminants. How do I achieve ultimate purity?
A3: Probable Cause & Diagnosis
This level of contamination often comes from the purification process itself or from solvents. Grease from glass joints is a common issue, as are non-volatile residues from lower-grade solvents.
Solution: Final Polishing Steps
-
Recrystallization from High-Purity Solvents: Use HPLC-grade or redistilled solvents for your final recrystallization. A solvent system like ethanol/water or ethyl acetate/heptane is often effective. The goal is to find a system where your compound is highly soluble when hot but sparingly soluble when cold.[11]
-
Trituration/Solvent Wash: If the impurity is highly soluble in a solvent in which your product is not (e.g., cold hexanes), you can perform a trituration. This involves stirring the solid product as a slurry in the cold solvent for a period and then filtering. This effectively washes the surface of the crystals.
-
Activated Charcoal Treatment: If you observe colored impurities, they can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering.[11] Use charcoal sparingly, as it can adsorb your product and reduce yield.
Purification Protocols & Data
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Low, broad melting point | Multiple impurities (dehalogenation, starting materials, etc.) | 1. Aqueous workup. 2. Column chromatography. 3. Recrystallization. |
| Extra, less polar TLC spot | Dehalogenated byproduct (2-phenylbenzonitrile) | Column chromatography with a non-polar eluent system. |
| Extra, more polar TLC spot | Hydrolyzed byproduct (amide or carboxylic acid) | 1. Basic aqueous wash (e.g., NaHCO₃). 2. Column chromatography. |
| Product "oiling out" during recrystallization | Solvent boiling point is too high; significant impurities present | Re-heat to dissolve oil, add more solvent, and cool very slowly. Consider a different solvent system.[11] |
| Low yield after recrystallization | Solvent choice is suboptimal (product is too soluble when cold) | Cool the filtrate to a lower temperature (ice bath, freezer). Reduce the amount of solvent used initially. |
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from both less polar (dehalogenated) and more polar (hydrolyzed) impurities.
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). This will cause the least polar impurities, like the dehalogenated byproduct, to move down the column first.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the desired product, this compound.
-
Highly polar impurities will remain at the top of the column.
-
-
Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is ideal as a final polishing step after chromatography or for purifying crude material that is already >90% pure.
-
Solvent Selection:
-
Place a small amount of your impure solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each.
-
The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[11] A mixed solvent system like Ethyl Acetate/Heptane often works well.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (or if you used charcoal for decolorizing), perform a hot filtration through a pre-heated funnel to remove them.[14]
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Workflow & Logic Diagrams
The following diagram outlines the decision-making process for purifying crude this compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. rroij.com [rroij.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Catalyst Selection for Efficient 2-(4-Bromophenyl)benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Bromophenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and functional materials, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound. While robust, the efficiency of this transformation is highly dependent on the judicious selection of the catalyst system, which includes the palladium source and, critically, the ancillary ligand. This guide will delve into the nuances of catalyst selection and provide practical solutions to challenges you may encounter.
The general reaction scheme is as follows:
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I am observing a low yield of my desired product, this compound, with significant amounts of unreacted 2-chlorobenzonitrile.
Answer:
Low conversion of the starting material is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is paramount. For coupling an electron-deficient aryl chloride like 2-chlorobenzonitrile, a highly active catalyst system is required.
-
Expertise & Experience: Electron-rich and sterically hindered phosphine ligands are generally preferred for activating the C-Cl bond, which is notoriously less reactive than C-Br or C-I bonds in oxidative addition.[1] These ligands stabilize the palladium(0) center and promote the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[2]
-
Recommended Action:
-
Switch to a More Active Ligand: If you are using a general-purpose ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These have demonstrated superior performance in challenging cross-coupling reactions.[3]
-
Use a Pre-catalyst: Employing a pre-formed palladium pre-catalyst, such as a Buchwald pre-catalyst, can ensure a more efficient generation of the active Pd(0) species in situ.[1]
-
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Expertise & Experience: A base that is too weak may not facilitate the formation of the reactive boronate species, while an overly strong base can lead to side reactions. For this specific coupling, a moderately strong base is often optimal.
-
Recommended Action:
-
Screen Different Bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These are often more effective in promoting the transmetalation of the boronic acid.
-
-
-
Solvent and Temperature:
-
Expertise & Experience: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. The reaction temperature needs to be high enough to overcome the activation energy barrier for the oxidative addition of the aryl chloride.
-
Recommended Action:
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or a mixture of toluene and water are commonly used. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Increase Temperature: Carefully increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-110 °C are often necessary.[4]
-
-
Question 2: My main byproduct is benzonitrile. What is causing this dehalogenation, and how can I prevent it?
Answer:
The formation of benzonitrile is a result of a dehalogenation side reaction, where the chlorine atom on 2-chlorobenzonitrile is replaced by a hydrogen atom.[3][5]
-
Causality - The Pd-H Species: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This can occur through the reaction of the palladium complex with the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[1]
-
Troubleshooting & Optimization:
-
Ligand Selection:
-
Expertise & Experience: The choice of ligand can significantly influence the rate of dehalogenation versus the desired cross-coupling. Ligands that promote rapid reductive elimination of the desired product can minimize the lifetime of the intermediate that leads to dehalogenation.
-
Recommended Action: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[3]
-
-
Base and Solvent Purity:
-
Expertise & Experience: Certain bases and solvents are more prone to generating Pd-H species. For example, alcoholic solvents can be a source of hydrides.
-
Recommended Action:
-
Use a Non-Hydridic Base: Employ a base less likely to act as a hydride source, such as K₃PO₄ or CsF.
-
Ensure Anhydrous Conditions: Use thoroughly dried and degassed solvents to minimize the presence of water, which can contribute to the formation of Pd-H species.
-
-
-
Question 3: I am observing the formation of 4,4'-dibromobiphenyl in my reaction mixture. How can I suppress this homocoupling side product?
Answer:
The formation of 4,4'-dibromobiphenyl is due to the homocoupling of 4-bromophenylboronic acid.
-
Causality - Oxygen and Pd(II): This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[1] If the reduction of the Pd(II) pre-catalyst to the active Pd(0) is inefficient, or if oxygen is present in the reaction, the homocoupling of the boronic acid can become a significant competing reaction.[1]
-
Troubleshooting & Optimization:
-
Inert Atmosphere:
-
Expertise & Experience: Rigorous exclusion of oxygen is critical to prevent the oxidative homocoupling of the boronic acid.
-
Recommended Action: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly before starting the reaction. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
-
Catalyst Pre-activation:
-
Expertise & Experience: Using a Pd(0) source directly or a pre-catalyst that efficiently generates Pd(0) can minimize the amount of Pd(II) available to catalyze the homocoupling reaction.
-
Recommended Action: Consider using a Pd(0) source like Pd₂(dba)₃ or a highly efficient pre-catalyst.
-
-
Question 4: My reaction seems to stall, and I suspect my catalyst is deactivating. What could be the cause, and how can I improve catalyst stability?
Answer:
Catalyst deactivation can lead to incomplete reactions and is often observed as the formation of palladium black.
-
Causality - Catalyst Agglomeration and Ligand Degradation:
-
Catalyst Agglomeration: The active Pd(0) species can agglomerate to form inactive palladium black, especially at high temperatures or with inefficient ligands.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the loss of their ability to stabilize the palladium catalyst.
-
-
Troubleshooting & Optimization:
-
Ligand-to-Palladium Ratio:
-
Expertise & Experience: An appropriate excess of the ligand can help to stabilize the catalytic species and prevent agglomeration.
-
Recommended Action: Increase the ligand-to-palladium ratio. A ratio of 2:1 or even 4:1 (ligand:Pd) can sometimes be beneficial.
-
-
Choice of Ligand:
-
Expertise & Experience: Bulky biarylphosphine ligands are not only highly active but also provide greater steric protection to the palladium center, enhancing its stability.
-
Recommended Action: Utilize robust ligands like SPhos or XPhos that are known to form stable and highly active catalytic complexes.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for the synthesis of this compound?
A1: For the Suzuki-Miyaura coupling of an aryl chloride (2-chlorobenzonitrile) with an arylboronic acid, a catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is highly recommended. A good starting point would be a combination of Pd₂(dba)₃ as the palladium source and SPhos as the ligand. Alternatively, using a commercially available SPhos pre-catalyst can provide greater convenience and reproducibility.[3]
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base has three primary roles in the Suzuki-Miyaura coupling: it facilitates the formation of a more nucleophilic boronate species, it participates in the formation of the [ArPd(OR)L₂] complex, and it can accelerate the final reductive elimination step.[5] For the synthesis of this compound, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice as it is effective in promoting the reaction while minimizing base-induced side reactions.[6]
Q3: Can the nitrile group on the 2-chlorobenzonitrile starting material interfere with the reaction?
A3: The cyano (nitrile) group is generally well-tolerated in Suzuki-Miyaura cross-coupling reactions. However, under certain harsh basic conditions, there is a potential for the hydrolysis of the nitrile to an amide or a carboxylic acid.[7][8] To avoid this, it is advisable to use non-aqueous conditions or a base that is not excessively strong or nucleophilic. The use of K₃PO₄ as a base typically does not lead to significant nitrile hydrolysis under standard Suzuki coupling conditions.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted to achieve good separation of the product from any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be an effective method for obtaining a highly pure product.
Data and Protocols
Table 1: Comparison of Catalyst Systems for 2-Arylbenzonitrile Synthesis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | < 20 | Low conversion, significant starting material remaining. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane | 100 | > 90 | High conversion, minimal side products. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 60-70 | Moderate yield, some dehalogenation observed. |
| SPhos Pre-catalyst | SPhos | K₃PO₄ | 2-MeTHF | 90 | > 95 | Excellent yield, clean reaction profile. |
Note: The data presented in this table are representative and compiled from literature on similar Suzuki-Miyaura cross-coupling reactions. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Optimized Synthesis of this compound
Materials:
-
2-Chlorobenzonitrile
-
4-Bromophenylboronic acid
-
SPhos Pre-catalyst
-
Potassium phosphate (K₃PO₄), anhydrous
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), SPhos Pre-catalyst (2 mol %), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed 2-MeTHF via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Effect of solvent and base on 2-(4-Bromophenyl)benzonitrile synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical roles of solvent and base selection in the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
The base is a critical component of the catalytic cycle and serves multiple functions. Its primary role is to activate the organoboron species (e.g., 4-bromophenylboronic acid). It reacts with the boronic acid to form a more nucleophilic borate anion [R-B(OH)₃]⁻.[1][2] This borate is significantly more reactive towards the palladium(II) complex in the transmetalation step, which is often the rate-determining step of the entire cycle.[1][3][4][5] Without a base, the reaction often fails or results in numerous side products.[3]
Q2: How do I select the appropriate base? Is K₃PO₄ always better than K₂CO₃?
The choice of base is substrate- and solvent-dependent, and there is no single "best" base for all Suzuki couplings. Both potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are highly effective and commonly used.[6][7]
-
Potassium Carbonate (K₂CO₃): A strong, cost-effective base that works well in a wide range of applications, often in aqueous/organic solvent mixtures. It is sufficient for many couplings involving activated aryl halides.[6]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that is often favored for more challenging or sterically hindered couplings.[6] It can be particularly effective in anhydrous conditions and is known to facilitate the transmetalation step.[6][8]
-
Cesium Carbonate (Cs₂CO₃): A very strong and highly soluble base that can accelerate difficult reactions but is more expensive.[8][9]
For the synthesis of this compound, both K₂CO₃ and K₃PO₄ have been shown to be effective.[7][10] A prudent approach is to screen both bases during initial optimization studies.[6]
Q3: What type of solvent should I use? Does it need to be anhydrous?
Solvent choice is crucial as it affects reagent solubility, catalyst stability, and reaction kinetics. The optimal solvent often depends on the specific catalyst system used.[11]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): These are excellent choices, especially when using palladium catalysts with phosphine ligands like Pd(PPh₃)₄.[7][11] They offer good solubility for the organic reagents and catalyst.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): These solvents can be beneficial for ionic pre-catalysts and can sometimes accelerate the reaction.[11][12] However, they can also be oxidized by Pd(II) species, potentially leading to catalyst deactivation.[11]
-
Aqueous Mixtures (e.g., Toluene/Water, Dioxane/Water, THF/Water): Biphasic systems are very common and highly effective. The aqueous phase is excellent for dissolving the inorganic base (like K₂CO₃ or K₃PO₄), while the organic phase dissolves the substrates and catalyst.[13][14]
The need for anhydrous conditions depends on the stability of your reagents. Boronic acids can be prone to decomposition (protodeboronation) in the presence of water, especially at high temperatures.[15][16] If you are using a stable boronic ester (like a pinacol ester), the requirement for strictly anhydrous conditions may be less critical.[17] However, starting with anhydrous solvents is generally good practice to ensure reproducibility.[15]
Q4: My reaction is sluggish and gives low yields. What are the first things I should check?
Low yield is the most common issue and can stem from several factors.[9][15] The first parameters to verify are:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause deactivation and promote side reactions like homocoupling.[15][16] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Reagent Quality: Boronic acids can degrade over time.[15][16] Use fresh or properly stored boronic acid. Ensure your base is finely powdered and dry.
-
Catalyst Activity: The palladium pre-catalyst can degrade. Use a fresh, reputable source. Pd₂(dba)₃, for example, can decompose over time to form inactive palladium black.[16]
Troubleshooting Guide: From Low Yields to Pure Product
This guide provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Product Yield
A low yield is often a sign of an issue with one of the core reaction components: the catalyst, base, solvent, or reagents.
The following flowchart provides a logical path for diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Inactive Catalyst System | The active Pd(0) species is susceptible to oxidation. The phosphine ligands can also be sensitive. Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).[15] Use a fresh source of palladium pre-catalyst and ligand. Consider using a more robust, air-stable pre-catalyst like a palladacycle or a complex with bulky, electron-rich phosphine ligands which are known to create highly active catalysts.[18][19][20] |
| Ineffective Base | The base may be too weak, insufficiently soluble in the reaction medium, or not fully dried. Clumped or wet base can lead to poor reproducibility.[15] Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6][9] Ensure the base is finely powdered and dried in an oven before use. For biphasic systems, ensure vigorous stirring to maximize interfacial contact.[15] |
| Suboptimal Solvent | The solvent may not adequately solubilize all reaction components, or it may be participating in side reactions. For example, some amide solvents can be oxidized by Pd(II).[11] Solution: Screen alternative solvents. A mixture of a nonpolar solvent like toluene or dioxane with water is often a robust starting point.[13][21] Always use anhydrous grade solvents to minimize protodeboronation of the boronic acid.[15] |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H) or form unreactive anhydride trimers (boroxines). This is often exacerbated by high temperatures and excess water.[15][22] Solution: Use the boronic acid as soon as possible after purchase or purification. Consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to decomposition.[15][17] |
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.
| Side Product | Identification & Prevention |
| Homocoupling Product (e.g., 4,4'-Dibromobiphenyl) | This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species which can oxidize the boronic acid.[16][23] Prevention: Rigorously deoxygenate the reaction mixture. Ensure the Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) state in situ. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
| Dehalogenated Starting Material (e.g., Benzonitrile) | This occurs when the aryl halide is reduced instead of coupled. The hydride source can be trace water, an amine base, or certain solvents.[16][23] Prevention: Use anhydrous solvents and reagents. If using an amine base, consider switching to an inorganic carbonate or phosphate base. Avoid solvents that can act as hydride donors under the reaction conditions. |
| Protodeboronated Starting Material (e.g., Bromobenzene) | This is the result of the boronic acid losing its boronic acid group. Prevention: This is the same issue that leads to low yields. Use high-purity, fresh boronic acid or a stable pinacol ester. Avoid unnecessarily high temperatures or prolonged reaction times.[15][22] |
Reference Data Tables
Table 1: Comparison of Common Inorganic Bases
| Base | pKa (of conjugate acid) | Typical Conditions | Key Characteristics |
| Na₂CO₃ | 10.3 | Aqueous/Organic | Mild, inexpensive, good for activated substrates.[6][21] |
| K₂CO₃ | 10.3 | Aqueous/Organic | Very common, effective, and economical. A reliable first choice.[6][7][24] |
| K₃PO₄ | 12.3 | Aqueous or Anhydrous | Stronger base, excellent for less reactive chlorides or hindered substrates.[6][8][19] |
| Cs₂CO₃ | 10.3 | Anhydrous Organic | Highly soluble in organic solvents, effective for difficult couplings, but expensive.[8][9] |
Table 2: Comparison of Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Suitability & Comments |
| Toluene | Nonpolar | 111 | Excellent for many Pd/phosphine systems; allows for higher temperatures.[7][10] |
| 1,4-Dioxane | Nonpolar | 101 | Good general-purpose solvent, often used with water.[11][14] |
| DMF | Polar Aprotic | 153 | High boiling point, good solvating power, but can potentially interact with the catalyst.[11][12] |
| THF / Water | Biphasic | ~66 (THF) | Good for reactions at lower temperatures; water helps dissolve the base.[9][13] |
Representative Experimental Protocol
This protocol is a representative example and should be optimized for your specific laboratory conditions and substrate batches.
Reaction: 2-Bromobenzonitrile + 4-Bromophenylboronic acid → this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzonitrile (1.0 equiv.), 4-bromophenylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6][15]
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent) via syringe. If using a biphasic system, add the degassed organic solvent followed by degassed water.
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-90 °C) with vigorous stirring.[10][25]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the final product, this compound.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Angewandte Chemie International Edition. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298-9307. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019). ResearchGate. Retrieved from [Link]
-
Smith, R. C. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]
-
McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. Retrieved from [Link]
-
Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics - ACS Publications. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. (2025). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid... (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
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- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Palladium Catalyst Removal from 2-(4-Bromophenyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the removal of residual palladium catalysts from the synthesis of 2-(4-Bromophenyl)benzonitrile, a common intermediate in pharmaceutical and materials science research. As Senior Application Scientists, we understand that efficient and complete removal of palladium is critical for the purity of active pharmaceutical ingredients (APIs) and the integrity of downstream applications. This resource is designed to address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the palladium removal process, offering step-by-step guidance to resolve them.
Problem 1: Visible Black Particles (Palladium Black) in the Product After Filtration
-
Symptom: After filtering the reaction mixture, you observe fine black particles in the filtrate or final product.
-
Root Cause Analysis: The formation of palladium black, or colloidal palladium, often occurs when the Pd(0) catalyst agglomerates. This can be due to several factors, including the presence of oxygen, thermal decomposition of the catalyst, or the use of certain ligands that lead to less stable complexes.[1]
-
Solutions:
-
Optimize Filtration:
-
Use a Finer Filter Medium: If you are using standard filter paper, consider switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).
-
Celite® Filtration: A properly packed Celite® pad (1-2 cm thick) can be highly effective at trapping these fine particles.[2] Ensure the Celite® is thoroughly wetted with the solvent before filtration.
-
Double Filtration: Passing the filtrate through a second Celite® pad or a fresh, finer filter can capture any remaining particles.
-
-
Adsorption Prior to Filtration:
-
Prevent Formation:
-
Degassing: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the Pd(0) species.[1]
-
-
Problem 2: High Residual Palladium Levels Detected by ICP-MS After Purification
-
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other analytical techniques indicate palladium levels above the acceptable limit (often <10 ppm for APIs) in your purified product.[5][6]
-
Root Cause Analysis: This indicates the presence of soluble palladium species that are not removed by simple filtration. The oxidation state and coordination sphere of the palladium complex can significantly impact its solubility and interaction with purification media.[7][8]
-
Solutions:
-
Employ Metal Scavengers:
-
Thiol-Based Scavengers: For Pd(II) species, thiol-based scavengers are often very effective.[9] They form strong bonds with the metal, facilitating its removal.
-
Amine- and Phosphine-Based Scavengers: These can be effective for various palladium species.
-
Screening: It is often beneficial to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.[10]
-
-
Activated Carbon Treatment: As mentioned previously, activated carbon is a cost-effective and versatile option for removing various forms of palladium.[3][7] The effectiveness can be influenced by the type of carbon, temperature, and contact time.
-
Recrystallization: While it can lead to some product loss, recrystallization is a powerful technique for purifying the final product and removing soluble impurities, including palladium complexes.[8][9]
-
Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired compound from the palladium catalyst and its byproducts.[2][11]
-
Problem 3: Product Loss During Palladium Removal
-
Symptom: A significant decrease in the yield of this compound after the palladium removal step.
-
Root Cause Analysis: The product may be adsorbing to the purification media (e.g., activated carbon, silica gel, or scavenger resin) or co-precipitating with the palladium species.
-
Solutions:
-
Optimize Adsorbent Loading:
-
Activated Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. A typical starting point is 5-10 wt% relative to the crude product.
-
Scavengers: Follow the manufacturer's recommendations for the scavenger-to-palladium ratio, which is typically in the range of 5-10 equivalents.[12]
-
-
Thorough Washing: After filtration of the adsorbent, wash the filter cake thoroughly with the reaction solvent or another solvent in which your product is highly soluble to recover any adsorbed product.
-
Alternative Methods: If product loss remains high with adsorption-based methods, consider switching to a different technique like recrystallization or liquid-liquid extraction if applicable.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove the palladium catalyst after my Suzuki coupling reaction is complete?
The most straightforward initial approach is filtration through a pad of Celite®.[2] This will remove any heterogeneous palladium species and insoluble inorganic salts. Dilute the reaction mixture with a suitable solvent before passing it through the Celite® pad to prevent clogging and ensure efficient separation.
Q2: How do I choose the right scavenger for my reaction?
The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of the ligands used in the reaction.[8][9] Thiol-based scavengers are generally a good starting point for Pd(II) species.[9] It is often advisable to perform a small-scale screen with a few different types of scavengers to determine the most effective one for your specific system.
Q3: Is activated carbon a good option for palladium removal, and are there different types?
Yes, activated carbon is a widely used and cost-effective method for removing palladium.[3][7] There are various grades of activated carbon with different pore sizes and surface functionalities. Some specialized activated carbons are designed for enhanced metal removal.[3] It is recommended to test a few different types to find the one that provides the best balance of palladium removal and minimal product loss.
Q4: Can I reuse my palladium catalyst?
In many homogeneous catalysis setups, catalyst reuse is challenging. However, some strategies, such as using supported catalysts or specialized solvent systems, can facilitate catalyst recycling.[13][14] For most standard laboratory-scale Suzuki reactions, the focus is on complete removal from the product rather than catalyst recovery and reuse.
Q5: What are the typical regulatory limits for residual palladium in a pharmaceutical intermediate?
Regulatory agencies like the FDA and EMA have stringent limits on residual metals in APIs. While specific limits can vary, a common target for palladium is less than 10 ppm.[6] It is crucial to use sensitive analytical techniques like ICP-MS to accurately quantify residual palladium levels.[5]
Experimental Protocol: Palladium Removal Using Activated Carbon
This protocol provides a general procedure for the removal of a palladium catalyst from a solution of this compound in an organic solvent.
Materials:
-
Crude reaction mixture containing this compound and palladium catalyst.
-
Activated Carbon (e.g., Darco® KB-B or similar).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Organic solvent (e.g., toluene, ethyl acetate, THF).
-
Celite® 545.
-
Filter funnel and filter paper.
Procedure:
-
Preparation: After the Suzuki coupling reaction is complete, cool the reaction mixture to room temperature.
-
Activated Carbon Addition: To the crude reaction mixture, add activated carbon (5-10 wt% relative to the expected product weight).
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. In some cases, gentle heating (e.g., 40-50 °C) can improve the efficiency of palladium adsorption.[7]
-
Filtration: Prepare a filtration setup with a Buchner funnel containing a pad of Celite® (approximately 1-2 cm thick) over a piece of filter paper.
-
Pre-wetting: Pre-wet the Celite® pad with the reaction solvent.
-
Filtering the Mixture: Filter the reaction mixture through the Celite® pad.
-
Washing: Wash the filter cake (activated carbon and Celite®) thoroughly with fresh solvent to ensure complete recovery of the product.
-
Drying and Concentration: Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, now with significantly reduced palladium content.
-
Analysis: Analyze the purified product for residual palladium using ICP-MS or a similar sensitive technique.[5]
Data Summary Table:
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) | Reference |
| Celite® Filtration | 500-800 | >100 | ~95 | [2][11] |
| Activated Carbon | 300 | <1 | ~90 | [7] |
| Thiol-based Scavenger | 330 | 10-30 | ~92 | [7] |
| Recrystallization | Variable | <10 | 80-90 | [9] |
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Decision workflow for palladium catalyst removal.
References
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Merck/PITT Collaboration. (n.d.). Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Phillips, S. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review. Retrieved from [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Various Authors. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Retrieved from [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. Retrieved from [Link]
-
Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Retrieved from [Link]
-
Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?. Retrieved from [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. Retrieved from [Link]
-
Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Retrieved from [Link]
- Takeda, Y., & Nishimura, T. (2005). Method of removing palladium. Google Patents.
-
Liu, J., et al. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]
-
Mott Corporation. (n.d.). Precious Metal Catalyst Filters. Retrieved from [Link]
-
Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Colacot, T. J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Explained. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
-
Various Authors. (2022). Formation of palladium black during Suzuki coupling. Reddit. Retrieved from [Link]
-
Curran, D. P., & Zhang, W. (2006). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Retrieved from [Link]
-
Cabri, W., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemCatChem. Retrieved from [Link]
-
Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]
Sources
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- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. arborassays.com [arborassays.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]
Preventing the formation of byproducts in 2-(4-Bromophenyl)benzonitrile reactions
A Guide to Preventing Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, particularly via Suzuki-Miyaura cross-coupling, focusing on the prevention of yield-reducing byproducts.
Troubleshooting Guide: Isolating Your Problem
This section addresses specific, observable issues in your reaction, providing causal explanations and actionable solutions.
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct, such as 4,4'-dibromobiphenyl. What is happening and how can I stop it?
A1: This issue is known as boronic acid homocoupling. It is one of the most common side reactions in Suzuki-Miyaura coupling, where two molecules of your boronic acid starting material react to form a dimer.[1] This depletes your nucleophile and catalyst, drastically reducing the yield of the desired this compound.
Root Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to homocoupling and regenerating Pd(0).[2][3][4]
-
Solution: Rigorous exclusion of oxygen is critical.[5] Ensure all solvents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Use of Pd(II) Precatalysts: When using Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(dppf), the precatalyst must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[1][2]
-
Solution: Switch to a Pd(0) precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This allows the catalytic cycle to begin without the initial consumption of your boronic acid for catalyst activation.
-
-
High Temperatures: In some systems, excessive heat can promote side reactions, including homocoupling.
-
Solution: Attempt the reaction at a lower temperature. Modern, highly active catalyst systems with bulky, electron-rich phosphine ligands often allow for efficient coupling at room temperature or slightly elevated temperatures (40-60 °C).[6]
-
Q2: My analysis shows unreacted aryl halide, but my boronic acid is gone. I'm isolating benzonitrile instead of my product. What is causing this?
A2: You are experiencing protodeboronation. This is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[2] This is particularly relevant when using 2-cyanophenylboronic acid.
Root Causes & Solutions:
-
Base-Catalyzed Hydrolysis: The conditions for Suzuki coupling are basic, which can promote the protodeboronation of arylboronic acids, especially those with electron-withdrawing groups.[7] The presence of water is often a key factor.
-
Solution 1 (Use a Boronic Ester): Boronic esters, such as pinacol esters (Bpin) or neopentyl glycol esters, are significantly more stable towards protodeboronation than boronic acids.[2][8] They slowly hydrolyze in situ to release the boronic acid for the catalytic cycle, keeping its standing concentration low and minimizing the side reaction.[9]
-
Solution 2 (Optimize Base and Solvent): While some water is often necessary, excess water can be detrimental. Using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective. Anhydrous conditions with a fluoride source like cesium fluoride (CsF) can also be employed, particularly with boronic esters.
-
-
Metal-Catalyzed Decomposition: Trace metal impurities or prolonged reaction times at high temperatures can also accelerate this process.
-
Solution: Ensure high-purity reagents and solvents. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the aryl halide has been consumed to avoid prolonged exposure to harsh conditions.
-
Q3: My main byproduct is bromobenzene, indicating the loss of the iodine from my 1-bromo-4-iodobenzene starting material. How do I prevent this dehalogenation?
A3: This side reaction is hydrodehalogenation (or simply dehalogenation). A palladium-hydride species (Pd-H) is formed, which can then undergo reductive elimination with the bound aryl halide to replace the halogen with hydrogen.[2][10]
Root Causes & Solutions:
-
Source of Hydride: The Pd-H species can form from various sources in the reaction mixture.
-
Bases: Certain bases or their decomposition products can act as hydride donors.
-
Solvents: Solvents like DMF, alcohols, or even trace water can be a source of hydride, especially at elevated temperatures.[10][11]
-
Solution:
-
Solvent Choice: Switch to a non-coordinating, aprotic solvent like Toluene or Dioxane.[12]
-
Base Selection: Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid bases like sodium formate or those that can readily undergo beta-hydride elimination if they have alkyl chains.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the product over the undesired dehalogenation pathway.[10] Ligands like SPhos, XPhos, or RuPhos are often excellent choices for suppressing this side reaction.
-
-
-
High Catalyst Activity/Temperature: Overly active catalysts or high temperatures can sometimes favor the formation of Pd-H species.[10]
-
Solution: Screen different ligands and lower the reaction temperature. A slightly less reactive catalyst system that is more selective for the cross-coupling pathway may provide a higher yield of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, which coupling partners are preferred?
A1: The most common strategy is the Suzuki-Miyaura coupling. You have two primary options:
-
Route A: 2-Cyanophenylboronic acid + 1-Bromo-4-iodobenzene
-
Route B: (4-Bromophenyl)boronic acid + 2-Bromobenzonitrile
Route A is generally preferred. The C-I bond is significantly more reactive towards oxidative addition with palladium than the C-Br bond.[10] This allows for selective coupling at the iodine position, leaving the bromine intact for potential further functionalization.
Q2: How do I choose the optimal catalyst system (precatalyst and ligand)?
A2: This is highly dependent on the specific substrates. However, for a challenging biaryl synthesis, modern catalyst systems are recommended.
-
Precatalyst: Use a Pd(0) source like Pd₂(dba)₃ to avoid the homocoupling issues associated with Pd(II) sources.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are industry standard. SPhos or XPhos are excellent starting points. They promote fast oxidative addition and reductive elimination, which outcompetes many side reactions.[13]
Q3: What is the role of the base and which one should I use?
A3: The base plays multiple roles: it activates the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻) and neutralizes the halide salt formed during the cycle.[14]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong, effective base for many Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Another robust base, often used in more challenging transformations.
-
Potassium Carbonate (K₂CO₃): A milder, more economical choice that is often sufficient.
-
-
General Practice: Start with K₃PO₄ in a solvent system like Dioxane/H₂O or Toluene/H₂O.
Visualizing the Reaction and Its Pitfalls
To effectively troubleshoot, it is essential to understand the main reaction pathway and the points where side reactions can occur.
Caption: Suzuki-Miyaura cycle and key byproduct pathways.
Optimizing Reaction Conditions: A Comparative Overview
The choice of reagents can significantly impact the outcome. The following table provides a general guide for selecting conditions to minimize byproduct formation.
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(0) sources bypass the need for an initial reduction step that often causes homocoupling.[2] |
| Ligand | PPh₃ (in complex cases) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate the main cycle, outcompeting side reactions like dehalogenation.[10] |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester | Esters are more stable to protodeboronation, releasing the active boronic acid slowly.[7][8] |
| Atmosphere | Air | Nitrogen or Argon | Rigorous exclusion of oxygen is paramount to preventing O₂-mediated homocoupling of the boronic acid.[1][5] |
| Solvent | DMF, Alcohols (e.g., MeOH) | Toluene, Dioxane, THF | Aprotic, non-coordinating solvents are less likely to act as hydride sources for dehalogenation.[10][12] |
Recommended Experimental Protocol
This protocol is a robust starting point for the selective synthesis of this compound from 1-bromo-4-iodobenzene and 2-cyanophenylboronic acid pinacol ester.
Reactants:
-
1-Bromo-4-iodobenzene (1.0 eq)
-
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
Procedure:
-
Degassing: To a dry Schlenk flask, add the K₃PO₄. Heat gently under vacuum and backfill with Argon. Repeat three times. Allow to cool.
-
Reagent Addition: Under a positive flow of Argon, add 1-bromo-4-iodobenzene, 2-cyanophenylboronic acid pinacol ester, Pd₂(dba)₃, and SPhos.
-
Solvent Addition: Add the previously degassed (via Argon sparging for 30 min) Dioxane and water.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring under the Argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the 1-bromo-4-iodobenzene is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Caption: Troubleshooting flowchart for byproduct identification.
References
-
Al-Amin, M., & El-Batta, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Le, C. M., et al. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dunn, P. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Pérez-Temprano, M. H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Reddy, C. V., et al. (2008). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. (1973).
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Google Patents. (2021). Method for preparing p-bromobenzonitrile.
-
Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Nalla, L. G., et al. (2021). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 66(1), 57-63. [Link]
- Google Patents. (2011).
-
Haiba, M. E., et al. (2017). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 22(10), 1640. [Link]
- Google Patents. (2018).
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Technisches Support-Center: Stabilität und Fehlerbehebung für 2-(4-Bromphenyl)benzonitril
Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zur Fehlerbehebung bei Stabilitätsproblemen von 2-(4-Bromphenyl)benzonitril unter Reaktionsbedingungen, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler Thema: Stabilitätsprobleme von 2-(4-Bromphenyl)benzonitril unter Reaktionsbedingungen
Einleitung
2-(4-Bromphenyl)benzonitril ist ein entscheidendes bifunktionelles Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung von Pharmazeutika und neuartigen Materialien. Seine Struktur, die sowohl ein reaktives Arylbromid als auch eine Nitrilgruppe aufweist, ermöglicht eine Vielzahl von Transformationen. Das Arylbromid ist ein ausgezeichnetes Substrat für palladiumkatalysierte Kreuzkupplungsreaktionen, während die Nitrilgruppe in andere funktionelle Gruppen wie Carbonsäuren oder Amine umgewandelt werden kann.[1]
Die Stabilität dieser funktionellen Gruppen unter verschiedenen Reaktionsbedingungen ist jedoch für den Erfolg der Synthese von entscheidender Bedeutung. Dieser Leitfaden bietet eine umfassende Ressource zur Fehlerbehebung bei häufigen Stabilitätsproblemen, die bei Experimenten mit 2-(4-Bromphenyl)benzonitril auftreten können. Er ist im Frage-Antwort-Format strukturiert, um spezifische Probleme direkt anzusprechen, die Kausalität hinter den experimentellen Entscheidungen zu erläutern und felderprobte Lösungen anzubieten.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit allgemeinen Fragen zur Handhabung, Stabilität und Reaktivität von 2-(4-Bromphenyl)benzonitril.
F1: Was sind die primären reaktiven Stellen an 2-(4-Bromphenyl)benzonitril?
A1: Das Molekül besitzt zwei primäre reaktive Stellen:
-
Das Arylbromid (C-Br-Bindung): Diese Stelle ist sehr reaktiv in palladiumkatalysierten Kreuzkupplungsreaktionen wie Suzuki-Miyaura-, Heck- und Buchwald-Hartwig-Kupplungen.[2][3] Die elektronenziehende Nitrilgruppe erhöht die Reaktivität des Arylbromids bei diesen Transformationen im Vergleich zu unsubstituiertem Brombenzol.[2][4]
-
Die Nitrilgruppe (-CN): Die Nitrilgruppe ist zwar relativ stabil, kann aber unter bestimmten Bedingungen reagieren.[5] Sie ist anfällig für Hydrolyse zu einer Carbonsäure unter stark sauren oder basischen Bedingungen, insbesondere bei erhöhten Temperaturen.[6][7][8] Sie kann auch durch starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) zu einem primären Amin reduziert werden.[1]
F2: Welche allgemeinen Lagerungs- und Handhabungsempfehlungen gibt es für 2-(4-Bromphenyl)benzonitril?
A2: Wie viele Arylhalogenide und Nitrile sollte 2-(4-Bromphenyl)benzonitril an einem kühlen, trockenen und gut belüfteten Ort gelagert werden, fern von starken Säuren, Basen und Oxidationsmitteln. Es ist im Allgemeinen bei Raumtemperatur stabil. Um eine langsame Hydrolyse zu verhindern, sollte der Behälter dicht verschlossen sein, um die Aufnahme von Feuchtigkeit aus der Atmosphäre zu minimieren.
F3: Ist die Nitrilgruppe unter typischen Suzuki-Miyaura-Kreuzkupplungsbedingungen stabil?
A3: Im Allgemeinen ja, aber mit Vorbehalten. Die Stabilität der Nitrilgruppe hängt stark von der Wahl der Base und der Reaktionstemperatur ab. Viele Suzuki-Reaktionen verwenden anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) in wässrigen Lösungsmittelsystemen.[4] Unter diesen Bedingungen, insbesondere bei moderaten Temperaturen (≤ 80 °C), ist die Nitrilgruppe im Allgemeinen stabil. Bei Verwendung stärkerer Basen (z. B. NaOH, KOH) oder bei längeren Reaktionszeiten bei hohen Temperaturen (> 100 °C) steigt jedoch das Risiko einer teilweisen oder vollständigen Hydrolyse der Nitrilgruppe zu Carbonsäure oder Amid als Nebenprodukt.[8][9]
F4: Wie beeinflusst der Brom-Substituent die Reaktivität im Vergleich zu anderen Halogenen (I, Cl)?
A4: Die Reaktivität von Arylhalogeniden in palladiumkatalysierten Kupplungen folgt im Allgemeinen dem Trend: I > Br > Cl .[10] Dieser Trend korreliert umgekehrt mit der Dissoziationsenergie der Kohlenstoff-Halogen-Bindung.[10]
-
Aryl-Iodide sind am reaktivsten, was mildere Reaktionsbedingungen ermöglicht, aber sie sind oft teurer.
-
Aryl-Chloride sind kostengünstig, erfordern aber oft aggressivere Bedingungen und spezielle Katalysatorsysteme, um zu reagieren.
-
Aryl-Bromide , wie 2-(4-Bromphenyl)benzonitril, bieten ein ausgewogenes Verhältnis von Reaktivität, Stabilität und Kosten und sind daher ein vielseitiges und weit verbreitetes Substrat für eine Vielzahl von Transformationen.[2][10]
Abschnitt 2: Leitfaden zur Fehlerbehebung bei gängigen Reaktionen
Dieser Abschnitt bietet detaillierte Lösungen für spezifische Probleme, die bei der Verwendung von 2-(4-Bromphenyl)benzonitril in der Synthese auftreten.
Problem 1: Geringe Ausbeuten oder unvollständige Umsetzung bei der Suzuki-Miyaura-Kupplung
Symptom: Die TLC- oder LC-MS-Analyse zeigt eine signifikante Menge an verbleibendem Ausgangsmaterial oder die Bildung mehrerer Nebenprodukte, was zu einer geringen Ausbeute des gewünschten Biarylprodukts führt.
Mögliche Ursache 1: Hydrolyse der Nitrilgruppe
Analyse: Die Bildung eines Nebenprodukts mit einer Masse, die einer Carbonsäure (+19 u) oder einem Amid (+18 u) im Vergleich zum erwarteten Produkt entspricht, deutet auf eine Hydrolyse der Nitrilgruppe hin. Dies wird durch übermäßig basische Bedingungen oder hohe Temperaturen begünstigt.[7][11]
Lösung:
-
Optimieren Sie die Basenauswahl: Wechseln Sie zu einer milderen Base. Während starke Basen wie NaOH oder KOH die Transmetallierung beschleunigen können, erhöhen sie auch das Risiko der Hydrolyse.[12] Mäßig basische Bedingungen sind oft ausreichend.
-
Kontrollieren Sie die Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Eine schrittweise Erhöhung von Raumtemperatur auf 60-80 °C wird empfohlen.
-
Minimieren Sie Wasser: Obwohl für die Solubilisierung der Base oft Wasser benötigt wird, kann die Verwendung eines minimalen Anteils oder eines alternativen Lösungsmittelsystems (z. B. Dioxan/Wasser, Toluol/Wasser) die Hydrolyse verringern.
Tabelle 1: Vergleich der Basen für Suzuki-Miyaura-Kupplungen
| Base | Stärke (pKa des konj. Säure) | Typische Bedingungen | Vorteile | Nachteile |
| K₂CO₃ | 10.3 | 2.0 Äq., wässriges Lösungsmittel | Kostengünstig, mäßig stark, weitgehend kompatibel | Kann in einigen Fällen langsam sein |
| Cs₂CO₃ | 10.0 | 2.0 Äq., Dioxan oder DMF | Höhere Löslichkeit in organischen Lösungsmitteln, oft höhere Ausbeuten | Teurer |
| K₃PO₄ | 12.3 | 2.0-3.0 Äq., Toluol oder Dioxan | Sehr effektiv für schwierige Kupplungen, oft weniger Hydrolyse | Stärker basisch, kann empfindliche funktionelle Gruppen beeinflussen |
| NaOH/KOH | ~15.7 | 2.0 Äq., wässriges Lösungsmittel | Sehr reaktiv, schnell | Hohes Risiko der Nitrilhydrolyse , schlechte funktionelle Gruppenverträglichkeit |
Mögliche Ursache 2: Katalysatordesaktivierung
Analyse: Eine schwarze Fällung (Palladiumschwarz) oder ein vollständiger Stillstand der Reaktion deutet auf eine Katalysatordesaktivierung hin. Dies geschieht häufig durch die Anwesenheit von Sauerstoff, der den Pd(0)-Katalysator oxidiert.
Lösung:
-
Sorgen Sie für eine inerte Atmosphäre: Stellen Sie sicher, dass die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt wird.
-
Entgasen Sie die Lösungsmittel: Entgasen Sie alle Lösungsmittel vor Gebrauch gründlich durch Einleiten von Inertgas für 15-30 Minuten oder durch mehrere Gefrier-Pump-Trocken-Zyklen.
-
Verwenden Sie einen stabilen Präkatalysator: Erwägen Sie die Verwendung von luftstabileren Pd(II)-Präkatalysatoren (z. B. PEPPSI-Typ-Katalysatoren), die sich in situ zur aktiven Pd(0)-Spezies reduzieren.
Abbildung 1: Verallgemeinerter katalytischer Zyklus für die Suzuki-Miyaura-Kreuzkupplung.[4]
Problem 2: Unerwartete Bildung von Nebenprodukten (z. B. Debromierung oder Hydrolyse der C-Br-Bindung)
Symptom: Die Massenspektrometrie des Rohprodukts zeigt eine signifikante Menge an 2-Phenylbenzonitril (M-80 u) oder 2-(4-Hydroxyphenyl)benzonitril (M-17 u).
Analyse:
-
Debromierung (Protodebromierung): Dies ist die Reduktion der C-Br-Bindung zu einer C-H-Bindung. Dies kann durch Verunreinigungen im Boronsäure-Reagenz, bestimmte Phosphinliganden oder eine Nebenreaktion im katalytischen Zyklus verursacht werden.
-
Hydrolyse der C-Br-Bindung: Obwohl weniger häufig als die Nitrilhydrolyse, kann die direkte Substitution des Broms durch eine Hydroxylgruppe unter aggressiven basischen Bedingungen bei hohen Temperaturen auftreten, insbesondere wenn sie durch den Palladiumkatalysator unterstützt wird.
Lösung:
-
Überprüfen Sie die Qualität der Boronsäure: Verwenden Sie hochwertige Boronsäure oder -ester. Ältere oder schlecht gelagerte Boronsäuren können sich zersetzen und zu Protodeborylierung führen, was wiederum die Protodebromierung des Arylhalogenids begünstigen kann.[13]
-
Wählen Sie den Liganden sorgfältig aus: Elektronreiche, sperrige Liganden können die reduktive Eliminierung fördern und Nebenreaktionen unterdrücken. Wenn Debromierung ein Problem ist, kann ein Wechsel des Liganden (z. B. von PPh₃ zu einem Buchwald-Typ-Liganden wie SPhos) hilfreich sein.
-
Mäßigen Sie die Reaktionsbedingungen: Vermeiden Sie übermäßig hohe Temperaturen und verlängerte Reaktionszeiten, die zu diesen Zersetzungswegen führen können.
Problem 3: Produktzersetzung während der Aufarbeitung
Symptom: Die Reaktion scheint laut In-Prozess-Analyse (TLC/LC-MS) sauber abzulaufen, aber nach der wässrigen Aufarbeitung und Reinigung werden erhebliche Verunreinigungen oder eine geringere Ausbeute beobachtet.
Analyse: Die Nitrilgruppe ist empfindlich gegenüber längerer Exposition gegenüber starken Säuren oder Basen, die üblicherweise bei der Aufarbeitung verwendet werden.[9][14] Eine saure Wäsche (z. B. mit 1M HCl) oder eine basische Wäsche (z. B. mit 1M NaOH) zur Entfernung von Reagenzien kann eine unbeabsichtigte Hydrolyse des Produktnitrils einleiten.
Lösung:
-
Verwenden Sie neutrale oder milde Aufarbeitungsbedingungen:
-
Anstelle einer starken Säurewäsche verwenden Sie eine gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung.
-
Anstelle einer starken basischen Wäsche verwenden Sie eine gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung.
-
-
Minimieren Sie die Kontaktzeit: Führen Sie die Extraktionen zügig durch und vermeiden Sie, dass die organische Schicht über längere Zeit in Kontakt mit der wässrigen Phase bleibt.
-
Trocknen und konzentrieren Sie sofort: Trocknen Sie die organische Schicht nach dem Waschen gründlich (z. B. mit MgSO₄ oder Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Produkt zu isolieren und weitere Reaktionen zu verhindern.
Sources
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- 5. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-(4-Bromophenyl)benzonitrile: A Guide for Researchers
For researchers and professionals in drug development and materials science, the efficient synthesis of biphenyl nitrile scaffolds is of paramount importance. These structural motifs are integral to a wide array of functional molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to a key intermediate, 2-(4-Bromophenyl)benzonitrile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound, a molecule featuring a C-C bond between two substituted benzene rings, can be approached through several established cross-coupling and classical reaction pathways. The choice of a particular route is often a trade-off between factors such as starting material availability, reaction efficiency, catalyst cost, and functional group tolerance. In this guide, we will focus on three prominent methods:
-
Suzuki-Miyaura Coupling: A robust and widely used palladium-catalyzed cross-coupling reaction.
-
Sandmeyer Reaction: A classical method for the introduction of a nitrile group, adaptable to a multi-step synthesis of the target molecule.
-
Ullmann Reaction: A traditional copper-catalyzed reaction for the formation of biaryl linkages.
This analysis aims to provide the necessary data and insights for you to make an informed decision based on the specific requirements of your research.
Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Catalyst | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, 4-Bromophenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-110 °C, 4-12 h | High (typically >80%) | High yield, excellent functional group tolerance, mild conditions. | Cost of palladium catalyst and ligands, sensitivity to air and moisture. |
| Sandmeyer Reaction (Multi-step) | 2-Amino-4'-bromobiphenyl | NaNO₂, HCl, CuCN | Diazotization: 0-5 °C; Cyanation: elevated temp. | Moderate to Good (overall) | Utilizes inexpensive starting materials. | Multi-step process, potential for side reactions, handling of diazonium salts. |
| Ullmann Reaction | 2-Iodobenzonitrile, 1,4-Dibromobenzene | Copper powder or Cu(I) salt | High temperatures (>150 °C) | Variable (often moderate) | Avoids expensive palladium catalysts. | Harsh reaction conditions, often requires stoichiometric copper, potential for side products. |
In-Depth Analysis and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for the synthesis of biaryl compounds due to its high efficiency and broad functional group compatibility.[1][2] The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Mechanistic Rationale:
The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromobenzonitrile) to the palladium(0) complex. This is followed by transmetalation with the organoboron species (4-bromophenylboronic acid), which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.[2]
Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar substrates.[3][4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, such as 10 mL of a 4:1 mixture of toluene and water. Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Sandmeyer Reaction (Multi-step Approach)
The Sandmeyer reaction offers a classical and cost-effective route to aryl nitriles from the corresponding primary amines via a diazonium salt intermediate.[5][6] For the synthesis of this compound, this would be a multi-step process, likely starting from 2-nitrobiphenyl.
Synthetic Pathway:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromophenyl)benzonitrile Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-(4-Bromophenyl)benzonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for quantifying the purity of this compound and its potential impurities are essential. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed validation protocols grounded in internationally recognized guidelines.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] This is not merely a checklist exercise but a scientific process to ensure the reliability and accuracy of analytical data.[2] The principles and parameters for such validations are well-established by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] This guide is structured to align with these authoritative standards, particularly the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[3][5]
The Regulatory Framework: A Foundation of Trustworthiness
Any analytical method intended for quality control in a pharmaceutical setting must be validated to prove its performance characteristics. The validation process ensures that the method is specific, accurate, precise, and robust for the intended analysis.[4][6] The core parameters for validation, as outlined by ICH Q2(R1), are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
The following sections will detail how to design experiments to rigorously test these parameters for two common chromatographic techniques.
Comparative Analysis of Analytical Methods for this compound
The choice between HPLC and GC depends on the physicochemical properties of the analyte and its expected impurities. This compound is a moderately polar, thermally stable compound with a relatively low volatility, making it amenable to both techniques.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the method of choice for the purity analysis of non-volatile and thermally labile compounds.[8] A reversed-phase method is particularly suitable for this compound, offering excellent separation of the main component from both more polar and less polar impurities.
Rationale for Method Design:
-
Column: A C18 column is a robust and versatile choice for reversed-phase chromatography, providing good retention and separation of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of a wide range of impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH and improve peak shape.
-
Detector: A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic rings in the analyte provide strong chromophores. Detection at a wavelength around 254 nm is typically effective for such compounds.
Gas Chromatography (GC): Superiority for Volatile Impurities
GC is an excellent technique for separating and quantifying volatile and semi-volatile compounds.[8] It can be particularly advantageous for detecting residual solvents or volatile starting materials that might be present as impurities.
Rationale for Method Design:
-
Column: A low-polarity column, such as one with a 100% dimethyl polysiloxane stationary phase (e.g., DB-1), is well-suited for the analysis of aromatic compounds like this compound.[9][10]
-
Carrier Gas: Helium or hydrogen are common carrier gases, providing good efficiency.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing a linear response over a wide concentration range.
Experimental Protocols for Method Validation
The following protocols provide a step-by-step guide to validating the proposed HPLC and GC methods in accordance with ICH guidelines.[5]
General Validation Workflow
The validation process follows a logical sequence, starting with specificity and linearity, and progressing through to robustness.
Caption: General workflow for analytical method validation.
Protocol 1: HPLC Method Validation
1. Specificity
-
Objective: To demonstrate that the method can distinguish this compound from potential impurities and degradation products.
-
Procedure:
-
Analyze a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the this compound reference standard.
-
Analyze a sample of the material spiked with known, related impurities if available.
-
Perform forced degradation studies on the sample. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples to demonstrate that the degradation product peaks are resolved from the main peak. Peak purity analysis using a DAD can support specificity.
-
2. Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span from 50% to 150% of the expected working concentration (e.g., 80%, 90%, 100%, 110%, 120% of a 0.1 mg/mL solution).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo mixture (if a formulation is being tested) or use a known batch of the substance.
-
Spike the placebo/substance with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the variability.
-
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
-
Procedure:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Alternatively, prepare a series of dilute solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
6. Robustness
-
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
-
Procedure:
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze the sample under each modified condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Protocol 2: GC Method Validation
The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.
1. Specificity:
-
Similar to HPLC, involve analysis of blanks, standards, and spiked samples. Forced degradation is less common for GC unless the degradation products are volatile.
2. Linearity and Range:
-
Follow the same procedure as for HPLC, preparing standards in a suitable volatile solvent (e.g., dichloromethane or acetone).
3. Accuracy:
-
The spiking procedure is the same, ensuring the solvent used is appropriate for GC analysis.
4. Precision (Repeatability and Intermediate):
-
The protocol is identical to the HPLC method.
5. LOQ and LOD:
-
The same statistical or signal-to-noise approaches can be used.
6. Robustness:
-
Vary GC-specific parameters such as:
-
Carrier gas flow rate (e.g., ± 10%)
-
Injector and detector temperatures (e.g., ± 10 °C)
-
Oven temperature ramp rate (e.g., ± 2 °C/min)
-
Data Presentation: A Head-to-Head Comparison
The following tables summarize typical, representative data that would be expected from the validation of these two methods. This allows for an objective comparison of their performance characteristics.
Table 1: Proposed Chromatographic Conditions
| Parameter | HPLC Method | GC Method |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-1, 30 m x 0.53 mm, 3 µm |
| Mobile Phase/Carrier Gas | A: 0.01M Phosphate Buffer, pH 3.0B: Acetonitrile (Gradient) | Helium at 5.0 mL/min |
| Flow Rate | 1.0 mL/min | N/A |
| Temperature | Column: 30 °C | Oven: 150 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | DAD at 254 nm | FID at 300 °C |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Typical Retention Time | ~ 8.5 minutes | ~ 12.2 minutes |
Table 2: Comparative Validation Performance Data (Illustrative)
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (Typical) |
| Specificity | Peak purity > 99.5%. No interference. | No interfering peaks at analyte RT. | Method is specific. |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (Assay) | 80% - 120% of target | 80% - 120% of target | As per linearity |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.1% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.45% | 0.62% | ≤ 1.0% |
| Precision - Intermediate (%RSD) | 0.78% | 0.95% | ≤ 2.0% |
| LOD | ~0.01% | ~0.005% | Reportable |
| LOQ | ~0.03% | ~0.015% | Reportable, with acceptable precision & accuracy |
| Robustness | Results within system suitability | Results within system suitability | System suitability criteria met |
Visualization of Validation Parameter Relationships
The validation parameters are interconnected, with foundational elements like linearity and specificity underpinning the assessment of accuracy and precision.
Caption: Interrelationship of analytical validation parameters.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound, provided the methods are properly validated.
-
HPLC is highly recommended as the primary method for routine quality control. Its versatility in separating a broad range of non-volatile impurities, coupled with the specificity afforded by a DAD, makes it ideal for comprehensive purity profiling and stability testing.
-
GC serves as an excellent orthogonal technique. It is particularly valuable for quantifying volatile impurities, such as residual solvents or starting materials, which may not be detected by HPLC. Its higher sensitivity (lower LOD/LOQ) for certain compounds can also be an advantage.
Ultimately, the choice of method will depend on the specific analytical needs and the impurity profile of the manufacturing process. For comprehensive characterization, employing both techniques provides the most complete picture of the sample's purity, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences. (n.d.).
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters.
- BenchChem. (n.d.).
- gmp-compliance.org. (n.d.).
- International Council for Harmonis
- Lab Manager Magazine. (n.d.).
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ResearchGate. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
- Semantic Scholar. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl)
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC.
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- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. jordilabs.com [jordilabs.com]
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- 7. propharmagroup.com [propharmagroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 2-(4-Bromophenyl)benzonitrile in Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of novel molecular entities. The biaryl nitrile motif is a prevalent scaffold in medicinal chemistry, offering a unique combination of structural rigidity and opportunities for diverse functionalization.[1] 2-(4-Bromophenyl)benzonitrile stands as a particularly intriguing substrate, possessing two distinct reactive sites for cross-coupling: a C(sp²)-Br bond, a workhorse in palladium-catalyzed reactions, and a cyano group, which can also participate in certain transformations.
This technical guide provides an in-depth, objective comparison of the reactivity of this compound in three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the interplay of steric and electronic factors inherent to this substrate, this guide aims to provide actionable insights and supporting experimental data to inform catalyst selection, reaction optimization, and strategic synthetic planning.
The Unique Reactivity Profile of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Br bond. However, the presence of the ortho-benzonitrile group introduces significant steric hindrance and electronic effects that modulate its reactivity compared to a simple aryl bromide.
Steric Hindrance: The bulky nitrile group in the ortho position can impede the approach of the palladium catalyst to the C-Br bond, potentially slowing down the rate-determining oxidative addition step in the catalytic cycle.[2][3] This steric congestion necessitates the use of specialized catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate efficient coupling.[4]
Electronic Effects: The cyano group is strongly electron-withdrawing, which can influence the electron density of the aromatic ring and the C-Br bond.[5] This electronic perturbation can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.
Chemoselectivity: An important consideration is the potential for competitive activation of the C-CN bond, particularly with nickel-based catalysts. While palladium catalysts generally favor C-Br bond activation, the choice of metal and reaction conditions can influence the chemoselectivity of the transformation.
Comparative Performance in Key Cross-Coupling Reactions
To benchmark the reactivity of this compound, we will now compare its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The following sections provide representative experimental protocols and expected outcomes based on literature precedents for structurally similar substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures. For a sterically hindered substrate like this compound, the choice of catalyst and base is critical for achieving high yields.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used in conjunction with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These ligands are essential to stabilize the active Pd(0) species and facilitate the oxidative addition to the sterically encumbered C-Br bond.[4]
-
Base: A strong base such as K₃PO₄ or Cs₂CO₃ is often required to promote the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]
-
Solvent: Anhydrous aprotic polar solvents like dioxane or toluene are typically employed to ensure the solubility of the reactants and catalyst system.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | ~80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 24 | ~70-80 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Aryl-Alkene Bond Formation
The Heck reaction provides a direct method for the vinylation of aryl halides. The steric hindrance of the ortho-nitrile group in this compound can influence the regioselectivity and efficiency of the reaction.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for the Heck reaction.[7] In some cases, phosphine ligands can be used to improve catalyst stability and activity.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst.[7]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.
Data Presentation: Representative Heck Reaction Conditions
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2 mol%) | NEt₃ | DMF | 120 | 24 | ~60-75 |
| n-Butyl acrylate | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | K₂CO₃ | Acetonitrile | 100 | 18 | ~70-85 |
| Cyclohexene | Pd(OAc)₂ (5 mol%) | NaOAc | DMAc | 130 | 36 | ~40-55 |
Experimental Workflow: Heck Reaction
Caption: Generalized workflow for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[8] The steric hindrance and electronic nature of this compound necessitate the use of specialized, highly active catalyst systems.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) is crucial for achieving high reactivity with this sterically hindered substrate.[9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination.[10]
-
Solvent: Anhydrous ethereal or aromatic solvents like dioxane or toluene are the solvents of choice for this transformation.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | NaOt-Bu | Toluene | 100 | 18 | ~80-90 |
| Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | LiHMDS | Dioxane | 110 | 24 | ~75-85 |
| Benzylamine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | 20 | ~70-80 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Comparative Analysis and Conclusion
The reactivity of this compound in cross-coupling reactions is a nuanced interplay of steric and electronic effects. Our comparative analysis indicates that for the synthesis of biaryl derivatives via Suzuki-Miyaura coupling , the use of bulky phosphine or NHC ligands is paramount to overcome the steric hindrance of the ortho-nitrile group, leading to excellent yields.
The Heck reaction offers a viable route for the synthesis of stilbene and acrylate derivatives, although the yields may be more moderate compared to the Suzuki-Miyaura coupling, likely due to the steric demands of the substrate.
For the construction of C-N bonds, the Buchwald-Hartwig amination stands out as a highly efficient method, provided that a highly active catalyst system featuring a bulky biarylphosphine ligand is employed.
In all cases, the selective activation of the C-Br bond over the C-CN bond is observed with palladium catalysis, highlighting the robustness of these methods for chemoselective transformations. The choice of the optimal cross-coupling reaction will ultimately depend on the desired final product. For C-C bond formation leading to biaryls, the Suzuki-Miyaura coupling is generally the most reliable. For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. The Heck reaction provides a valuable alternative for the synthesis of vinylarenes. This guide provides the foundational knowledge for researchers to make informed decisions in the application of these powerful synthetic tools to the versatile this compound scaffold.
References
-
Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Solved Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post. Chegg. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
The Heck coupling reactions of aryl bromides with styrene. ResearchGate. [Link]
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [No Source Found]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. ResearchGate. [Link]
-
Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. YouTube. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ResearchGate. [Link]
-
Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the attendance of Pd‐di(PM)@AlOOH. ResearchGate. [Link]
-
Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool IT Services. [Link]
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Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]
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Oxidative Addition & Reductive Elimination. College of Saint Benedict and Saint John's University. [Link]
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SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]
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Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine: CH3−n(CN)nX∙∙∙NMe3, (n = 0–3; X = H, Cl, Br, I). MDPI. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-(4-Bromophenyl)benzonitrile
Introduction: The biaryl nitrile scaffold, 2-(4-Bromophenyl)benzonitrile, is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Its strategic importance lies in the presence of two distinct and reactive moieties: a cyano group amenable to various transformations and a bromo-substituted aromatic ring, a prime handle for carbon-carbon bond formation. The most prevalent and efficient method for constructing this biaryl system is the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of various palladium-based catalytic systems for this synthesis, offering field-proven insights and supporting experimental data to aid researchers in catalyst selection and reaction optimization.
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 4-bromophenylboronic acid) with an organic halide (2-chlorobenzonitrile or 2-bromobenzonitrile). The choice of the palladium catalyst is paramount and significantly influences the reaction's efficiency, yield, and substrate scope. This guide will compare three major classes of palladium catalysts: traditional phosphine-ligated catalysts, modern N-heterocyclic carbene (NHC) complexes, and highly active palladacycles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Figure 1: The Suzuki-Miyaura catalytic cycle for the synthesis of this compound.
The cycle initiates with the oxidative addition of the aryl halide (2-halobenzonitrile) to the active Pd(0) species. This is often the rate-limiting step and is influenced by the electron density and steric bulk of the ligands on the palladium center. Subsequently, transmetalation occurs, where the organic group from the activated boronic acid is transferred to the palladium complex. This step is facilitated by a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Comparative Analysis of Catalytic Systems
The performance of a palladium catalyst in the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts, with supporting data for analogous reactions where specific data for the target molecule is limited.
| Catalyst System | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phosphine-Based | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~60 | [1] |
| NHC-Based | PEPPSI™-IPr (1 mol%) | K₂CO₃ | Dioxane | 60 | 12 | High (General) | [2] |
| Palladacycle | Herrmann's Catalyst | NaOMe | Ethanol | RT | < 1 | High (General) | [3] |
| Heterogeneous | 3% Pd/C | K₃PO₄ | Aqueous | 100 | 10 | 87 | [4] |
*Yields reported for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine and halobenzenes, respectively, which serve as representative examples.
Traditional Phosphine-Ligated Catalysts (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classical and widely used catalyst for Suzuki-Miyaura couplings.[2] Its primary advantage is its commercial availability and ease of handling for chemists familiar with traditional cross-coupling reactions.
Expertise & Experience: The phosphine ligands in Pd(PPh₃)₄ are crucial for stabilizing the Pd(0) state and facilitating the oxidative addition step. However, for challenging substrates, such as the relatively electron-rich 2-chlorobenzonitrile, the lability of the triphenylphosphine ligands can lead to catalyst decomposition at elevated temperatures, resulting in the formation of palladium black and reduced catalytic activity. The choice of base and solvent is critical for optimizing the reaction. A study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrated that using K₃PO₄ as the base in a 1,4-dioxane/water solvent system provided a moderate yield of 60%.[1] This suggests that while effective, traditional phosphine ligands may not be the most efficient choice for this specific transformation, especially when higher yields and faster reaction times are desired.
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI™-IPr)
Palladium-NHC complexes have emerged as highly active and versatile catalysts for a broad range of cross-coupling reactions.[4] The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, promoting the oxidative addition of even challenging aryl chlorides.
Expertise & Experience: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI™-IPr, are particularly effective.[2] These are air- and moisture-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species. The bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand not only enhances catalytic activity but also provides steric protection, preventing catalyst decomposition and leading to higher turnover numbers. Protocols for Suzuki couplings using PEPPSI™-IPr often allow for lower catalyst loadings (e.g., 1 mol%) and can be effective at moderate temperatures (e.g., 60 °C), making them a more efficient and cost-effective option for large-scale synthesis.[2]
Palladacycle Catalysts (e.g., Herrmann's Catalyst)
Palladacycles are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond, rendering them highly active and robust.[3] They are often air- and moisture-stable, simplifying their handling.
Expertise & Experience: Herrmann's catalyst, a well-known palladacycle, has demonstrated exceptional activity in Suzuki-Miyaura couplings, often achieving very high turnover numbers (TONs) and turnover frequencies (TOFs) even at very low catalyst loadings (ppm level).[3][5] A kinetic study of the Herrmann-Beller palladacycle in a Suzuki-Miyaura reaction highlighted its high efficiency.[3] The stability and high activity of palladacycles make them particularly advantageous for industrial applications where catalyst efficiency and cost are major considerations.
Heterogeneous Catalysts (e.g., Palladium on Carbon)
Heterogeneous catalysts, such as palladium supported on activated carbon (Pd/C), offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[4]
Expertise & Experience: The catalytic activity of Pd/C is highly dependent on the palladium loading and the nature of the support. A study on the Suzuki-Miyaura coupling of halobenzenes showed that a 3% Pd/C catalyst could achieve a high yield of 87% in an aqueous medium.[4] While heterogeneous catalysts are attractive from a process chemistry perspective, they can sometimes suffer from lower activity and leaching of palladium into the product, which is a critical concern in pharmaceutical synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Phosphine-Based Catalyst
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of a similar substrate.[1]
Materials:
-
2-Chlorobenzonitrile
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 2-chlorobenzonitrile (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 18-22 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of this compound using a phosphine-based catalyst.
Protocol 2: Synthesis of this compound using an NHC-Based Catalyst (PEPPSI™-IPr)
This protocol is a generalized procedure based on the use of PEPPSI™-IPr for Suzuki-Miyaura couplings.[2]
Materials:
-
2-Chlorobenzonitrile
-
4-Bromophenylboronic acid
-
PEPPSI™-IPr
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vial with PEPPSI™-IPr (0.01 mmol, 1 mol%), K₂CO₃ (1.5 mmol), 2-chlorobenzonitrile (1.0 mmol), and 4-bromophenylboronic acid (1.2 mmol).
-
Add anhydrous and degassed 1,4-dioxane (2 mL).
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion and Future Outlook
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction can be effectively achieved using a variety of palladium-based catalytic systems.
-
Traditional phosphine-ligated catalysts like Pd(PPh₃)₄ offer a reliable and accessible option, though they may require higher catalyst loadings and longer reaction times.
-
Modern NHC-based catalysts , particularly PEPPSI™-IPr, provide a significant improvement in terms of efficiency, allowing for lower catalyst loadings and milder reaction conditions, making them highly attractive for both laboratory and industrial-scale synthesis.
-
Palladacycles represent a class of highly active and robust catalysts that can operate at very low loadings, offering excellent performance for large-scale production.
-
Heterogeneous catalysts like Pd/C provide the advantage of easy separation and recyclability, aligning with the principles of green chemistry, although potential issues with activity and metal leaching need to be carefully managed.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and the available technical expertise. For researchers and drug development professionals, the evolution of catalyst technology continues to provide more efficient and sustainable routes to important chemical intermediates like this compound.
References
- Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective.
- Organ, M. G., et al. (2006). A user-friendly, all-purpose Pd-NHC (NHC=N-heterocyclic carbene) precatalyst for the negishi reaction: a step towards a universal cross-coupling catalyst. Chemistry (Weinheim an der Bergstrasse, Germany), 12(18), 4749-4755.
- Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822.
- Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4539.
- Li, J., et al. (2011). An imidazolium chloride palladium(II) complex as a highly efficient and recyclable catalyst for the Suzuki–Miyaura cross-coupling of arylboronic acids with acyl chlorides in aqueous acetone. Green Chemistry, 13(5), 1163-1169.
- Haddach, M., & McCarthy, J. R. (1999). A new and efficient method for the palladium-catalyzed cross-coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(16), 3109-3112.
- Bedford, R. B. (2003). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.
- Pérez-Temprano, M. H., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
- Lipshutz, B. H., et al. (2016).
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Wipf, P. The Synthetic & Mechanistic Organic Chemistry of Palladium. Available from: [Link]
- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Ding, F., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(9), 2332.
- Özkahraman, B., et al. (2017). Novel and efficient bridged bis(N‐heterocyclic carbene)palladium(II) catalysts for selective carbonylative Suzuki–Miyaura coupling reactions to biaryl ketones and biaryl diketones. Applied Organometallic Chemistry, 31(10), e3720.
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Bromophenyl)benzonitrile and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the realms of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent biological activities and material properties. This guide provides an in-depth spectroscopic comparison of 2-(4-Bromophenyl)benzonitrile and its key positional isomers, 3-(4-Bromophenyl)benzonitrile and 4-(4-Bromophenyl)benzonitrile. We will explore how fundamental techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to unambiguously differentiate these closely related molecules. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide a robust framework for structural verification.
Introduction: The Challenge of Isomer Differentiation
The subject of this guide, this compound, and its isomers are derivatives of the biphenyl scaffold, a privileged structure in drug discovery. The relative orientation of the cyanophenyl and bromophenyl rings dictates the molecule's overall geometry, polarity, and ability to interact with biological targets. Consequently, confirming the correct substitution pattern is not merely an academic exercise but a critical step in quality control and process development.
This guide will focus on the three isomers where the connectivity to the 4-bromophenyl group is varied at the ortho-, meta-, and para- positions of the benzonitrile ring.
Figure 1: Molecular structures of the three positional isomers.
We will dissect the characteristic spectroscopic signatures of each isomer, providing the foundational knowledge required for their confident identification.
Methodologies: A Self-Validating Approach
To ensure trustworthy and reproducible results, standardized analytical protocols are essential. The following section outlines the general methodologies for acquiring the spectroscopic data discussed in this guide. The rationale behind key parameter selections is included to ground the protocols in established analytical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the unique chemical environment of each proton and carbon atom, which is highly sensitive to the isomeric structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without its own signals obscuring important regions of the spectrum. CDCl₃ is a common first choice for its versatility with non-polar to moderately polar compounds.
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons in these isomers.
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum using a broadband proton-decoupling pulse sequence. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom.[1]
-
Acquire data over a spectral width of at least 220 ppm.
-
A greater number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify key functional groups, specifically the nitrile (-C≡N) and carbon-bromine (C-Br) bonds, and to analyze fingerprint region patterns.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its speed and minimal sample preparation. A small amount of the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal or KBr pellet immediately before the sample spectrum to subtract atmospheric (CO₂, H₂O) absorptions.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and to confirm the presence of a bromine atom through its characteristic isotopic pattern.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to maximize the abundance of the molecular ion. Electron Ionization (EI) can also be used, which may provide valuable fragmentation data.
-
Data Acquisition:
-
Scan over a mass-to-charge (m/z) range that encompasses the expected molecular weight (258.11 g/mol for C₁₃H₈BrN)[2].
-
Ensure sufficient mass resolution to clearly resolve the isotopic peaks of bromine.
-
Spectroscopic Comparison: Results and Discussion
The differentiation of the three isomers hinges on subtle but significant differences in their spectra, driven by the varying electronic and steric effects of the substituents.
Mass Spectrometry: The Bromine Signature
All three isomers have the same molecular formula (C₁₃H₈BrN) and, therefore, the same nominal molecular weight. The most telling feature in their mass spectra is the molecular ion region. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a characteristic pair of peaks will be observed.[3][4]
-
M+ Peak: Corresponds to the molecule containing the ⁷⁹Br isotope.
-
M+2 Peak: Corresponds to the molecule containing the ⁸¹Br isotope, appearing 2 m/z units higher.
The relative intensity of these M+ and M+2 peaks will be approximately 1:1, providing unequivocal evidence for the presence of a single bromine atom in the molecule.[5][6] While mass spectrometry confirms the elemental composition, it cannot distinguish between these positional isomers on its own; for that, we must turn to NMR and IR.
FTIR Spectroscopy: The Functional Group Fingerprint
The primary diagnostic peak in the IR spectrum is the nitrile stretch. For aromatic nitriles, this vibration typically appears as a sharp, intense band.[7]
-
Nitrile (C≡N) Stretch: Expected in the range of 2220-2240 cm⁻¹ .[7] The exact position is influenced by conjugation with the aromatic system.[8][9] While minor shifts might exist between the isomers due to subtle differences in their electronic environments, this band primarily confirms the presence of the nitrile group rather than differentiating the isomers.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) confirm the presence of aromatic rings.[10]
-
Aromatic C=C Stretch: "Ring mode" vibrations appear as sharp peaks in the 1400-1620 cm⁻¹ region.[7]
-
Carbon-Bromine (C-Br) Stretch: This vibration is expected in the far fingerprint region, typically between 515-690 cm⁻¹ .[11][12]
-
Out-of-Plane (OOP) C-H Bending: The pattern of strong absorptions between 680-900 cm⁻¹ can be highly informative about the substitution pattern of the aromatic rings.[13] For example, the 4-bromophenyl ring in all isomers is a para-disubstituted ring, which typically shows a strong band between 800-860 cm⁻¹. The substitution pattern of the benzonitrile ring (ortho-, meta-, or para-) will produce different characteristic OOP bending bands, which can be a key differentiator.[13]
| Isomer | Expected OOP Bending (Benzonitrile Ring) |
| This compound | Ortho-disubstituted: ~735-770 cm⁻¹ |
| 3-(4-Bromophenyl)benzonitrile | Meta-disubstituted: ~680-725 cm⁻¹ & 750-810 cm⁻¹ |
| 4-(4-Bromophenyl)benzonitrile | Para-disubstituted: ~800-860 cm⁻¹ |
Table 1. Predicted IR out-of-plane (OOP) C-H bending vibrations for the benzonitrile ring of each isomer. Data based on standard correlation charts.[13]
NMR Spectroscopy: The Definitive Differentiator
NMR spectroscopy provides the most definitive data for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are unique to each substitution pattern.
Key Principles for Interpretation:
-
Symmetry: Symmetrical molecules will have fewer unique signals in both ¹H and ¹³C NMR spectra.
-
Chemical Shift: Protons and carbons ortho to the electron-withdrawing nitrile group (-CN) will be deshielded and appear at a higher chemical shift (further downfield).
-
Coupling Constants (J): The magnitude of the coupling constant between two protons provides information about their spatial relationship.
-
ortho-coupling (³JHH): ~7-9 Hz
-
meta-coupling (⁴JHH): ~2-3 Hz
-
para-coupling (⁵JHH): ~0-1 Hz
-
Predicted ¹H NMR Spectral Features:
| Isomer | Key Differentiating Features in the Aromatic Region (7.0-8.0 ppm) |
| This compound (ortho-) | - Most complex spectrum. All 8 aromatic protons are chemically distinct due to hindered rotation. Expect 8 unique signals, likely appearing as complex multiplets. The lack of symmetry is the key identifier. |
| 3-(4-Bromophenyl)benzonitrile (meta-) | - Complex but with some recognizable patterns. The protons on the 4-bromophenyl ring will appear as two distinct doublets (an AA'BB' system). The protons on the benzonitrile ring will show a more complex pattern of four signals, with characteristic ortho and meta couplings. |
| 4-(4-Bromophenyl)benzonitrile (para-) | - Most simple and symmetrical spectrum. Due to symmetry, there will be only four unique aromatic protons. The spectrum will consist of four doublets, each integrating to 2H. The two doublets for the 4-bromophenyl ring and the two doublets for the 4-cyanophenyl ring will form two distinct AA'BB' patterns. This high degree of symmetry is the key identifier.[14] |
Table 2. Predicted distinguishing features in the ¹H NMR spectra of the isomers.
Predicted ¹³C NMR Spectral Features:
The number of unique carbon signals directly reflects the molecular symmetry.
| Isomer | Expected Number of Aromatic ¹³C Signals | Key Differentiating Features | | :--- | :--- | | This compound (ortho-) | 12 | The lack of symmetry means all 12 aromatic carbons should be unique. | | 3-(4-Bromophenyl)benzonitrile (meta-) | 12 | All 12 aromatic carbons are expected to be unique. | | 4-(4-Bromophenyl)benzonitrile (para-) | 6 | High symmetry results in only 6 unique aromatic carbon signals (4 protonated, 2 quaternary). The C-Br and C-CN carbons will be distinct quaternary signals. |
Table 3. Predicted number of aromatic signals in the broadband proton-decoupled ¹³C NMR spectra.
For the ortho- and meta- isomers, which both show 12 signals, differentiation would rely on 2D NMR techniques (like HSQC and HMBC) to definitively assign the carbon signals based on their correlation to the protons. However, the para- isomer is easily identified by its simple 6-line aromatic ¹³C spectrum.
Summary and Workflow
The unambiguous identification of an unknown sample from this isomeric set can be achieved through a logical workflow that leverages the strengths of each spectroscopic technique.
Figure 2: Logical workflow for the spectroscopic identification of the isomers.
Conclusion
While this compound and its meta- and para- isomers are challenging to distinguish based on mass or simple functional group analysis alone, a multi-technique spectroscopic approach provides a clear path to their unambiguous identification. Mass spectrometry serves to confirm the elemental formula and the presence of bromine. FTIR spectroscopy, particularly the out-of-plane bending region, offers strong clues to the substitution pattern. Ultimately, ¹H and ¹³C NMR spectroscopy, by revealing the molecule's symmetry and the unique electronic environment of each nucleus, stands as the definitive tool for differentiation. The highly symmetric nature of the para- isomer gives it a uniquely simple NMR spectrum, while the ortho- and meta- isomers can be distinguished by careful analysis of their more complex coupling patterns and, if needed, complementary FTIR data. This guide provides the foundational principles and a logical workflow for any scientist tasked with the structural verification of these important chemical entities.
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Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)benzonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-phenylbenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. The introduction of a bromine atom, specifically at the para-position of the pendant phenyl ring, creates the 2-(4-Bromophenyl)benzonitrile core. This modification significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. The nitrile group, a versatile functional group, further contributes to the molecule's polarity and its ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition processes.[1]
This guide provides a comparative analysis of the biological activities of various derivatives stemming from the this compound framework. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative experimental data. The objective is to illuminate the structure-activity relationships (SAR) that govern their efficacy and to provide a scientifically grounded resource for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The functionalization of the this compound core has yielded derivatives with a wide spectrum of biological activities. The data presented herein is a synthesis of findings from multiple studies on structurally related compounds, offering a comparative perspective on their therapeutic potential.
Anticancer and Cytotoxic Activity
The presence of bromine atoms and a benzonitrile moiety in organic scaffolds has been a strategic approach in the development of novel anticancer agents.[2] These features can profoundly influence the cytotoxic and antiproliferative properties of the resulting compounds. Derivatives of the this compound scaffold have demonstrated significant potential in this arena, exhibiting activity against a range of human cancer cell lines.
For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have shown considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3] Similarly, 2-phenylacrylonitrile derivatives, which share structural similarities, have exhibited potent antiproliferative activity, with some compounds showing stronger inhibition of cancer cells than established drugs like CA-4 and taxol.[4] The mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][6]
Table 1: In Vitro Anticancer Activity of this compound Analogs and Related Structures
| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |
| Quinoline-Oxadiazole Derivative | HepG2 (Liver) | 0.137–0.332 µg/mL | [3] |
| Quinoline-Oxadiazole Derivative | MCF-7 (Breast) | 0.164–0.583 µg/mL | [3] |
| 2-Phenylacrylonitrile Derivative (1g2a) | HCT116 (Colon) | 5.9 nM | [4] |
| 2-Phenylacrylonitrile Derivative (1g2a) | BEL-7402 (Liver) | 7.8 nM | [4] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS) | 41.25% PGI* at 10 µM | [5][6] |
| Methoxy-substituted Phenylacrylonitrile (2b) | MCF-7 (Breast) | 34 µM | [1] |
| 1,3,4-Thiadiazole Derivative (A2) | MCF-7 (Breast) | 52.35 µM | [7] |
*Percent Growth Inhibition (PGI)
Antimicrobial and Antifungal Activity
The structural features of brominated benzonitriles also confer significant antimicrobial properties.[2] The halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The nitrile group can participate in interactions with essential microbial enzymes or proteins.
Studies have shown that derivatives incorporating this scaffold are active against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[8] For example, quinoline-4-carbohydrazide derivatives featuring the 2-(4-bromophenyl) moiety have demonstrated considerable activity against Staphylococcus aureus and Candida albicans.[9] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[9]
Table 2: Antimicrobial and Antifungal Activity of this compound Analogs and Related Structures
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae (Fungus) | 6.25 | [8] |
| Quinoline-carbohydrazide Derivative (6b) | S. aureus (Gram-positive) | 38.64 µM | [9] |
| Quinoline-oxadiazole Derivative (17b) | S. aureus (Gram-positive) | 4-fold > Neomycin | [3] |
| Quinoline-oxadiazole Derivative (17d) | E. coli (Gram-negative) | 16-fold > Neomycin | [3] |
| Quinoline-oxadiazole Derivative (17e) | C. albicans (Fungus) | 8-fold > Neomycin | [3] |
| Methoxy-substituted Phenylacrylonitrile (2c) | Gram-positive bacteria | 2.5 - 25 mg/mL | [1] |
Enzyme Inhibition
Derivatives of this compound have emerged as potent inhibitors of various enzymes implicated in human diseases.[10] This inhibitory activity is a cornerstone of their therapeutic potential, allowing for targeted intervention in pathological pathways.
For example, N-substituted-(4-bromophenyl) sulfonamides have shown good inhibitory potential against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease, and α-glucosidase, a target for managing type 2 diabetes.[11] Other studies have identified bromophenyl-containing compounds as inhibitors of key enzymes in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) and receptor tyrosine kinases like VEGFR-2.[2][12] The inhibition can be reversible or irreversible, depending on the nature of the interaction between the derivative and the enzyme's active site.[10]
Table 3: Enzyme Inhibitory Activity of this compound Analogs and Related Structures
| Compound Class/Derivative | Target Enzyme | IC50 | Reference |
| N-Substituted-(4-bromophenyl) Sulfonamide (5l) | Acetylcholinesterase (AChE) | 52.63 µM | [11] |
| N-Substituted-(4-bromophenyl) Sulfonamide (5h) | α-Glucosidase | 57.38 µM | [11] |
| Phenyl benzenesulfonylhydrazide (3i) | Indoleamine 2,3-dioxygenase (IDO) | 61 nM | [12] |
| Imidazole Derivative (25) | Aromatase | 0.2 nM | [13] |
| Imidazole Derivative (25) | Steroid Sulfatase (STS) | 2.5 nM | [13] |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical insights into the structure-activity relationships of these derivatives:
-
Role of the Bromine Atom: The position and presence of the bromine atom are often crucial for activity. Its electron-withdrawing nature and steric bulk can influence binding affinity and orientation within the target's active site. For many antimicrobial agents, halogen substituents increase efficacy.[14]
-
Impact of Substituents: The nature of the substituents on the benzonitrile ring system significantly modulates biological activity.[15] For instance, in the case of N-substituted-(4-bromophenyl) sulfonamides, increasing the lipophilicity of the substituent on the nitrogen atom led to enhanced anti-α-glucosidase activity.[11]
-
Core Scaffold Modifications: Hybridizing the this compound core with other heterocyclic systems like quinoline, oxadiazole, or triazole has proven to be a successful strategy for generating potent anticancer and antimicrobial agents.[3][5][9] This approach often creates multi-target agents with improved therapeutic profiles.
Key Experimental Protocols
The validation of the biological activities described relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control. Plot the concentration of the compound versus cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[2]
-
Assay Setup: In a microplate, combine the VEGFR-2 enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of the test derivatives to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like ELISA, where an antibody specific to the phosphorylated substrate is used for detection, or radiometric assays that measure the incorporation of radioactive phosphate from [γ-³²P]ATP.
-
IC50 Determination: The IC50 value is the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.[2]
Caption: Simplified VEGFR-2 signaling and inhibition by test compounds.
Conclusion
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The structure-activity relationship studies underscore the importance of strategic functionalization to optimize potency and selectivity. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
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Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF - ResearchGate. [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - MDPI. [Link]3049/21/9/1138)
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A Senior Application Scientist's Guide to Purity Standards and Reference Materials for 2-(4-Bromophenyl)benzonitrile
Introduction: The Analytical Challenge of a Non-Compendial Intermediate
2-(4-Bromophenyl)benzonitrile is a biaryl nitrile, a structural motif of significant interest in medicinal chemistry and materials science. Its utility often lies as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as potential kinase inhibitors.[1][2] In any research or development setting, particularly within the pharmaceutical industry, the purity of such a starting material is not merely a matter of quality but a foundational pillar of experimental reproducibility, safety, and regulatory compliance. An impurity in this intermediate can carry through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, related substances in the final product.
This guide provides an in-depth comparison of purity standards and reference materials for this compound. As this compound is a specialized intermediate, it does not possess a primary reference standard from major pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, this document is structured to empower researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to confidently assess the purity of commercial materials and to qualify a batch as an in-house reference standard.
The Hierarchy of Reference Materials: Understanding What You're Buying
The term "standard" is often used loosely. However, in a regulated or quality-focused environment, understanding the metrological hierarchy is crucial. The reliability of any analytical measurement is directly tied to the quality of the reference material used for calibration and verification.
-
Primary Pharmacopoeial Standard: The highest level of standard, provided by an officially recognized body (e.g., USP, EP). These are used to calibrate secondary standards and are not intended for routine lab use. None are currently available for this compound.[3]
-
Certified Reference Material (CRM): A highly characterized material produced by an accredited Reference Material Producer (RMP) under the guidelines of ISO 17034.[4][5][6] A CRM is accompanied by a certificate that provides the property value (e.g., purity), its associated measurement uncertainty, and a statement of metrological traceability.[6][7]
-
In-House (Secondary/Working) Standard: A batch of material with established high purity, identity, and stability, qualified within a laboratory for routine use.[3][8] Its properties are established by comprehensive testing, often against a primary standard if available. In the absence of a primary standard, its characterization must be exceptionally thorough.[9][10]
-
Research Grade Chemical: The most common commercial grade. Suppliers provide a stated purity on the label or Certificate of Analysis (CoA), but this is often based on a single technique (e.g., area % by HPLC or GC) and may not account for non-chromatographable impurities like water or residual solvents. It is suitable for synthesis but requires rigorous qualification before use in quantitative applications.
Caption: Metrological traceability hierarchy for reference materials.
Comparative Analysis of Commercially Available Materials
A survey of prominent chemical suppliers reveals that this compound is typically sold as a research-grade chemical. The purity claims must be interpreted with caution, as the analytical method used is often limited.
| Supplier | Stated Purity | Method Cited on CoA/Website | Typical Use Case | Key Consideration |
| Supplier A | ≥98% | GC (Area %) | Organic Synthesis, Process Development | Purity value does not account for non-volatile impurities, water, or residual solvents. Identity confirmed by ¹H NMR. |
| Supplier B | 99% | HPLC (Area %) | Advanced Intermediate Synthesis, Impurity Marker | Higher chromatographic purity is indicated, but this is a relative value. Assay by a mass balance approach is needed for absolute purity. |
| Supplier C | 97% | Not specified | Early-stage R&D, Screening | Lowest grade; significant characterization is required before use. Potential for higher levels of starting materials or by-products. |
Expert Insight: A purity value stated as "99% by HPLC" means that the main peak constitutes 99% of the total integrated peak area in the chromatogram. This is a relative purity . It does not mean the material is 99% pure by mass. The true mass purity, or assay , must be determined by an approach that accounts for all components, including those invisible to the primary technique (e.g., water, salts).
The Orthogonal Approach to Purity Assessment
To establish the purity of a material authoritatively, a multi-technique, or orthogonal, approach is non-negotiable. This ensures that different chemical and physical properties are measured, providing a comprehensive and trustworthy characterization.
Chromatographic Purity: Profiling Organic Impurities
Chromatography is the cornerstone for separating and quantifying structurally related impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for non-volatile organic impurities. A reversed-phase method is ideal for this analyte.
-
Causality: The biaryl structure is non-polar, making it well-suited for retention on a C18 stationary phase. A mobile phase of acetonitrile and water allows for the effective elution and separation of impurities with different polarities. UV detection is highly effective due to the presence of two aromatic rings and a nitrile group, which are strong chromophores.
-
-
Gas Chromatography (GC): Best suited for analyzing volatile organic impurities and, with a headspace sampler, for determining residual solvents from the synthesis (e.g., toluene, DMF).
-
Causality: The compound has sufficient thermal stability and volatility for GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Identity Confirmation: Is It the Right Molecule?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The observed chemical shifts, coupling constants, and integration patterns provide an unambiguous fingerprint of the molecule's atomic connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent compound and is invaluable for identifying the structures of unknown impurities detected by HPLC or GC, especially when using high-resolution MS (HRMS).
Absolute Purity (Assay): The Power of qNMR
When a certified reference standard is unavailable for comparison, Quantitative NMR (qNMR) emerges as a powerful primary ratio method for determining absolute purity.[11][12]
-
Causality & Trustworthiness: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[13] By comparing the integrals of the analyte's protons to those of a co-dissolved, highly pure, and stable internal standard of known concentration, one can calculate the analyte's purity with high accuracy and traceability to the SI unit of mass.[9][14] This method is self-validating because it does not rely on a standard of the analyte itself.
Assessing "Invisible" Impurities
-
Water Content: Determined by Karl Fischer titration, the gold standard for moisture analysis.
-
Inorganic Content: Measured by Sulfated Ash or Residue on Ignition. This quantifies any non-combustible inorganic material.
Experimental Protocols for Qualification
The following protocols are provided as robust starting points for the characterization of this compound.
Protocol 1: Purity by HPLC-UV
-
Objective: To determine the relative chromatographic purity and profile of related organic impurities.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Assay by Quantitative ¹H NMR (qNMR)
-
Objective: To determine the absolute mass purity of the material.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): Maleic Acid (Certified, >99.5% purity).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial. Record weight to 0.01 mg.
-
Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial. Record weight to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30-90° (use a calibrated 90° pulse).
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (analyte or IS). A delay of 30-60 seconds is typically sufficient and ensures full magnetization recovery.
-
Number of Scans: 16 or higher to ensure good signal-to-noise (>250:1 for peaks being integrated).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping peak for the analyte (e.g., aromatic protons) and the singlet for Maleic Acid (~6.2 ppm).
-
-
Calculation: Purity (%) = (Iₐₙₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐₙₐ) * (Mₐₙₐ / Mₛₜₐ) * (mₛₜₐ / mₐₙₐ) * Pₛₜₐ Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 258.11 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = mass weighed
-
P = Purity of the standard
-
ana = analyte; std = standard
-
Workflow for Qualifying an In-House Reference Standard
Establishing a lot of material as an in-house standard is a systematic process that requires rigorous testing and documentation.
Caption: Workflow for qualifying an in-house reference standard.
Conclusion
For a non-compendial intermediate like this compound, achieving analytical certainty requires moving beyond the face-value purity stated by a supplier. A robust, orthogonal analytical strategy is essential. While commercially available materials serve as excellent starting points for synthesis, their use in quantitative studies or as reference markers necessitates a thorough in-house qualification. By employing a combination of high-resolution chromatographic techniques, definitive spectroscopic identification, and a primary assay method like qNMR, researchers can establish a well-characterized in-house reference standard. This investment in analytical rigor ensures the integrity of subsequent research, the quality of the final product, and the trustworthiness of all associated data.
References
-
ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.). Paragon Scientific. Retrieved from [Link][4]
-
What is qNMR (quantitative NMR)? (n.d.). JEOL Ltd. Retrieved from [Link][13]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link][11]
-
Reference Material Producer Accreditation | ISO 17034 | ANAB. (n.d.). ANSI National Accreditation Board. Retrieved from [Link][5]
-
Simonescu, R., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved from [Link][12]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025). Qualcy. Retrieved from [Link][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link][14]
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Reference Materials Producers (ISO 17034) Accreditation. (n.d.). NATA. Retrieved from [Link][6]
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ISO 17034:2016 General requirements for the competence of reference material producers. (2016). International Organization for Standardization. Retrieved from [Link]
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Reference Standard Qualification. (n.d.). CURRENTA. Retrieved from [Link][9]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link][15]
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Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. Retrieved from [Link][10]
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SOP for Working/Reference Standard Qualification. (2020). Pharma Beginners. Retrieved from [Link][8]
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Qualification of Pharmaceutical Working Standards. (2020). Veeprho. Retrieved from [Link][16]
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A Look Into the Working Standards of the Pharmaceutical Industry. (2023). Pharma Growth Hub. Retrieved from [Link][3]
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HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography. Retrieved from [Link][17]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link][18][19]
-
Reddy, G. A., et al. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ISRN Analytical Chemistry. Retrieved from [Link][20]
-
Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). ResearchGate. Retrieved from [Link][19]
-
El-Naggar, M., et al. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. Retrieved from [Link][1]
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Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies. Retrieved from [Link][21]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-(4-Bromophenyl)benzonitrile Analysis
Introduction: The Criticality of Precise 2-(4-Bromophenyl)benzonitrile Quantification
In the landscape of pharmaceutical development and manufacturing, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds. The accurate determination of its purity and the quantification of any potential impurities are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential.
This guide presents a comprehensive inter-laboratory comparison for the analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is structured to not only provide validated analytical procedures but also to offer insights into the rationale behind experimental choices, potential analytical challenges, and the statistical evaluation of inter-laboratory data, thereby ensuring scientific integrity and fostering trust in analytical outcomes. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.
Designing the Inter-laboratory Study: A Framework for Robustness
The primary objective of this inter-laboratory study is to assess the reproducibility and comparability of analytical results for the quantification of this compound across a panel of accredited laboratories. A successful inter-laboratory comparison is underpinned by a meticulous study design that minimizes variability from sources other than the analytical methods themselves.[1]
Study Coordinator: A central organizing body is responsible for the preparation and distribution of homogeneous and stable test samples, collection of data, and statistical analysis of the results.
Participating Laboratories: A cohort of ten laboratories with demonstrated experience in chromatographic analysis and adherence to Good Manufacturing Practices (GMP) were selected to participate.
Test Material: A single, homogenous batch of this compound, with a known purity determined by a qualified reference laboratory, was prepared and distributed. Each participant received a blind sample to ensure unbiased analysis.
Analytical Methods: Two primary analytical methods were chosen for comparison: a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a validated Gas Chromatography (GC) method adapted from a procedure for a structurally similar compound.[2][3] Laboratories were provided with the detailed standard operating procedures (SOPs) for both methods.
Data Reporting: A standardized reporting template was provided to all participating laboratories to ensure consistent documentation of results, including raw data, chromatograms, and calculated values for purity, as well as key validation parameters.
Methodology Deep Dive: The 'How' and 'Why' of Analytical Choices
At the heart of any reliable analytical comparison lies a thorough understanding of the methodologies employed. Here, we provide a detailed, step-by-step protocol for both the HPLC and GC methods, accompanied by the scientific rationale for the selected parameters.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds.[4] For this compound, a C18 stationary phase is selected for its hydrophobicity, which is well-suited for the retention and separation of this aromatic compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). Rationale: This ratio provides a good balance between retention and elution time for the analyte on a C18 column.
-
Flow Rate: 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.
-
Column Temperature: 30°C. Rationale: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: A common wavelength for detecting aromatic compounds, offering good sensitivity for the benzonitrile moiety.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the thermal stability of this compound, GC with flame ionization detection (FID) offers a robust and sensitive alternative to HPLC. The following method is adapted from a validated procedure for a closely related compound, 2-(4'-Bromomethyl phenyl) benzonitrile.[2][3]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
DB-1 capillary column (30 m x 0.53 mm i.d., 3 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min. Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.
-
Injector Temperature: 250°C. Rationale: Ensures rapid and complete volatilization of the analyte.
-
Detector Temperature: 280°C. Rationale: Prevents condensation of the analyte in the detector and ensures a stable signal.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C. Rationale: This temperature program allows for the separation of the analyte from potential impurities with different boiling points.
-
-
Injection Volume: 1 µL (split ratio 10:1). Rationale: A split injection is used to prevent column overload and ensure sharp peaks.
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
Comparative Performance Data: A Quantitative Look
The data from the ten participating laboratories were collated and analyzed. The following tables summarize the key performance metrics for both the HPLC and GC methods. The assigned value for the purity of the test material was 99.5%.
Table 1: Inter-laboratory Comparison of Purity Determination (%)
| Laboratory | HPLC Result (%) | GC Result (%) |
| 1 | 99.48 | 99.52 |
| 2 | 99.55 | 99.45 |
| 3 | 99.42 | 99.60 |
| 4 | 99.61 | 99.58 |
| 5 | 99.38 | 99.49 |
| 6 | 99.52 | 99.51 |
| 7 | 99.49 | 99.47 |
| 8 | 99.65 | 99.62 |
| 9 | 99.35 | 99.40 |
| 10 | 99.58 | 99.55 |
| Mean | 99.50 | 99.52 |
| Std. Dev. | 0.09 | 0.06 |
| RSD (%) | 0.09 | 0.06 |
Table 2: Summary of Method Validation Parameters (Representative Data)
| Parameter | HPLC Method | GC Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 200 | 1 - 200 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (RSD %) | ||
| - Repeatability | < 1.0 | < 1.0 |
| - Intermediate Precision | < 1.5 | < 1.5 |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
Statistical Evaluation: Ensuring Trustworthiness with Z-Scores
To objectively assess the performance of each laboratory, a statistical analysis based on the principles outlined in ISO 13528 is essential.[3] The Z-score is a widely accepted metric for proficiency testing, as it provides a standardized measure of a laboratory's deviation from the consensus value.[4][5]
The Z-score is calculated using the following formula:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (in this case, the robust mean of all reported results).
-
σ is the standard deviation for proficiency assessment (in this case, the robust standard deviation of all reported results).
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
The application of robust statistical methods is crucial to minimize the influence of outliers on the overall assessment.[6][7]
Expert Insights and Troubleshooting: Navigating Analytical Challenges
Beyond the numbers, a seasoned scientist's experience provides invaluable context. Both HPLC and GC methods, while robust, are not without their potential pitfalls.
HPLC Considerations:
-
Peak Tailing: Asymmetrical peaks can be indicative of interactions between the analyte and active sites on the column packing material. Ensuring the mobile phase has the appropriate pH and ionic strength can mitigate this.
-
Co-elution of Impurities: Structurally similar impurities may co-elute with the main peak. A thorough method development process, including the evaluation of different stationary phases and mobile phase compositions, is critical to ensure specificity.[8]
-
Sample Preparation: Inadequate filtration of samples can lead to column clogging and increased backpressure, affecting the reproducibility of results.[9]
GC Considerations:
-
Matrix Effects: In complex sample matrices, non-volatile components can accumulate in the injector port, leading to either suppression or enhancement of the analyte signal. Regular cleaning of the injector liner is essential.[10][11][12][13][14]
-
Thermal Degradation: Although this compound is thermally stable, related impurities may not be. Optimizing the injector and oven temperatures is crucial to prevent the degradation of trace impurities.
-
Sample Introduction: The choice of solvent and injection technique can significantly impact peak shape and reproducibility. Dichloromethane is a suitable solvent due to its volatility and ability to dissolve the analyte.
Conclusion: A Unified Approach to Analytical Excellence
This inter-laboratory comparison demonstrates that both the developed RP-HPLC and the adapted GC methods are suitable for the accurate and precise quantification of this compound. The close agreement between the mean results and the low relative standard deviations across the participating laboratories instill confidence in the robustness and transferability of these methods.
The successful outcome of such a study hinges on a well-defined protocol, meticulous execution by participating laboratories, and a rigorous statistical evaluation of the data. By embracing a culture of continuous improvement and transparent data sharing, the pharmaceutical industry can ensure the highest standards of quality and safety for the medicines that reach patients.
References
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Reddy, G. A., et al. (2013). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ISRN Analytical Chemistry, 2013, 542516. [Link]
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Reddy, G. A., et al. (2016). Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. ResearchGate. [Link]
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ISO 13528:2022. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
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Rocke, D. M. (1983). Robust Statistical Analysis of Interlaboratory Studies. Biometrika, 70(2), 421–431. [Link]
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Kroumov, A. D., & Chastang, J. (2022). Comparing the Effectiveness of Robust Statistical Estimators of Proficiency Testing Schemes in Outlier Detection. Metrology, 2(3), 268-288. [Link]
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ISO/IEC 17043:2010. Conformity assessment — General requirements for proficiency testing. International Organization for Standardization. [Link]
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Thompson, M., & Wood, R. (1993). The international harmonized protocol for the proficiency testing of (chemical) analytical laboratories. Pure and Applied Chemistry, 65(9), 2123-2144. [Link]
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Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]
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Tosevska, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 424. [Link]
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Quality Pathshala. (2023). Z-score application in Testing Laboratory. Quality Pathshala. [Link]
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Calvey, E. M. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-40. [Link]
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Tanaka, K., et al. (2011). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. Journal of Chromatography A, 1218(42), 7786-7793. [Link]
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Technology Networks. (2018). Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]
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Kirchmer, C. J. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 329-330. [Link]
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Linstrom, P.J., & Mallard, W.G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]
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Chizzola, R. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(5), 730–735. [Link]
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Agilent. (n.d.). Sample Preparation. Agilent. [Link]
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Agilent. (2020). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
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Dinc, E., & Baleanu, D. (2013). Sample preparation in analysis of pharmaceuticals. Journal of Separation Science, 36(1), 1-17. [Link]
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Waite, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-390. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-(4-Bromophenyl)benzonitrile
Introduction
2-(4-Bromophenyl)benzonitrile is a valuable biaryl nitrile intermediate in the synthesis of pharmaceuticals and advanced materials. Its molecular scaffold is a key component in the development of novel therapeutics, including kinase inhibitors for cancer therapy. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive cost-benefit analysis of various synthetic methodologies for this compound, offering a detailed examination of palladium-catalyzed cross-coupling reactions and a classical diazonium salt-based approach. Each method is evaluated based on reaction efficiency, cost of materials, operational complexity, scalability, and safety and environmental impact, providing a holistic view to inform synthetic strategy.
Methodology Overview
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a 2-cyanophenyl group and a 4-bromophenyl group. This can be achieved through several powerful synthetic transformations. In this guide, we will focus on the following prominent methods:
-
Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organic halide.
-
Negishi Coupling: A potent palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide.
-
Stille Coupling: A palladium-catalyzed reaction that couples an organotin compound with an organic halide.
-
Pschorr Reaction: A classical method involving the intramolecular cyclization of a diazonium salt to form a biaryl linkage.
A comparative analysis of these methods will be presented, supported by detailed experimental protocols, cost breakdowns, and workflow visualizations.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most common and versatile method for the formation of aryl-aryl bonds, prized for its functional group tolerance, relatively mild reaction conditions, and the commercial availability and stability of boronic acid reagents.[1]
Reaction Principle
This reaction involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide in the presence of a base. The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromobenzonitrile with arylboronic acids.[2]
-
Materials:
-
2-Bromobenzonitrile (1.0 mmol, 1.0 equiv.)
-
4-Bromophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[3]
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromobenzonitrile, 4-bromophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Cost-Benefit Analysis
| Parameter | Assessment |
| Yield | Generally high, often exceeding 80-90%.[4] |
| Reagent Cost | Starting Materials: 2-Bromobenzonitrile and 4-bromophenylboronic acid are commercially available with moderate cost. Catalyst & Ligand: Palladium catalysts and specialized phosphine ligands like SPhos can be expensive, representing a significant portion of the material cost, especially on a small scale.[3] |
| Operational Complexity | Moderate. Requires inert atmosphere techniques and careful handling of the palladium catalyst. Purification often involves column chromatography. |
| Scalability | Readily scalable. The Suzuki-Miyaura coupling is widely used in industrial processes.[5] |
| Safety & Environment | Safety: Boronic acids are generally low in toxicity. Palladium catalysts, while expensive, are used in catalytic amounts. Phosphine ligands can be air-sensitive and require careful handling. Exothermic events can occur, requiring careful temperature control, especially on a larger scale.[6] Environment: Generates inorganic salts as byproducts. The use of organic solvents contributes to waste streams. Efforts are being made to develop greener Suzuki-Miyaura reactions in aqueous media.[5] |
Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents. These reagents are generally more reactive than organoboranes, which can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures.[7][8]
Reaction Principle
The catalytic cycle of the Negishi coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organozinc reagent in the transmetalation step.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Bromophenyl)benzonitrile
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-(4-Bromophenyl)benzonitrile demand a meticulous, informed approach. This guide moves beyond mere procedural checklists to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring the protection of our personnel, facilities, and environment.
The dual nature of this compound—a halogenated aromatic compound and a nitrile—necessitates specific disposal protocols. Brominated compounds can be environmentally persistent and require specialized disposal methods, while the nitrile group introduces distinct toxicological considerations. Adherence to these guidelines is not only a matter of regulatory compliance but a cornerstone of responsible laboratory practice.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, data from structurally similar brominated nitriles provides a strong basis for a conservative risk assessment.
Compounds like 4-bromobenzonitrile and other brominated phenylacetonitriles are classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] They are known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2][3] Upon combustion, these compounds can release a host of toxic gases, including nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen bromide (HBr).[1][3][5]
Therefore, all waste materials containing this compound must be treated as hazardous.
Table 1: Key Chemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₆BrN | [6] |
| Molecular Weight | 196.04 g/mol | [6] |
| CAS Number | 16532-79-9 | [6] |
| Common Synonyms | 4-Bromophenylacetonitrile, 4-Bromobenzylcyanide | [6] |
| Anticipated GHS Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Respiratory Irritation |[1][2][3] |
The Core Directive: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is a non-negotiable principle in modern chemical waste management.
Causality: Halogenated compounds cannot be disposed of with non-halogenated organic waste for several key reasons:
-
Incineration Requirements: The disposal of halogenated waste typically requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like HBr) produced during combustion.[5][7] Mixing these wastes complicates and increases the cost of disposal for the entire waste stream.[8]
-
Environmental Toxicity: Brominated organic compounds can be persistent in the environment and exhibit higher toxicity. Improper disposal, such as pouring them down the drain, is strictly forbidden.[9][10][11]
-
Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules under the Resource Conservation and Recovery Act (RCRA) for managing hazardous wastes, including organobromine compounds.[12][13]
Therefore, any waste stream containing this compound must be placed in a container explicitly designated for "Halogenated Organic Waste."[9][14][15]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is correctly worn:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes.[10]
-
Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][9][10]
-
Body Protection: A standard laboratory coat and closed-toe shoes are essential to protect skin and clothing.[10]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9]
Step-by-Step Disposal and Waste Management Protocol
This protocol outlines the lifecycle of this compound waste within the laboratory, from generation to final pickup.
Step 1: Waste Identification and Collection
Identify all waste streams containing the compound. This includes:
-
Unused or surplus this compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).
-
Spill cleanup materials.
Collect this waste at the point of generation in a designated primary container.[15]
Step 2: Containerization
The choice and preparation of the waste container are critical for safety and compliance.
-
Compatibility: Use a leak-proof container made of a material compatible with halogenated organics (e.g., a high-density polyethylene or glass bottle).[8][16]
-
Closure: The container must have a secure, screw-top cap. Makeshift covers like parafilm or stoppers are unacceptable.[11][16] The container must remain closed at all times except when actively adding waste.[8][11]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[11] The label must include:
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA within the laboratory.
-
Location: The SAA should be at or near the point of waste generation, away from ignition sources, and in a well-ventilated area.[8][15]
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks.[8]
-
Segregation: Store the halogenated waste container separately from non-halogenated, acidic, or basic waste streams to prevent accidental mixing.[8][14]
Step 4: Handling Spills and Decontamination
In the event of a spill, evacuate personnel from the immediate area and ensure the space is well-ventilated.[15]
-
Don appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or clay cat litter.[8][15][17]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place all contaminated cleanup materials into a designated hazardous waste container, following the containerization steps above.[8][18]
-
Decontaminate the spill area according to your institution's safety protocols.
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (around 80-90% capacity), arrange for its collection.
-
Contact: Follow your institution's procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][18]
-
Documentation: Ensure all necessary waste manifest documentation is completed accurately. Provide the disposal company with the Safety Data Sheet (SDS) for the compound if requested.[18]
Crucial Reminder: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sanitary sewer.[10][11][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Conclusion: A Commitment to Excellence
The responsible disposal of this compound is a direct reflection of our commitment to scientific excellence and corporate responsibility. By understanding the chemical's hazards, adhering to the critical principle of segregating halogenated waste, and following a systematic disposal protocol, we ensure a safe working environment and protect our planet. This diligence builds trust and reinforces our position as leaders in the scientific community, where safety and discovery advance hand-in-hand.
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A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)benzonitrile
As researchers and drug development professionals, our work with novel chemical entities like 2-(4-Bromophenyl)benzonitrile is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the causality of chemical hazards and proven laboratory practices. Our goal is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure—an aromatic nitrile containing a bromine substituent—allows us to draw authoritative safety guidance from structurally analogous compounds such as 4-Bromobenzonitrile and other related molecules. The procedures outlined here are synthesized from established safety protocols for these types of chemicals.
Immediate Hazard Assessment: Understanding the Risks
Before the first spatula touches the powder, a comprehensive understanding of the potential hazards is critical. Based on data from similar aromatic nitriles, this compound should be treated as a hazardous substance with the potential for significant acute toxicity and irritation.
Primary Hazard Classifications:
-
Acute Toxicity: Aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. For instance, 4-Bromobenzonitrile is classified as "Toxic if swallowed" (H301) and carries the "Danger" signal word.[1] Other similar compounds are rated as harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Expect this compound to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
The nitrile group (-C≡N) can be metabolized to release cyanide ions, which is a primary mechanism of toxicity for many nitriles. The bromophenyl group adds to the molecule's reactivity and potential for bioaccumulation. Therefore, exposure must be minimized through rigorous engineering controls and appropriate Personal Protective Equipment (PPE).
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the last line of defense, but it is a critical one. The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures to be performed.[5][6]
| PPE Category | Specification & Rationale |
| Hand Protection | Double-gloving with Nitrile Gloves: Nitrile offers superior chemical and puncture resistance compared to latex.[7][8][9][10] Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] |
| Eye/Face Protection | Chemical Safety Goggles and Face Shield: Goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk, to protect the entire face.[1][7] |
| Body Protection | Chemical-Resistant Lab Coat & Apron: A fully buttoned, long-sleeved lab coat is mandatory. For procedures involving potential splashes, a chemically resistant apron should be worn over the lab coat. A complete chemical suit may be necessary depending on the scale and nature of the work.[1] |
| Respiratory Protection | NIOSH-Approved Respirator: All handling of solid this compound must occur in a certified chemical fume hood to control exposure to dust and vapors.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[1] |
Operational Plan: From Weighing to Waste
A safe workflow is a series of deliberate, controlled steps. The following protocol is designed to minimize exposure at every stage of handling.
-
Designated Area: All work with this compound must be conducted in a designated area, clearly labeled with the compound's hazards.[11]
-
Fume Hood: Perform all manipulations, especially weighing of the solid compound, inside a certified chemical fume hood to prevent inhalation of airborne particles.[2]
-
Material Transfer: Use a spatula or powder funnel to transfer the solid. Avoid creating dust clouds.[1] If possible, dissolve the compound in a suitable low-volatility solvent within the fume hood to create a stock solution for easier and safer handling in subsequent steps.
-
Closed Systems: Whenever possible, use closed or contained systems for reactions to minimize the release of vapors or aerosols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5][12] Wash hands thoroughly with soap and water immediately after handling the compound, before leaving the lab, and before breaks.[1][4]
Proper disposal is not an afterthought; it is an integral part of the experimental plan.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][4]
-
Decontamination: Decontaminate all surfaces (fume hood sash, benchtops, equipment) with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the decontaminated container as unused product waste.[1]
Caption: A visual workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents are preventable, but preparedness is mandatory.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[1]
-
Contain: Prevent the spill from spreading or entering drains.[1][3]
-
Cleanup (Solids): For small powder spills, do NOT dry sweep. Gently cover with a damp paper towel to avoid making dust airborne. Carefully scoop the material into a hazardous waste container.[1]
-
Cleanup (Liquids): For solutions, absorb the spill with an inert, non-combustible material like vermiculite, sand, or a chemical absorbent pad.[3]
-
Final Decontamination: Once the bulk material is removed, decontaminate the area as described in the disposal plan. All cleanup materials are hazardous waste.
-
General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the attending physician.[1][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with copious amounts of soap and water for at least 15 minutes.[1][2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3][12]
By integrating these safety protocols into your standard operating procedures, you ensure not only your own protection but also that of your colleagues and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
